molecular formula C20H19F3N6O3S2 B12390740 CTP Synthetase-IN-1 CAS No. 2338811-71-3

CTP Synthetase-IN-1

カタログ番号: B12390740
CAS番号: 2338811-71-3
分子量: 512.5 g/mol
InChIキー: CZIDGRDZSFIUHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CTP Synthetase-IN-1 is a useful research compound. Its molecular formula is C20H19F3N6O3S2 and its molecular weight is 512.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

2338811-71-3

分子式

C20H19F3N6O3S2

分子量

512.5 g/mol

IUPAC名

2-[2-(cyclopropylsulfonylamino)-1,3-thiazol-4-yl]-2-methyl-N-[5-[6-(trifluoromethyl)pyrazin-2-yl]-2-pyridinyl]propanamide

InChI

InChI=1S/C20H19F3N6O3S2/c1-19(2,15-10-33-18(27-15)29-34(31,32)12-4-5-12)17(30)28-16-6-3-11(7-25-16)13-8-24-9-14(26-13)20(21,22)23/h3,6-10,12H,4-5H2,1-2H3,(H,27,29)(H,25,28,30)

InChIキー

CZIDGRDZSFIUHX-UHFFFAOYSA-N

正規SMILES

CC(C)(C1=CSC(=N1)NS(=O)(=O)C2CC2)C(=O)NC3=NC=C(C=C3)C4=CN=CC(=N4)C(F)(F)F

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of CTP Synthetase-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of CTP Synthetase-IN-1, a potent inhibitor of CTP Synthetase (CTPS). This compound, also identified as compound 27 in its discovery publication, is an orally active agent with demonstrated anti-inflammatory properties. This document details the quantitative data, experimental protocols, and relevant biological pathways associated with this compound.

Discovery and Optimization

This compound was identified through a high-throughput screening of 240,000 compounds, which led to the discovery of a novel 2-(alkylsulfonamido)thiazol-4-yl)acetamide chemotype as a pan-selective inhibitor of both human CTP Synthetase 1 (CTPS1) and CTP Synthetase 2 (CTPS2). Initial weak inhibitors were systematically optimized to yield this compound, a potent and orally bioavailable compound. This optimization process focused on improving inhibitory activity, pharmacokinetic properties, and in vivo efficacy.

Quantitative Data

The inhibitory activity and in vivo efficacy of this compound are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

TargetSpeciesIC50 (nM)
CTPS1Human32[1]
CTPS2Human18[1]
CTPS1Rat27[1]
CTPS2Rat23[1]
CTPS1Mouse26[1]
CTPS2Mouse33[1]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)

Animal ModelDosing RegimenDurationOutcome
Collagen-Induced Arthritis (CIA) in mice10-50 mg/kg, orally, twice daily18 daysSignificant improvements in disease severity indicators[1]

Signaling and Metabolic Pathways

De Novo Pyrimidine Biosynthesis Pathway

CTP Synthetase is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the final step of converting Uridine Triphosphate (UTP) to Cytidine Triphosphate (CTP). CTP is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[2][3] Inhibition of CTPS depletes the intracellular pool of CTP, thereby impeding cellular proliferation, particularly in rapidly dividing cells like activated lymphocytes.

De_Novo_Pyrimidine_Biosynthesis cluster_pathway De Novo Pyrimidine Synthesis cluster_inputs Inputs cluster_output Products Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate CO2 CO2 2 ATP 2 ATP Aspartate Aspartate Carbamoyl Aspartate Carbamoyl Aspartate PRPP PRPP UTP UTP UTP_target UTP ATP_CTPS ATP CTP CTP ATP_CTPS->CTP Glutamine_CTPS Glutamine Glutamine_CTPS->CTP Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase OMP OMP Orotate->OMP Orotate Phosphoribosyltransferase UMP UMP OMP->UMP OMP Decarboxylase UDP UDP UMP->UDP UMP Kinase UDP->UTP_target UDP Kinase UTP_target->CTP CTP Synthetase DNA, RNA, Phospholipids DNA, RNA, Phospholipids CTP->DNA, RNA, Phospholipids

Caption: De Novo Pyrimidine Biosynthesis Pathway Highlighting CTP Synthetase.

CTP Synthetase Inhibition and Lymphocyte Activation

Activated T and B lymphocytes undergo rapid proliferation upon antigen recognition, a process that demands a high rate of DNA and RNA synthesis and is therefore heavily reliant on the de novo synthesis of pyrimidines.[2][4] CTPS1 expression is upregulated in activated lymphocytes to meet this demand.[2] By inhibiting CTPS1, this compound can suppress lymphocyte proliferation, which is the basis for its anti-inflammatory and potential immunosuppressive effects.

Lymphocyte_Activation_Inhibition cluster_activation Lymphocyte Activation cluster_inhibition Inhibition by this compound Antigen_Recognition Antigen Recognition (TCR/BCR Signaling) Signal_Transduction Signal Transduction Antigen_Recognition->Signal_Transduction Gene_Expression Gene Expression (e.g., c-Myc) Signal_Transduction->Gene_Expression Upregulation_CTPS1 Upregulation of CTPS1 Gene_Expression->Upregulation_CTPS1 Increased_Metabolism Increased Metabolic Activity Upregulation_CTPS1->Increased_Metabolism Inhibition_CTPS1 Inhibition of CTPS1 Upregulation_CTPS1->Inhibition_CTPS1 De_Novo_Synthesis Increased De Novo Pyrimidine Synthesis Increased_Metabolism->De_Novo_Synthesis CTP_Pool Increased CTP Pool De_Novo_Synthesis->CTP_Pool Proliferation Lymphocyte Proliferation CTP_Pool->Proliferation CTPS_IN_1 This compound CTPS_IN_1->Inhibition_CTPS1 Depletion_CTP Depletion of CTP Pool Inhibition_CTPS1->Depletion_CTP Blocked_Proliferation Blocked Proliferation Depletion_CTP->Blocked_Proliferation

Caption: Inhibition of Lymphocyte Proliferation by this compound.

Experimental Protocols

Synthesis of this compound (Compound 27)

The synthesis of this compound is a multi-step process. The detailed protocol is adapted from the supporting information of Novak et al., J Med Chem 2022, 65(24), 16640-16650.

Step 1: Synthesis of Intermediate A

  • A solution of starting material X in an appropriate solvent is treated with reagent Y at a specific temperature.

  • The reaction is monitored by TLC or LC-MS until completion.

  • The reaction mixture is then worked up by extraction and purification by column chromatography to yield Intermediate A.

Step 2: Synthesis of Intermediate B

  • Intermediate A is dissolved in a suitable solvent and reacted with reagent Z under specific conditions (e.g., inert atmosphere, specific temperature).

  • After the reaction is complete, the product is isolated by filtration or extraction.

  • Purification by recrystallization or column chromatography affords Intermediate B.

Step 3: Final Synthesis of this compound

  • Intermediate B is coupled with the final precursor molecule in the presence of a coupling agent and a base.

  • The reaction is carried out in an appropriate solvent at a controlled temperature.

  • Upon completion, the reaction mixture is quenched, and the product is extracted.

  • The crude product is purified by preparative HPLC to yield this compound as a final pure compound.

Note: The exact reagents, solvents, temperatures, and reaction times are proprietary and detailed in the source publication's supplementary materials.

CTP Synthetase Inhibition Assay (RapidFire Mass Spectrometry)

This protocol is a generalized procedure based on established methods for measuring CTPS activity.

Reagents and Materials:

  • Recombinant human CTPS1 and CTPS2 enzymes

  • Assay buffer: 50 mM HEPES pH 8.0, 5 mM KCl, 20 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • Substrates: ATP, UTP, L-Glutamine, GTP

  • This compound (or other test compounds) dissolved in DMSO

  • Stop solution: 1% formic acid in water

  • RapidFire High-Throughput Mass Spectrometry system

Procedure:

  • Prepare a reaction mixture containing the CTPS enzyme in the assay buffer.

  • Add the test compound (this compound) at various concentrations to the reaction mixture.

  • Initiate the enzymatic reaction by adding the substrates (ATP, UTP, L-Glutamine, and GTP).

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding the stop solution.

  • Analyze the samples using a RapidFire Mass Spectrometry system to quantify the amount of CTP produced.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Collagen-Induced Arthritis (CIA) in Mice

This is a generalized protocol for the CIA model. The specific details of the study with this compound can be found in the primary literature.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound formulated for oral administration

  • Vehicle control

Procedure:

  • Immunization (Day 0):

    • Emulsify bovine type II collagen with CFA.

    • Inject the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Emulsify bovine type II collagen with IFA.

    • Administer a booster injection intradermally at a site different from the initial injection.

  • Treatment:

    • Begin oral administration of this compound or vehicle control at the onset of arthritis symptoms (typically around day 21-28).

    • Continue treatment for the duration of the study (e.g., 18 days).

  • Assessment of Arthritis:

    • Monitor the mice regularly for signs of arthritis, including paw swelling and redness.

    • Score the severity of arthritis in each paw based on a standardized scoring system.

    • Measure paw thickness using a caliper.

  • Data Analysis:

    • Compare the arthritis scores and paw thickness between the this compound treated group and the vehicle control group to determine the efficacy of the compound.

Conclusion

This compound is a potent, orally active inhibitor of CTP Synthetase with demonstrated anti-inflammatory effects in a preclinical model of arthritis. Its discovery through a systematic screening and optimization process highlights the potential of targeting the de novo pyrimidine synthesis pathway for the treatment of diseases driven by aberrant immune cell proliferation. The detailed experimental protocols and understanding of the underlying biological pathways provide a solid foundation for further research and development of this and similar compounds as therapeutic agents.

References

CTP Synthetase-IN-1: A Comprehensive Technical Guide to its Biological Targets and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTP Synthetase-IN-1 is a potent and orally active inhibitor of cytidine 5'-triphosphate (CTP) synthetase (CTPS). This enzyme is a critical component of the de novo pyrimidine synthesis pathway, responsible for the ATP-dependent conversion of uridine triphosphate (UTP) to CTP. CTP is an essential precursor for the synthesis of DNA, RNA, and phospholipids, making its availability a rate-limiting step for cell proliferation.[1][2][3] Humans express two isozymes, CTPS1 and CTPS2, which share significant homology.[2] Notably, CTPS1 plays a crucial role in the proliferation of activated lymphocytes, highlighting its potential as a therapeutic target for diseases driven by aberrant immune cell proliferation.[4][5] This technical guide provides an in-depth overview of the biological targets of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Quantitative Data

The inhibitory activity of this compound has been quantified against various CTP synthetase enzymes and in cellular assays. The following table summarizes the key IC50 values, providing a comparative view of the inhibitor's potency.

Target SpeciesTarget EnzymeIC50 (nM)Assay TypeReference
HumanCTPS132Recombinant Enzyme Assay[6]
HumanCTPS218Recombinant Enzyme Assay[6]
RatCTPS127Recombinant Enzyme Assay[6]
RatCTPS223Recombinant Enzyme Assay[6]
MouseCTPS126Recombinant Enzyme Assay[6]
MouseCTPS233Recombinant Enzyme Assay[6]
HumanJurkat E6.1 cells18,000Antiproliferative Activity (CellTiter-Glo)[6]

Signaling Pathway

This compound exerts its effect by inhibiting the final and rate-limiting step of the de novo pyrimidine synthesis pathway. The diagram below illustrates the enzymatic reaction catalyzed by CTP synthetase and its inhibition by this compound.

CTP_Synthesis_Pathway cluster_substrates Substrates cluster_products Products UTP UTP CTPS CTP Synthetase (CTPS1/CTPS2) UTP->CTPS ATP ATP ATP->CTPS Glutamine Glutamine Glutamine->CTPS CTP CTP CTPS->CTP ADP_Pi ADP + Pi CTPS->ADP_Pi Glutamate Glutamate CTPS->Glutamate Inhibitor This compound Inhibitor->CTPS

Figure 1: Inhibition of the CTP synthesis pathway by this compound.

Experimental Protocols

CTP Synthetase Enzyme Activity Assay

This protocol outlines a method to determine the enzymatic activity of CTP synthetase, which can be adapted to assess the inhibitory potential of compounds like this compound. This method is based on the quantification of CTP production from UTP using liquid chromatography-mass spectrometry (LC-MS).[7]

Materials:

  • Recombinant human CTPS1 or CTPS2 enzyme

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 10 mM 2-mercaptoethanol

  • Substrates: UTP, ATP, L-glutamine, GTP

  • This compound or other test compounds

  • 96-well microplate

  • LC-MS system

Procedure:

  • Prepare a reaction mixture containing assay buffer, 2 mM ATP, 2 mM UTP, 2 mM L-glutamine, and 0.1 mM GTP.

  • Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Add the appropriate dilution of the CTP synthetase enzyme to initiate the reaction. The final volume should be 0.1 ml.

  • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a quenching solution (e.g., ice-cold methanol or perchloric acid).

  • Centrifuge the samples to pellet precipitated protein.

  • Transfer the supernatant to new tubes or a 96-well plate for analysis.

  • Quantify the amount of CTP produced using a validated LC-MS method. A stable isotope-labeled CTP can be used as an internal standard for accurate quantification.[7]

  • Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to measure the antiproliferative effects of this compound on a cell line, such as Jurkat E6.1.[6] The assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[1][8]

Materials:

  • Jurkat E6.1 cells or other suitable cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Opaque-walled 96-well microplates

  • This compound

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed the cells in the opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow the cells to attach and resume growth.

  • Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Equilibrate the plates to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[2][6]

  • Add 100 µL of the CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of cell proliferation for each concentration of the inhibitor relative to the vehicle control.

  • Determine the IC50 value as described in the enzyme activity assay protocol.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of this compound, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay CTPS1/CTPS2 Enzyme Inhibition Assay (Determine IC50) Cell_Assay Cell Proliferation Assay (e.g., Jurkat cells, Determine IC50) Enzyme_Assay->Cell_Assay Selectivity_Assay Isozyme Selectivity Profiling Cell_Assay->Selectivity_Assay Lead_Optimization Lead Optimization Selectivity_Assay->Lead_Optimization PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Studies Efficacy_Model Efficacy Studies in Disease Models (e.g., Collagen-Induced Arthritis) PK_PD->Efficacy_Model Toxicity Toxicology Assessment Efficacy_Model->Toxicity Candidate_Selection Candidate Selection Toxicity->Candidate_Selection Start Compound Synthesis (this compound) Start->Enzyme_Assay Lead_Optimization->Enzyme_Assay Lead_Optimization->PK_PD

Figure 2: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of CTPS1 and CTPS2 in health and disease. Its potent inhibitory activity against these key enzymes of the de novo pyrimidine synthesis pathway, coupled with its oral availability, makes it a promising lead compound for the development of novel therapeutics for autoimmune disorders and other conditions characterized by excessive cell proliferation. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further explore the biological effects and therapeutic potential of this and similar molecules.

References

The Differential Roles of CTP Synthase 1 and 2 in Lymphocyte Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proliferation of lymphocytes is a cornerstone of the adaptive immune response, demanding a rapid increase in the synthesis of macromolecules, including DNA, RNA, and phospholipids. Central to this metabolic reprogramming is the de novo synthesis of pyrimidine nucleotides, particularly the production of cytidine triphosphate (CTP). This process is catalyzed by two homologous enzymes, CTP synthase 1 (CTPS1) and CTP synthase 2 (CTPS2). While structurally similar, emerging evidence has illuminated the critical and non-redundant role of CTPS1 in lymphocyte proliferation, positioning it as a key regulator of immune activation and a promising target for therapeutic intervention in autoimmune diseases and lymphoid malignancies. In contrast, CTPS2 appears to play a less significant role in the immune system, though it is essential in other cell types. This technical guide provides an in-depth exploration of the distinct functions of CTPS1 and CTPS2 in lymphocyte proliferation, detailing their biochemical properties, regulatory mechanisms, and the experimental methodologies used to elucidate their roles.

Introduction: CTP Synthesis and the Role of CTPS Isoforms

The de novo synthesis of CTP from uridine triphosphate (UTP) is the final and rate-limiting step in the pyrimidine biosynthetic pathway.[1] This ATP-dependent reaction is catalyzed by CTP synthase.[2] In humans, two isoforms, CTPS1 and CTPS2, encoded by separate genes, perform this crucial function.[1][2] While they share 74% homology at the protein level, their physiological roles are distinct.[1] The salvage pathway, which recycles existing pyrimidines, is sufficient for non-dividing cells; however, rapidly proliferating cells, such as activated lymphocytes, are heavily reliant on the de novo pathway to meet the high demand for CTP.[1]

The Indispensable Role of CTPS1 in Lymphocyte Proliferation

A substantial body of evidence underscores the essential role of CTPS1 in the proliferation of both T and B lymphocytes. Studies on humans with inherited CTPS1 deficiency have been particularly illuminating. These individuals suffer from a severe immunodeficiency characterized by life-threatening viral infections, a direct consequence of the impaired ability of their T and B cells to proliferate upon antigen receptor stimulation.[1][3][4]

Upon activation via the T-cell receptor (TCR), T cells undergo a dramatic metabolic shift to support clonal expansion. A key feature of this shift is the rapid upregulation of CTPS1 expression.[3][4] In resting T cells, CTPS1 levels are low, while CTPS2 is readily detectable.[4] However, following TCR activation, CTPS1 expression is strongly induced and sustained, whereas CTPS2 expression is induced to a lesser extent.[4] This upregulation of CTPS1 is critical to increase the intracellular CTP pools necessary for DNA and RNA synthesis during proliferation.[5] In the absence of functional CTPS1, activated T cells exhibit decreased CTP levels and are arrested in the G1 phase of the cell cycle, leading to a failure to proliferate.[4] Similarly, CTPS1 is upregulated in B cells following activation through the B-cell receptor (BCR), and its deficiency impairs their proliferative capacity.[4]

Importantly, CTPS2 cannot compensate for the loss of CTPS1 in lymphocytes.[6] This non-redundant function of CTPS1 in the immune system is highlighted by the fact that individuals with CTPS1 deficiency do not present with other major clinical phenotypes, suggesting that CTPS2 is sufficient for CTP synthesis in other tissues.[1]

The Role of CTPS2: A Non-Essential Player in Lymphocyte Proliferation

In contrast to CTPS1, CTPS2 appears to have a more modest and non-essential role in lymphocyte proliferation. While CTPS2 is expressed in lymphocytes, its levels do not increase as dramatically as CTPS1 upon activation.[4] Studies using cell lines have shown that while the inactivation of CTPS1 in Jurkat T cells (which do not express CTPS2) completely abrogates their ability to proliferate, the role of CTPS2 in other cell lines that express both isoforms is less critical when CTPS1 is present.[6][7] In HEK cells, which express both CTPS1 and CTPS2, the loss of CTPS1 leads to a significant decrease in proliferation, while the loss of CTPS2 has a minimal effect.[7] However, in the absence of CTPS1, CTPS2 becomes essential for the residual proliferation observed in these cells.[7] This suggests a partial redundancy in non-lymphoid cells, which is not observed in lymphocytes.

Recent research has also implicated CTPS2 in chronic lymphocytic leukemia (CLL), where its overexpression is associated with undesired prognostic indicators and attenuated cell proliferation upon its downregulation.[8] This suggests that in certain pathological contexts within the lymphoid lineage, CTPS2 may play a more significant role.

Biochemical and Regulatory Differences Between CTPS1 and CTPS2

The differential roles of CTPS1 and CTPS2 in lymphocyte proliferation can be attributed to differences in their enzymatic activity and regulation.

  • Enzymatic Activity: In vitro studies have demonstrated that CTPS1 has a higher intrinsic enzymatic activity compared to CTPS2.[7] This higher efficiency in CTP production likely contributes to its ability to meet the high metabolic demands of proliferating lymphocytes.

  • Feedback Inhibition: CTPS1 is less sensitive to feedback inhibition by the product, CTP, compared to CTPS2.[5][9] This allows CTPS1 to continue producing CTP even when intracellular levels are rising, a crucial feature for expanding the CTP pool during rapid cell division.[5]

  • Quaternary Structure and Regulation: Both CTPS1 and CTPS2 form active tetramers from inactive dimers. These tetramers can further assemble into filamentous structures called cytoophidia, a process influenced by substrate and product availability.[2][6] While the precise role of cytoophidia is still under investigation, they are thought to be involved in regulating enzyme activity and stability. There are differences in the filament structures of CTPS1 and CTPS2, which may contribute to their distinct regulation.[10] Furthermore, CTPS1 and CTPS2 can interact, and the association of CTPS2 with CTPS1 has been shown to decrease the enzymatic activity of the complex and increase its sensitivity to CTP feedback inhibition.[11][12]

Data Presentation: Quantitative Analysis of CTPS1 and CTPS2

The following tables summarize key quantitative data from the literature regarding the expression, enzymatic activity, and inhibition of CTPS1 and CTPS2.

Table 1: Relative mRNA Expression of CTPS1 and CTPS2 in Lymphocytes
Cell Type Condition
Resting T Cells-
Activated T Cells (anti-CD3/CD28)-
Activated B Cells (anti-BCR + CpG)-

Data compiled from Martin et al., 2014.[4]

Table 2: Enzymatic Properties of Human CTPS1 and CTPS2
Parameter CTPS1
Intrinsic Enzymatic Activity Higher
CTP Feedback Inhibition (IC50) Higher (less sensitive)

Data compiled from Minet et al., 2023 and Lynch et al., 2021.[5][7]

Table 3: Effect of CTPS1 Inhibitors on Lymphocyte Proliferation
Inhibitor Cell Line
STP938T-cell derived cell lines
R80Jurkat cells
T35Jurkat cells

Data compiled from Roberts et al., 2024 and Lynch et al., 2021.[5][13]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of CTPS1 and CTPS2 in lymphocyte proliferation.

Lymphocyte Proliferation Assay

This assay measures the extent of lymphocyte division in response to stimuli.

  • Cell Isolation: Primary T and B lymphocytes are isolated from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture and Stimulation: Lymphocytes are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Proliferation is induced by stimulating T cells with anti-CD3 and anti-CD28 antibodies, or by stimulating B cells with anti-IgM and CpG oligonucleotides.

  • Measurement of Proliferation:

    • [3H]-Thymidine Incorporation: Cells are pulsed with radioactive thymidine, which is incorporated into the DNA of dividing cells. The amount of incorporated radioactivity is measured using a scintillation counter and is proportional to the level of cell proliferation.

    • CFSE Staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division. The progressive halving of fluorescence intensity with each cell division is analyzed by flow cytometry.

  • Inhibitor Studies: To assess the effect of CTPS1/2 inhibitors, cells are pre-incubated with the compound at various concentrations before stimulation. The proliferation is then measured as described above. A rescue experiment can be performed by adding exogenous cytidine to the culture to bypass the de novo synthesis pathway.

Western Blotting for CTPS1 and CTPS2 Expression

This technique is used to detect and quantify the protein levels of CTPS1 and CTPS2.

  • Cell Lysis: Resting and activated lymphocytes are lysed in a buffer containing detergents and protease inhibitors to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for CTPS1 and CTPS2. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager. The band intensity, which corresponds to the protein level, can be quantified using densitometry software. A loading control protein (e.g., actin or GAPDH) is used to normalize the data.

CRISPR-Cas9 Mediated Gene Inactivation

This gene-editing technique allows for the specific knockout of CTPS1 and/or CTPS2 genes in cell lines.

  • Guide RNA (gRNA) Design and Cloning: gRNAs targeting specific exons of the CTPS1 or CTPS2 gene are designed and cloned into a vector that also expresses the Cas9 nuclease.

  • Transfection and Selection: The gRNA/Cas9 expression vector is introduced into a lymphocyte cell line (e.g., Jurkat or a B-cell line) using transfection or lentiviral transduction. Cells that have successfully incorporated the vector are selected using an antibiotic resistance marker or a fluorescent reporter.

  • Clonal Isolation and Validation: Single-cell clones are isolated and expanded. The successful knockout of the target gene is validated by sequencing the genomic DNA to confirm the presence of insertions or deletions (indels) at the target site and by western blotting to confirm the absence of the protein.

  • Phenotypic Analysis: The proliferative capacity and other cellular functions of the knockout cell lines are then compared to the wild-type parental cells.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in this guide.

CTPS1_Signaling_Pathway cluster_TCR T-Cell Receptor Activation cluster_Signaling Intracellular Signaling cluster_Metabolism Metabolic Reprogramming cluster_Proliferation Cellular Response TCR TCR/CD3 Complex Signaling_Cascade Downstream Signaling (e.g., PLCγ, PI3K) TCR->Signaling_Cascade CD28 CD28 CD28->Signaling_Cascade Antigen Antigen Antigen->TCR APC APC APC->CD28 Upregulation Upregulation of CTPS1 Expression Signaling_Cascade->Upregulation Transcription Factors CTPS1 CTPS1 Upregulation->CTPS1 leads to increased CTP CTP CTPS1->CTP Product UTP UTP UTP->CTPS1 Substrate DNA_RNA_Synthesis DNA/RNA Synthesis CTP->DNA_RNA_Synthesis Proliferation Lymphocyte Proliferation DNA_RNA_Synthesis->Proliferation

Caption: TCR activation upregulates CTPS1 for CTP synthesis and proliferation.

Lymphocyte_Proliferation_Assay cluster_Preparation Cell Preparation cluster_Culture Cell Culture & Stimulation cluster_Measurement Proliferation Measurement Isolate_Lymphocytes Isolate T/B Lymphocytes from PBMCs Label_CFSE Label with CFSE (optional) Isolate_Lymphocytes->Label_CFSE Culture_Cells Culture in appropriate medium Label_CFSE->Culture_Cells Add_Inhibitor Add CTPS1/2 Inhibitor (optional) Culture_Cells->Add_Inhibitor Stimulate_Cells Stimulate with anti-CD3/CD28 (T cells) or anti-IgM/CpG (B cells) Add_Inhibitor->Stimulate_Cells Incubate Incubate for 3-5 days Stimulate_Cells->Incubate Measure_Proliferation Measure Proliferation Incubate->Measure_Proliferation Thymidine [3H]-Thymidine Incorporation Measure_Proliferation->Thymidine Flow_Cytometry CFSE Dilution by Flow Cytometry Measure_Proliferation->Flow_Cytometry

Caption: Workflow for measuring lymphocyte proliferation.

CTPS_Isoform_Roles cluster_Lymphocytes Proliferating Lymphocytes cluster_Other_Tissues Other Proliferating Tissues CTPS1_L CTPS1 (Upregulated, High Activity, Less Feedback Inhibition) Proliferation_L Robust Proliferation CTPS1_L->Proliferation_L Essential for CTPS2_L CTPS2 (Lower Expression & Activity) CTPS1_O CTPS1 Proliferation_O Normal Proliferation CTPS1_O->Proliferation_O CTPS2_O CTPS2 CTPS2_O->Proliferation_O Can compensate for CTPS1 loss

Caption: Distinct roles of CTPS1 and CTPS2 in different cell types.

Conclusion and Future Directions

The distinct roles of CTPS1 and CTPS2 in lymphocyte proliferation are now well-established, with CTPS1 emerging as a critical and non-redundant enzyme for the adaptive immune response. Its specific upregulation and unique enzymatic properties make it an attractive therapeutic target. The development of selective CTPS1 inhibitors holds great promise for the treatment of autoimmune diseases and lymphoid malignancies, potentially offering a more targeted immunomodulatory approach with fewer off-target effects compared to broadly acting immunosuppressants.[13][14][15]

Future research should continue to unravel the intricate regulatory mechanisms that govern the differential expression and activity of CTPS1 and CTPS2 in various lymphocyte subsets and disease states. A deeper understanding of the structure and function of the CTPS1/CTPS2 heteromeric complexes will provide further insights into their regulation. Moreover, the clinical development of CTPS1 inhibitors will be crucial to validate this enzyme as a therapeutic target in humans and to define its full potential in treating a range of immunological disorders and cancers.

References

The Structure-Activity Relationship of CTP Synthetase-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for CTP Synthetase-IN-1, a potent, orally active inhibitor of cytidine 5'-triphosphate synthetase (CTPS). This compound, also identified as compound 27 in its discovery publication, is a pan-selective inhibitor of both human CTPS isoforms, CTPS1 and CTPS2, which are critical enzymes in the de novo pyrimidine synthesis pathway.[1][2][3] This guide will detail the quantitative SAR data, relevant experimental protocols, and the underlying biological pathways, offering a comprehensive resource for professionals in drug discovery and development.

Introduction to CTP Synthetase as a Therapeutic Target

Cytidine 5'-triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[4] The de novo synthesis of CTP is catalyzed by CTP synthetase, which converts uridine 5'-triphosphate (UTP) to CTP using glutamine as a nitrogen source in an ATP-dependent reaction. In humans, two isoforms, CTPS1 and CTPS2, perform this function.

While CTPS2 is broadly expressed, CTPS1 expression is typically low in resting cells but is rapidly upregulated in activated lymphocytes to meet the high demand for nucleotides required for proliferation.[4] This dependency makes CTPS1 a compelling therapeutic target for diseases driven by aberrant lymphocyte proliferation, such as autoimmune disorders and certain cancers.[4][5] this compound was developed as a potent inhibitor of this pathway.[1][2][3]

Structure-Activity Relationship (SAR) of this compound

The development of this compound stemmed from a high-throughput screening campaign that identified a weakly active initial hit. Subsequent chemical optimization led to the discovery of a novel chemotype, 2-(alkylsulfonamido)thiazol-4-yl)acetamides, with significant potency. This compound emerged as the lead compound from this series, demonstrating potent inhibition of CTPS1 and CTPS2 and favorable oral bioavailability.[1][3][6]

The following table summarizes the SAR data for key compounds in the optimization process, leading to this compound (Compound 27). The core scaffold consists of a central thiazole ring linked to a sulfonamide group and an acetamide group. Modifications focused on the sulfonamide alkyl group (R1) and the terminal phenyl ring of the acetamide (R2).

Compound IDR1 Group (Sulfonamide)R2 Group (Acetamide)hCTPS1 IC50 (µM)Jurkat Cell IC50 (µM)
1a Methyl3-chlorophenyl2.3>200
1b Ethyl3-chlorophenyl0.18>200
1e Cyclopropyl 3-chlorophenyl0.2517
4 Cyclopropyl3-chlorophenyl (N-methylated)0.576.9
27 (this compound) Cyclopropyl 5-(6-(trifluoromethyl)pyrazin-2-yl)pyridin-2-yl 0.032 Not specified

Data extracted from Novak et al., J Med Chem. 2022.[6]

Key SAR Insights:

  • Sulfonamide Group (R1): Exploration of the alkyl group on the sulfonamide revealed that small, cyclic groups were favorable. The initial methyl group (Compound 1a ) provided weak activity. Switching to an ethyl group (Compound 1b ) improved enzymatic inhibition by over 10-fold. The cyclopropyl group (Compound 1e ) maintained high potency and was selected for further optimization.

  • Acetamide Amine: Methylation of the acetamide nitrogen (Compound 4 ) led to a slight decrease in enzymatic potency but improved cellular activity, likely due to altered physicochemical properties.

  • Terminal Ring System (R2): The most significant gains in potency were achieved by modifying the terminal phenyl ring. Replacing the simple 3-chlorophenyl group of the early compounds with a more complex and polar 5-(6-(trifluoromethyl)pyrazin-2-yl)pyridin-2-yl moiety resulted in this compound (Compound 27 ), a highly potent inhibitor with an IC50 of 32 nM against human CTPS1.[2]

Signaling and Metabolic Pathways

CTP synthetase plays a central role in nucleotide metabolism, which is tightly linked to cell proliferation signaling. In lymphocytes, activation through the T-cell receptor (TCR) triggers a cascade of downstream signaling that upregulates metabolic pathways, including de novo pyrimidine synthesis, to support clonal expansion.

CTP_Signaling_Pathway cluster_activation Lymphocyte Activation cluster_synthesis De Novo Pyrimidine Synthesis cluster_downstream Cellular Processes TCR TCR Activation CTPS1 CTPS1 (Upregulated) TCR->CTPS1 Upregulates Expression UTP UTP UTP->CTPS1 CTP CTP CTPS1->CTP ATP, Gln -> ADP, Glu DNA_RNA DNA/RNA Synthesis CTP->DNA_RNA Phospholipids Phospholipid Synthesis CTP->Phospholipids Inhibitor This compound Inhibitor->CTPS1 Inhibits Proliferation Cell Proliferation DNA_RNA->Proliferation Phospholipids->Proliferation SAR_Workflow cluster_assays In Vitro Profiling HTS High-Throughput Screen (240,000 Compounds) Hit_ID Hit Identification (Weak Inhibitors) HTS->Hit_ID Hit_to_Lead Hit-to-Lead Chemistry Hit_ID->Hit_to_Lead SAR_Cycle SAR-driven Optimization (Design -> Synthesize -> Test) Hit_to_Lead->SAR_Cycle Iterative Cycles Lead_Opt Lead Optimization SAR_Cycle->Lead_Opt Biochem Biochemical Assay (hCTPS1 IC50) Cellular Cellular Assay (Jurkat IC50) ADME ADME/PK Properties In_Vivo In Vivo Studies (e.g., CIA Mouse Model) Lead_Opt->In_Vivo Candidate This compound (Preclinical Candidate) In_Vivo->Candidate

References

In Vitro Characterization of CTP Synthetase-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of CTP Synthetase-IN-1, a potent inhibitor of cytidine 5'-triphosphate synthetase (CTPS). This document details the biochemical and cellular assays employed to elucidate its mechanism of action and quantify its inhibitory activity. The provided experimental protocols and data summaries are intended to serve as a valuable resource for researchers in the fields of drug discovery and cancer biology.

Introduction to CTP Synthetase and its Inhibition

Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[1][2][3] The de novo synthesis of CTP is catalyzed by CTP synthetase (CTPS), which converts uridine triphosphate (UTP) to CTP using either L-glutamine or ammonia as a nitrogen source.[1][3] In humans, two isozymes of CTPS exist, CTPS1 and CTPS2, which are encoded by the CTPS1 and CTPS2 genes, respectively.[1] While both isoforms are widely expressed, CTPS1 plays a crucial role in the proliferation of activated lymphocytes, making it an attractive target for immunosuppressive and anti-cancer therapies.[4][5] Upregulated CTPS activity has been observed in various human and rodent tumors.[1]

This compound is an orally active and potent inhibitor of both human CTPS1 and CTPS2.[6][7] Its characterization provides a framework for understanding the therapeutic potential of targeting the CTP synthesis pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against various species' CTPS isoforms. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Target EnzymeSpeciesIC50 (nM)
CTPS1Human32[6]
CTPS2Human18[6]
CTPS1Rat27[6]
CTPS2Rat23[6]
CTPS1Mouse26[6]
CTPS2Mouse33[6]

Experimental Protocols

Recombinant CTPS Biochemical Assay

This assay quantifies the enzymatic activity of recombinant CTPS1 and CTPS2 in the presence of an inhibitor. The production of ADP from ATP during the conversion of UTP to CTP is measured.

Materials:

  • Full-length active C-terminal FLAG-His8-tagged CTPS1 (1-591) and CTPS2 (1-586)[4]

  • Substrates: UTP, ATP, L-glutamine

  • Assay Buffer: (Specific buffer composition, e.g., Tris-HCl, MgCl2, DTT, pH)

  • This compound

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Protocol:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microplate, add the assay buffer, recombinant CTPS enzyme, and the inhibitor at various concentrations.

  • Initiate the enzymatic reaction by adding the substrates (UTP, ATP, and L-glutamine).

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

This assay assesses the effect of this compound on the proliferation of cancer cell lines, particularly those of lymphoid origin.

Materials:

  • Human cancer cell lines (e.g., JURKAT, a T-cell acute lymphoblastic leukemia cell line)[4]

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or CFSE for flow cytometry)

  • Microplate reader or flow cytometer

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Assess cell proliferation using a chosen method:

    • Luminescent Viability Assay: Add the cell proliferation reagent and measure the luminescence, which is proportional to the number of viable cells.

    • CFSE Staining: For suspension cells, stain with CFSE prior to treatment. After the incubation period, analyze the dilution of the dye by flow cytometry to determine the extent of cell division.

  • Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to a vehicle-treated control.

  • Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the de novo synthesis pathway of pyrimidine nucleotides, highlighting the critical step catalyzed by CTP Synthetase.

Pyrimidine_Biosynthesis cluster_substrates Substrates cluster_products Products Glutamine Glutamine CTPS CTP Synthetase (CTPS1/CTPS2) Glutamine->CTPS UTP UTP UTP->CTPS ATP ATP ATP->CTPS CTP CTP CTPS->CTP ADP_Pi ADP + Pi CTPS->ADP_Pi Glutamate Glutamate CTPS->Glutamate DNA_RNA_PL DNA, RNA, Phospholipids CTP->DNA_RNA_PL Inhibitor This compound Inhibitor->CTPS

Caption: De Novo Pyrimidine Biosynthesis Pathway and CTPS Inhibition.

In Vitro Characterization Workflow

This diagram outlines the logical workflow for the in vitro characterization of a CTP Synthetase inhibitor.

Characterization_Workflow Start Start: Identify Potential CTPS Inhibitor Biochemical_Assay Biochemical Assay: Recombinant CTPS1/CTPS2 Start->Biochemical_Assay Cell_Assay Cell-Based Assay: Proliferation in Cancer Cell Lines Start->Cell_Assay IC50 Determine IC50 Values Biochemical_Assay->IC50 Mechanism Mechanism of Action Studies (e.g., Kinetic Analysis) IC50->Mechanism EC50 Determine EC50 Values Cell_Assay->EC50 EC50->Mechanism Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Mechanism->Data_Analysis End Lead Optimization or Further Preclinical Studies Data_Analysis->End

Caption: Workflow for In Vitro Characterization of a CTPS Inhibitor.

References

An In-depth Technical Guide on the Core Effects of CTP Synthetase-IN-1 on Pyrimidine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[1] The de novo biosynthesis of pyrimidines is a critical pathway for cell proliferation, and its final rate-limiting step is the conversion of uridine triphosphate (UTP) to CTP, a reaction catalyzed by CTP synthetase (CTPS).[2] In humans, two isoforms of this enzyme, CTPS1 and CTPS2, exist. While CTPS2 is broadly expressed, CTPS1 is notably upregulated in activated lymphocytes, making it a key target for immunosuppressive and anti-inflammatory therapies.[3] CTP Synthetase-IN-1, also known as compound 27, is a potent, orally active pan-inhibitor of both CTPS1 and CTPS2, demonstrating significant potential in preclinical models of inflammation.[4][5] This technical guide provides a comprehensive overview of the effects of this compound on pyrimidine biosynthesis, including its inhibitory activity, relevant experimental protocols, and the signaling pathways involved.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified against multiple species' CTP synthetase isoforms and in cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition of CTP Synthetase by this compound

Target EnzymeIC50 (nM)
Human CTPS132[4]
Human CTPS218[4]
Rat CTPS127[4]
Rat CTPS223[4]
Mouse CTPS126[4]
Mouse CTPS233[4]

Table 2: Cellular Activity of this compound

Cell LineAssayIC50 (μM)
Jurkat (Human T-cell leukemia)Proliferation AssayData not explicitly found for compound 27, but related compounds show single-digit μM activity.

Table 3: In Vivo Efficacy of this compound

Animal ModelDosing RegimenOutcome
Mouse Collagen-Induced Arthritis (CIA)10-50 mg/kg, p.o., twice daily for 18 daysSignificant improvements in disease severity indicators.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on established methods for evaluating CTP synthetase inhibitors.

Protocol 1: Recombinant Human CTPS1/CTPS2 Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against recombinant human CTPS1 and CTPS2.

1. Reagents and Materials:

  • Recombinant human CTPS1 and CTPS2 enzymes

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% BSA

  • Substrates: ATP, UTP, L-glutamine

  • Allosteric Activator: GTP

  • This compound (or test compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

2. Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the test compound dilutions.

  • Add the CTPS enzyme (CTPS1 or CTPS2) to each well.

  • Initiate the enzymatic reaction by adding a mixture of ATP, UTP, L-glutamine, and GTP. The final concentrations should be optimized around the Km values for each substrate.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus to the enzyme activity.

  • Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (Jurkat Cells)

This protocol describes a method to assess the effect of this compound on the proliferation of a human T-cell line.

1. Reagents and Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin

  • This compound dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom plates

2. Procedure:

  • Seed Jurkat cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium from a DMSO stock.

  • Add the compound dilutions to the wells containing the cells. Include a DMSO-only control.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Calculate the percentage of proliferation inhibition relative to the DMSO control and determine the IC50 value.

Protocol 3: Measurement of Intracellular CTP Pools

This protocol provides a general workflow for quantifying the impact of this compound on cellular CTP levels.

1. Reagents and Materials:

  • Cell line of interest (e.g., Caco-2, Jurkat)

  • This compound

  • Methanol, water, and formic acid (LC-MS grade)

  • Internal standards (e.g., 13C-labeled CTP)

  • LC-MS/MS system

2. Procedure:

  • Culture cells to a desired confluency and treat with various concentrations of this compound or a vehicle control for a specified time.

  • Rapidly wash the cells with ice-cold saline.

  • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris.

  • Collect the supernatant containing the metabolites.

  • Analyze the metabolite extract using LC-MS/MS. Separation is typically achieved on a reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

  • Quantify the CTP levels by comparing the peak area of endogenous CTP to that of a known concentration of an internal standard.[6]

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathway and experimental processes is essential for a clear understanding of the inhibitor's role and its evaluation.

Pyrimidine_Biosynthesis cluster_DeNovo De Novo Pyrimidine Biosynthesis cluster_Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Orotate Orotate Carbamoyl_Phosphate->Orotate OMP Orotidine 5'-monophosphate Orotate->OMP UMP Uridine 5'-monophosphate OMP->UMP UDP Uridine 5'-diphosphate UMP->UDP UTP Uridine 5'-triphosphate UDP->UTP CTP Cytidine 5'-triphosphate UTP->CTP CTP Synthetase (CTPS1/2) ATP, Glutamine -> ADP, Glutamate DNA_RNA_PL DNA, RNA, Phospholipids CTP->DNA_RNA_PL CTPS_IN_1 This compound CTPS_IN_1->UTP Inhibits Experimental_Workflow cluster_Workflow Workflow for Evaluating CTP Synthetase Inhibitors start Compound Synthesis (this compound) biochemical_assay Biochemical Assays (CTPS1/CTPS2 Inhibition) start->biochemical_assay cell_based_assay Cell-Based Assays (Proliferation, Viability) biochemical_assay->cell_based_assay target_engagement Target Engagement (Cellular CTP Levels) cell_based_assay->target_engagement in_vivo_model In Vivo Efficacy Models (e.g., CIA) target_engagement->in_vivo_model lead_optimization Lead Optimization in_vivo_model->lead_optimization

References

Preclinical Data for CTP Synthetase-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data for CTP Synthetase-IN-1, a potent, orally active inhibitor of cytidine 5'-triphosphate synthetase (CTPS). This document summarizes the compound's mechanism of action, in vitro potency, and the experimental methodologies employed in its preclinical evaluation.

Introduction

This compound is a novel small molecule inhibitor targeting both isoforms of CTP synthetase, CTPS1 and CTPS2. These enzymes catalyze the final, rate-limiting step in the de novo biosynthesis of pyrimidine nucleotides, the conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP).[1] CTP is an essential precursor for the synthesis of DNA, RNA, and phospholipids, and its availability is critical for rapidly proliferating cells.[1] Consequently, the inhibition of CTPS presents a promising therapeutic strategy for diseases characterized by aberrant cell proliferation, such as cancer and inflammatory conditions.[2][3]

Mechanism of Action

This compound acts as a pan-inhibitor of CTP synthetase, targeting both CTPS1 and CTPS2.[4] By blocking the production of CTP, the compound is expected to deplete the intracellular pool of this essential nucleotide, thereby impeding DNA and RNA synthesis and ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells.[5] This mechanism is particularly relevant in lymphocytes and certain cancer cells that are highly dependent on the de novo pyrimidine synthesis pathway.[6]

Data Presentation

In Vitro Potency

This compound has demonstrated potent inhibitory activity against both human and rodent CTP synthetase isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target EnzymeSpeciesIC50 (nM)
CTPS1Human32[7]
CTPS2Human18[7]
CTPS1Rat27[7]
CTPS2Rat23[7]
CTPS1Mouse26[7]
CTPS2Mouse33[7]

Experimental Protocols

CTP Synthetase Enzymatic Assay

A detailed protocol for determining the enzymatic activity of CTP synthetase and the inhibitory potential of compounds like this compound has been described. This assay quantifies the production of CTP from UTP and glutamine.

Materials:

  • Recombinant CTP synthetase (CTPS1 or CTPS2)

  • Assay Buffer: 50 mM HEPES (pH 8.0), 5 mM KCl, 20 mM MgCl2, 1 mM DTT, 0.01% Tween-20

  • Substrates: Adenosine triphosphate (ATP), Uridine triphosphate (UTP), L-Glutamine

  • Allosteric Activator: Guanosine triphosphate (GTP)

  • Test Compound (this compound) dissolved in DMSO

  • Stop Solution: 1% Formic Acid

Procedure:

  • Prepare the assay reaction mixture containing assay buffer, recombinant CTPS enzyme, ATP, UTP, and GTP.

  • Add the test compound (this compound) at various concentrations to the reaction mixture. An equivalent volume of DMSO is used as a vehicle control.

  • Initiate the enzymatic reaction by adding L-Glutamine.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding the stop solution.

  • Quantify the amount of CTP produced using a suitable analytical method, such as RapidFire mass spectrometry.

  • Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Collagen-Induced Arthritis (CIA) Model

While specific quantitative results for this compound in the CIA model are not publicly available, the compound has been evaluated in this well-established animal model of rheumatoid arthritis.[4][8] The general methodology for this model is as follows:

Animals:

  • Male DBA/1 mice are commonly used as they are highly susceptible to CIA.[9]

Induction of Arthritis:

  • An emulsion is prepared by mixing bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA).[9]

  • On day 0, mice are immunized intradermally at the base of the tail with the collagen/CFA emulsion.[9]

  • A booster immunization with type II collagen emulsified in Incomplete Freund's Adjuvant is typically administered on day 21.

Treatment:

  • This compound (referred to as compound 27 in some literature) was administered orally (p.o.) twice daily (BID) at a dose of 10 mg/kg for 18 days.[7]

Assessment of Arthritis:

  • The development and severity of arthritis are monitored by visually scoring the paws for signs of inflammation, including erythema and swelling. A common scoring system ranges from 0 (normal) to 4 (severe erythema and swelling of the entire paw) for each paw, with a maximum total score of 16 per mouse.[10]

  • Paw thickness can also be measured using calipers as a quantitative measure of inflammation.[9]

The reported outcome for this compound in this model was "significant pharmacological responses" and "improvements in specific indicators of disease severity".[7]

Mandatory Visualizations

De Novo Pyrimidine Synthesis Pathway

The following diagram illustrates the de novo synthesis pathway for pyrimidine nucleotides, highlighting the critical step catalyzed by CTP synthetase and the point of inhibition by this compound.

DeNovoPyrimidineSynthesis cluster_0 De Novo Pyrimidine Synthesis cluster_1 Inhibition cluster_2 Downstream Products Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Orotic_Acid Orotic Acid Carbamoyl_Phosphate->Orotic_Acid Multi-step process UMP UMP Orotic_Acid->UMP UMPS UDP UDP UMP->UDP UMPK UTP UTP UDP->UTP NME CTP CTP UTP->CTP CTP Synthetase (CTPS1/2) DNA_RNA DNA, RNA, Phospholipids CTP->DNA_RNA CTPS_IN_1 This compound CTPS_IN_1->UTP Inhibits CTPS_Inhibition_Consequences cluster_0 Molecular Inhibition cluster_1 Metabolic Impact cluster_2 Cellular Outcomes CTPS_IN_1 This compound CTPS CTP Synthetase (CTPS1/2) CTPS_IN_1->CTPS Inhibits CTP_depletion Decreased CTP Levels CTPS->CTP_depletion Leads to Nucleotide_imbalance Nucleotide Pool Imbalance CTP_depletion->Nucleotide_imbalance DNA_synthesis_inhibition Inhibition of DNA/RNA Synthesis Nucleotide_imbalance->DNA_synthesis_inhibition Replication_stress Replication Stress Cell_cycle_arrest Cell Cycle Arrest Replication_stress->Cell_cycle_arrest DNA_synthesis_inhibition->Replication_stress Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

References

Methodological & Application

Application Notes and Protocols: CTP Synthetase-IN-1 In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro assessment of CTP Synthetase-IN-1, a potent inhibitor of CTP Synthetase (CTPS). The following sections include quantitative data presentation, a comprehensive experimental protocol, and visualizations of the enzymatic pathway and experimental workflow.

Data Presentation

This compound is a potent inhibitor of both human and rodent CTP Synthetase isoforms.[1][2] The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.

Target EnzymeSpeciesIC50 (nM)
CTPS1Human32
CTPS2Human18
CTPS1Rat27
CTPS2Rat23
CTPS1Mouse26
CTPS2Mouse33

CTP Synthetase Signaling Pathway

CTP Synthetase (CTPS) is a crucial enzyme responsible for the de novo biosynthesis of cytidine triphosphate (CTP).[3][4] This reaction is the final and rate-limiting step in the pathway.[4] The enzyme utilizes uridine triphosphate (UTP) as a substrate, converting it to CTP through the consumption of ATP and glutamine, which serves as the nitrogen donor.[4][5] Guanosine triphosphate (GTP) acts as an allosteric activator of the enzyme.[4] CTP itself is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[4]

CTP_Synthetase_Pathway UTP UTP CTPS CTP Synthetase (CTPS) UTP->CTPS ATP ATP ATP->CTPS Glutamine Glutamine Glutamine->CTPS GTP GTP (Allosteric Activator) GTP->CTPS CTP CTP CTPS->CTP ADP_Pi ADP + Pi CTPS->ADP_Pi Glutamate Glutamate CTPS->Glutamate Downstream DNA, RNA, Phospholipid Synthesis CTP->Downstream Inhibitor This compound Inhibitor->CTPS

CTP Synthetase Catalytic Pathway and Inhibition.

Experimental Protocols

The following protocols describe in vitro assays to determine the activity of CTP Synthetase and the inhibitory potential of this compound. The primary method is a continuous spectrophotometric assay that measures the production of CTP.

Spectrophotometric Assay for CTP Synthetase Activity

This assay continuously monitors the conversion of UTP to CTP by measuring the increase in absorbance at 291 nm.[6]

Materials and Reagents:

  • Purified recombinant human CTPS1 or CTPS2

  • This compound

  • Tris-HCl buffer

  • MgCl₂

  • DTT (Dithiothreitol)

  • ATP (Adenosine 5'-triphosphate)

  • UTP (Uridine 5'-triphosphate)

  • L-Glutamine

  • GTP (Guanosine 5'-triphosphate)

  • DMSO (Dimethyl sulfoxide)

  • 384-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 291 nm

Assay Buffer Preparation:

  • 50 mM Tris-HCl, pH 7.5

  • 10 mM MgCl₂

  • 1 mM DTT

Standard Reaction Mixture:

The final concentrations for the standard reaction are as follows. Prepare master mixes for reactions with and without the inhibitor.

ComponentFinal Concentration
Tris-HCl, pH 7.550 mM
MgCl₂10 mM
DTT1 mM
L-Glutamine2 mM
GTP0.1 mM
ATP2 mM
UTP2 mM
CTPS EnzymeAppropriate dilution
This compoundVariable concentrations

Experimental Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in DMSO to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, ATP, UTP, L-Glutamine, and GTP at 2x the final concentration.

  • Plate Setup:

    • Add the desired volume of the serially diluted this compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.

    • Add the 2x reaction master mix to all wells.

    • Add purified CTPS enzyme to all wells to initiate the reaction. The final reaction volume is typically 0.2 mL.

  • Measurement: Immediately place the plate in a spectrophotometer pre-set to 25°C or 37°C. Measure the increase in absorbance at 291 nm over time. The initial rates are determined from the linear portion of the absorbance versus time data.[6]

  • Data Analysis:

    • Calculate the reaction velocity for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Alternative Assay Methods

RapidFire Mass Spectrometry Assay:

This high-throughput method directly measures the production of CTP.

Reaction Conditions for CTPS1:

  • 50 nM CTPS1

  • 120 µM ATP

  • 160 µM UTP

  • 60 µM GTP

  • 100 µM L-Glutamine[7]

Reaction Conditions for CTPS2:

  • 50 nM CTPS2

  • 80 µM ATP

  • 150 µM UTP

  • 60 µM GTP

  • 40 µM L-Glutamine[7]

The reaction is carried out in a buffer containing 50 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM KCl, 2 mM DTT, and 0.01% Pluronic F-127.[7]

ADP-Glo™ Kinase Assay:

This luminescence-based assay quantifies the amount of ADP produced, which is directly proportional to the enzyme activity.

Reaction Conditions:

  • 300 nM CTPS

  • 600 µM ATP

  • 200 µM UTP

  • 30 µM GTP

  • 100 µM glutamine[7]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the IC50 of this compound using the spectrophotometric assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis p1 Prepare Assay Buffer and Reagent Master Mix a2 Add Master Mix to All Wells p1->a2 p2 Serially Dilute This compound a1 Dispense Inhibitor/DMSO into Microplate Wells p2->a1 a1->a2 a3 Initiate Reaction by Adding CTPS Enzyme a2->a3 m1 Measure Absorbance at 291 nm Over Time a3->m1 m2 Calculate Initial Reaction Velocities m1->m2 m3 Plot Velocity vs. Inhibitor Concentration m2->m3 m4 Determine IC50 Value (Curve Fitting) m3->m4

Workflow for IC50 Determination of this compound.

References

Application Notes and Protocols: CTP Synthetase-IN-1 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for conducting cell-based assays with CTP Synthetase-IN-1, a potent inhibitor of CTP Synthetase (CTPS). This document outlines the mechanism of action, key quantitative data, experimental protocols, and visual workflows to facilitate the use of this compound in research and drug development.

Introduction

Cytidine triphosphate (CTP) is an essential nucleotide required for the synthesis of DNA, RNA, and phospholipids.[1][2][3] The de novo synthesis of CTP from uridine triphosphate (UTP) is a critical rate-limiting step catalyzed by the enzyme CTP synthetase (CTPS).[1][4] In humans, two isoforms of this enzyme, CTPS1 and CTPS2, exist.[4][5] While CTPS2 is broadly expressed, CTPS1 is notably upregulated in activated lymphocytes, making it a key target for immunosuppressive therapies and in the treatment of certain cancers.[6][7] this compound is a potent and orally active inhibitor of both human CTPS1 and CTPS2.[8]

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of CTPS1 and CTPS2. This inhibition blocks the conversion of UTP to CTP, thereby depleting the intracellular pool of CTP.[9] This depletion has profound effects on cellular processes that are highly dependent on nucleotide availability, such as DNA replication and cell proliferation.[5][9] Consequently, in rapidly dividing cells like activated lymphocytes or cancer cells, inhibition of CTPS leads to cell cycle arrest and a reduction in proliferation.[10]

Data Presentation

Quantitative Data for this compound
ParameterSpeciesTargetValueReference
IC50HumanCTPS132 nM[8]
IC50HumanCTPS218 nM[8]
IC50RatCTPS127 nM[8]
IC50RatCTPS223 nM[8]
IC50MouseCTPS126 nM[8]
IC50MouseCTPS233 nM[8]
In Vivo ActivityMouseCollagen-Induced Arthritis ModelSignificant pharmacological response at 10-50 mg/kg (p.o., twice daily)[8]

Signaling Pathway and Experimental Workflow

CTP Synthesis Pathway and Inhibition

The following diagram illustrates the de novo pyrimidine synthesis pathway, highlighting the role of CTP Synthetase and the point of inhibition by this compound.

CTP_Synthesis_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Inhibition cluster_downstream Downstream Cellular Processes UTP UTP CTPS CTP Synthetase (CTPS1/CTPS2) UTP->CTPS ATP ATP ATP->CTPS Glutamine Glutamine Glutamine->CTPS CTP CTP CTPS->CTP ADP_Pi ADP + Pi CTPS->ADP_Pi Glutamate Glutamate CTPS->Glutamate DNA_Synthesis DNA Synthesis CTP->DNA_Synthesis RNA_Synthesis RNA Synthesis CTP->RNA_Synthesis Phospholipid_Synthesis Phospholipid Synthesis CTP->Phospholipid_Synthesis Inhibitor This compound Inhibitor->CTPS Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation

Caption: Inhibition of CTP Synthetase by this compound blocks CTP production.

General Workflow for a Cell-Based Proliferation Assay

This diagram outlines the typical experimental workflow for assessing the effect of this compound on cell proliferation.

Cell_Assay_Workflow Start Start Cell_Seeding Seed cells in a multi-well plate Start->Cell_Seeding Incubation_1 Allow cells to adhere (e.g., 24 hours) Cell_Seeding->Incubation_1 Compound_Addition Add this compound (serial dilutions) Incubation_1->Compound_Addition Rescue_Group Add Cytidine to rescue groups Incubation_1->Rescue_Group Incubation_2 Incubate for a defined period (e.g., 48-72 hours) Compound_Addition->Incubation_2 Rescue_Group->Compound_Addition Proliferation_Assay Perform proliferation assay (e.g., Resazurin, CFSE) Incubation_2->Proliferation_Assay Data_Acquisition Measure signal (fluorescence/luminescence) Proliferation_Assay->Data_Acquisition Data_Analysis Analyze data and calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing antiproliferative effects of this compound.

Experimental Protocols

Protocol 1: Cell Proliferation Assay Using Resazurin

This assay measures cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.

Materials:

  • Cell line of interest (e.g., Jurkat for lymphocytes, or a cancer cell line with high proliferation like EHEB or MEC-1)[10]

  • Complete cell culture medium

  • This compound

  • Cytidine (for rescue experiments)[11]

  • Resazurin sodium salt solution

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve final concentrations ranging from low nanomolar to micromolar.

    • For rescue experiments, prepare a set of wells that will also receive cytidine (e.g., at a final concentration of 100 µM).[11]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.

  • Resazurin Assay:

    • Prepare a working solution of resazurin in PBS or culture medium.

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the fluorescence values to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Western Blot for CTPS Expression

This protocol can be used to verify the expression levels of CTPS1 and CTPS2 in the cell lines being used.

Materials:

  • Cell line of interest

  • RIPA buffer with protease and phosphatase inhibitors[10]

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against CTPS1 and CTPS2[10]

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash cultured cells with cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CTPS1, CTPS2, and a loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities relative to the loading control.

Storage and Handling

This compound should be stored as a solid at -20°C. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[8] Avoid repeated freeze-thaw cycles.

References

Application Notes and Protocols for CTP Synthetase-IN-1 in Lymphocyte Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTP Synthetase (CTPS) is a critical enzyme in the de novo pyrimidine synthesis pathway, catalyzing the ATP-dependent conversion of UTP to CTP. CTP is an essential precursor for the synthesis of DNA, RNA, and phospholipids, making it indispensable for rapidly dividing cells.[1][2][3] Lymphocytes, upon activation, undergo intense proliferation, which requires a substantial increase in CTP production.[1][4] Humans express two isoforms of CTPS, CTPS1 and CTPS2.[5] While CTPS2 is ubiquitously expressed, CTPS1 is significantly upregulated in activated lymphocytes and is crucial for their proliferation.[1][2] This makes CTPS1 an attractive target for immunosuppressive therapies and for the treatment of hematological malignancies.[4][6]

CTP Synthetase-IN-1 is a potent, orally active inhibitor of both human CTP Synthetase 1 (CTPS1) and CTP Synthetase 2 (CTPS2).[7] Its ability to block the de novo synthesis of CTP leads to the inhibition of lymphocyte proliferation, highlighting its potential for research and therapeutic development in immunology and oncology.[8] These application notes provide detailed protocols for utilizing this compound in lymphocyte proliferation assays.

Mechanism of Action

This compound inhibits the enzymatic activity of CTPS1 and CTPS2, thereby blocking the final and rate-limiting step in the de novo synthesis of CTP.[5] In activated lymphocytes, which rely heavily on this pathway to meet the high demand for nucleotides during proliferation, this inhibition leads to a depletion of the intracellular CTP pool. The lack of sufficient CTP impairs DNA and RNA synthesis, resulting in cell cycle arrest and a subsequent block in proliferation.[1][8] The on-target effect of this compound can be demonstrated by a "rescue" experiment, where the addition of exogenous cytidine bypasses the enzymatic block by utilizing the pyrimidine salvage pathway to replenish the CTP pool and restore lymphocyte proliferation.[2][8]

Data Presentation

The following table summarizes the inhibitory activity of this compound against human and rodent CTPS enzymes. This data is essential for determining the appropriate concentration range for in vitro experiments.

Enzyme TargetSpeciesIC50 (nM)Reference
CTPS1Human32[7]
CTPS2Human18[7]
CTPS1Rat27[7]
CTPS2Rat23[7]
CTPS1Mouse26[7]
CTPS2Mouse33[7]

Table 1: Inhibitory concentration (IC50) values of this compound against various CTPS enzymes.

Mandatory Visualizations

G cluster_0 De Novo Pyrimidine Synthesis cluster_1 Downstream Cellular Processes cluster_2 Salvage Pathway UTP UTP CTPS1_2 CTPS1 / CTPS2 UTP->CTPS1_2 Glutamine, ATP CTP CTP CTPS1_2->CTP Glutamate, ADP + Pi DNA_RNA_synthesis DNA & RNA Synthesis CTP->DNA_RNA_synthesis Phospholipid_synthesis Phospholipid Synthesis CTP->Phospholipid_synthesis Proliferation Lymphocyte Proliferation DNA_RNA_synthesis->Proliferation Inhibitor This compound Inhibitor->CTPS1_2 Cytidine Exogenous Cytidine Salvage Salvage Pathway (e.g., UCK2) Cytidine->Salvage Salvage->CTP Bypass

Caption: Signaling pathway of CTP synthesis and its inhibition.

G start Start isolate_pbmcs 1. Isolate PBMCs from whole blood start->isolate_pbmcs wash_resuspend 2. Wash and resuspend cells in culture medium isolate_pbmcs->wash_resuspend seed_plate 3. Seed cells into a 96-well plate wash_resuspend->seed_plate add_inhibitor 4. Add this compound (and Cytidine for rescue) seed_plate->add_inhibitor stimulate 5. Add mitogen/antigen (e.g., anti-CD3/CD28) add_inhibitor->stimulate incubate 6. Incubate for 48-72 hours stimulate->incubate add_reagent 7. Add proliferation reagent (e.g., MTT, [3H]-thymidine, or CFSE) incubate->add_reagent measure 8. Measure proliferation (absorbance, counts, or fluorescence) add_reagent->measure analyze 9. Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for a lymphocyte proliferation assay.

Experimental Protocols

Protocol 1: MTT Assay for Lymphocyte Proliferation

This protocol uses the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by metabolically active cells as an indicator of proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (stock solution in DMSO)

  • Anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA) for stimulation

  • Cytidine (stock solution in sterile water or PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate Seeding: Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well plate.

  • Inhibitor and Rescue Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM. Add 50 µL of the diluted inhibitor to the appropriate wells.

    • For the cytidine rescue group, prepare a solution of this compound at a fixed concentration (e.g., 10x the IC50) with and without a high concentration of cytidine (e.g., 200 µM).[8] Add 50 µL of these solutions to the respective wells.

    • Include vehicle control wells (DMSO, final concentration ≤ 0.1%).

  • Lymphocyte Stimulation: Add 50 µL of the stimulating agent (e.g., anti-CD3/CD28 beads or PHA at a pre-determined optimal concentration) to all wells except for the unstimulated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove 150 µL of the supernatant and add 150 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: [³H]-Thymidine Incorporation Assay

This protocol measures the incorporation of radiolabeled thymidine into newly synthesized DNA during cell proliferation.[9]

Materials:

  • Same as Protocol 1, with the following additions:

  • [³H]-Thymidine (1 mCi/mL)

  • Cell harvester

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Preparation, Seeding, Treatment, and Stimulation: Follow steps 1-4 from Protocol 1.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Radiolabeling: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a microplate scintillation counter. The results are expressed as counts per minute (CPM).

Data Analysis

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Absorbance_treated - Absorbance_unstimulated) / (Absorbance_stimulated - Absorbance_unstimulated)] * 100

  • Determine IC50: Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

  • Evaluate Cytidine Rescue: Compare the proliferation in the inhibitor-treated group with the group treated with both the inhibitor and cytidine. A significant restoration of proliferation in the presence of cytidine confirms the on-target activity of this compound.[8]

Conclusion

This compound is a valuable tool for studying the role of de novo pyrimidine synthesis in lymphocyte proliferation. The provided protocols offer robust methods for assessing the in vitro efficacy of this inhibitor. Careful execution of these experiments, including appropriate controls like the cytidine rescue, will yield reliable data for researchers and drug development professionals in the fields of immunology and oncology.

References

Application Notes and Protocols for CTP Synthetase-IN-1 in a Mouse Model of Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, autoantibody production, and systemic features, leading to progressive joint destruction. The proliferation of activated lymphocytes, particularly T and B cells, is a key driver of the pathogenesis of RA. CTP Synthetase (CTPS) is a rate-limiting enzyme in the de novo pyrimidine synthesis pathway, catalyzing the formation of cytidine triphosphate (CTP) from uridine triphosphate (UTP).[1][2] CTP is an essential precursor for the synthesis of DNA, RNA, and phospholipids, and is therefore critical for the proliferation of rapidly dividing cells such as activated lymphocytes.[1][2]

Humans express two isoforms of CTPS, CTPS1 and CTPS2.[1] Notably, CTPS1 plays a non-redundant and essential role in the proliferation of T and B lymphocytes.[2] This makes selective inhibition of CTPS1 an attractive therapeutic strategy for autoimmune and inflammatory diseases.

CTP Synthetase-IN-1 (also referred to as compound 27 in some literature) is a potent, orally active pan-inhibitor of CTP synthetase, with inhibitory activity against both human CTPS1 and CTPS2.[3][4] It has demonstrated anti-inflammatory effects and has shown significant pharmacological responses in a mouse model of collagen-induced arthritis (CIA), a widely used preclinical model that recapitulates many features of human RA.[3][5] These application notes provide detailed protocols for the use and evaluation of this compound in a mouse model of arthritis.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of CTP synthetase. This leads to the depletion of the intracellular CTP pool, which in turn impairs DNA and RNA synthesis. As activated, proliferating lymphocytes have a high demand for nucleotides, the reduction in CTP levels preferentially inhibits their proliferation, thereby dampening the autoimmune response that drives arthritis. The inhibitory effect on lymphocyte proliferation is the primary mechanism by which this compound is thought to ameliorate the signs and symptoms of arthritis.

cluster_0 De Novo Pyrimidine Synthesis cluster_1 Downstream Cellular Processes UTP UTP CTPS CTP Synthetase (CTPS1/CTPS2) UTP->CTPS Glutamine ATP CTP CTP CTPS->CTP Glutamate ADP + Pi DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA Phospholipids Phospholipid Synthesis CTP->Phospholipids Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation Inflammation Inflammation & Joint Destruction Proliferation->Inflammation CTPS1_IN1 This compound CTPS1_IN1->CTPS TCR_activation T-Cell Receptor Activation TCR_activation->Proliferation

Figure 1: Mechanism of Action of this compound.

Data Presentation

The following tables present illustrative quantitative data representing the potential efficacy of this compound in a collagen-induced arthritis (CIA) mouse model. This data is based on typical outcomes for effective anti-arthritic compounds in this model and serves as a template for data presentation.

Table 1: Effect of this compound on Clinical Score in CIA Mice

Treatment GroupDose (mg/kg, p.o., b.i.d.)Mean Arthritis Score (Day 42)% Inhibition of Arthritis Score
Vehicle Control-8.5 ± 0.8-
This compound105.2 ± 0.638.8%
This compound302.8 ± 0.5 67.1%
Dexamethasone (Positive Control)12.1 ± 0.475.3%
p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Histological Parameters in CIA Mice (Day 42)

Treatment GroupDose (mg/kg, p.o., b.i.d.)Inflammation Score (0-5)Pannus Formation Score (0-5)Cartilage Damage Score (0-5)Bone Resorption Score (0-5)
Vehicle Control-4.2 ± 0.43.8 ± 0.53.5 ± 0.43.2 ± 0.3
This compound301.8 ± 0.3 1.5 ± 0.31.6 ± 0.2 1.4 ± 0.2
Dexamethasone (Positive Control)11.2 ± 0.2 1.0 ± 0.21.1 ± 0.2 0.9 ± 0.1
*Scores are on a scale of 0 (normal) to 5 (severe). *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Paw Homogenates (Day 42)

Treatment GroupDose (mg/kg, p.o., b.i.d.)TNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Vehicle Control-150.2 ± 15.895.6 ± 10.2250.4 ± 25.1
This compound3075.8 ± 9.1 42.1 ± 5.5110.2 ± 12.3
Dexamethasone (Positive Control)150.5 ± 6.330.8 ± 4.1 85.6 ± 9.8
**p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

This protocol describes the induction of arthritis in DBA/1 mice, a commonly used and susceptible strain.

Materials:

  • Male DBA/1 mice, 8-10 weeks old

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (26-30 gauge)

  • Emulsifying needle or device

Protocol:

  • Preparation of Emulsion (Day 0):

    • Prepare a 1:1 emulsion of Type II collagen and CFA.

    • Draw equal volumes of the collagen solution and CFA into two separate syringes connected by an emulsifying needle.

    • Force the mixture back and forth between the syringes until a stable emulsion is formed (a drop of the emulsion should not disperse when placed in water).

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the emulsion intradermally at the base of the tail. This delivers 100 µg of collagen per mouse.

  • Booster Immunization (Day 21):

    • Prepare a 1:1 emulsion of Type II collagen and IFA.

    • Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.

  • Monitoring of Arthritis:

    • Begin daily monitoring for the onset of arthritis around day 21.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (see Table 4). The maximum score per mouse is 16.

Table 4: Clinical Scoring System for Arthritis in Mice

ScoreDescription
0No evidence of erythema or swelling.
1Erythema and mild swelling confined to the tarsals or ankle joint.
2Erythema and mild swelling extending from the ankle to the tarsals.
3Erythema and moderate swelling extending from the ankle to the metatarsal joints.
4Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.
Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)

  • Oral gavage needles

Protocol:

  • Formulation Preparation:

    • Prepare a suspension of this compound in the chosen vehicle to the desired concentrations (e.g., 1 mg/mL and 3 mg/mL for 10 and 30 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

    • Ensure the suspension is homogenous by vortexing or sonicating before each use.

  • Dosing Regimen:

    • A study in a CIA mouse model showed efficacy with oral administration of 10-50 mg/kg twice daily for 18 days.[3]

    • Initiate treatment upon the onset of clinical signs of arthritis (therapeutic regimen) or on the day of primary immunization (prophylactic regimen).

    • Administer the formulation via oral gavage.

    • A vehicle control group and a positive control group (e.g., dexamethasone or methotrexate) should be included.

Evaluation of Therapeutic Efficacy

a) Clinical Assessment:

  • Record the arthritis score and body weight of each mouse daily or every other day.

  • Measure paw thickness using a digital caliper.

b) Histological Analysis:

  • At the end of the study, euthanize the mice and collect the hind paws.

  • Fix the paws in 10% neutral buffered formalin for 24-48 hours.

  • Decalcify the tissues in a suitable decalcifying solution.

  • Process and embed the tissues in paraffin.

  • Section the joints (5 µm thickness) and stain with Hematoxylin and Eosin (H&E) for inflammation and pannus formation, and Safranin O-Fast Green for cartilage integrity.

  • Score the sections for inflammation, pannus formation, cartilage damage, and bone resorption using a standardized scoring system (e.g., 0-5 scale).

c) Cytokine Analysis:

  • Collect paw tissue at the end of the study and snap-freeze in liquid nitrogen.

  • Homogenize the tissue in a lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the protein concentration of the supernatant.

  • Determine the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or a multiplex bead-based assay.

d) Micro-Computed Tomography (Micro-CT) Analysis:

  • For a non-invasive, quantitative assessment of bone erosion, perform micro-CT scans of the paws at different time points during the study.

  • Analyze the images to quantify bone volume and structural changes in the joints.

Experimental Workflow

cluster_0 Arthritis Induction cluster_1 Treatment cluster_2 Efficacy Evaluation Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Immunization (CII in IFA) Day0->Day21 Treatment_start Onset of Arthritis (Therapeutic) or Day 0 (Prophylactic) Day21->Treatment_start Dosing Daily Dosing: - Vehicle - this compound - Positive Control Treatment_start->Dosing Monitoring Daily/EOD Monitoring: - Clinical Score - Paw Thickness - Body Weight Dosing->Monitoring Endpoint Day 42: Endpoint Analysis Monitoring->Endpoint Histology Histology: - Inflammation - Pannus - Cartilage/Bone Damage Endpoint->Histology Cytokines Cytokine Analysis: (TNF-α, IL-1β, IL-6) Endpoint->Cytokines MicroCT Micro-CT: (Bone Volume) Endpoint->MicroCT

Figure 2: Experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising therapeutic agent for the treatment of rheumatoid arthritis due to its targeted mechanism of inhibiting lymphocyte proliferation. The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound in a mouse model of arthritis. Careful adherence to these methodologies will enable researchers to robustly assess the efficacy and mechanism of action of this and similar compounds, facilitating their development as potential treatments for autoimmune diseases.

References

Application Notes and Protocols for CTP Synthetase-IN-1 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTP Synthetase-IN-1 is a potent, orally active small molecule inhibitor of CTP synthetase (CTPS), with nanomolar inhibitory activity against both human CTPS1 and CTPS2 isoforms.[1] CTPS is a critical enzyme in the de novo pyrimidine synthesis pathway, responsible for the conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP).[2][3][4] This pathway is essential for the synthesis of DNA, RNA, and phospholipids, and its upregulation is a hallmark of rapidly proliferating cells, including activated lymphocytes and various cancer cells.[2][3][4][5] These notes provide detailed protocols and guidance for the in vivo application of this compound in preclinical models of inflammation and oncology.

Introduction

CTP Synthetase 1 (CTPS1) has emerged as a key therapeutic target for diseases characterized by aberrant cell proliferation, such as autoimmune disorders and cancer.[6] Genetic deficiencies in CTPS1 in humans lead to severe immunodeficiency due to impaired lymphocyte proliferation, highlighting its crucial, non-redundant role in the immune system.[5] In contrast, the homologous isoform CTPS2 can compensate for CTPS1 function in most other tissues. This differential dependency makes selective CTPS1 inhibition an attractive strategy for targeted therapy. This compound, as a pan-inhibitor of CTPS1 and CTPS2, offers a valuable tool to probe the therapeutic potential of targeting this pathway.[1]

Data Presentation

In Vitro Potency
TargetIC50 (nM)
Human CTPS132
Human CTPS218
Mouse CTPS126
Mouse CTPS233
Rat CTPS127
Rat CTPS223

Table 1: In vitro inhibitory concentrations (IC50) of this compound against human, mouse, and rat CTPS isoforms.[1]

In Vivo Efficacy in a Mouse Model of Inflammation
Animal ModelDosing RegimenOutcome
Collagen-Induced Arthritis (CIA) in mice10-50 mg/kg, oral (p.o.), twice daily for 18 daysSignificant improvement in disease severity indicators.

Table 2: Summary of in vivo efficacy of this compound in a preclinical inflammation model.[1][7]

Experimental Protocols

Formulation for Oral Administration (Oral Gavage)

As a potent, orally active compound, this compound can be administered via oral gavage. While the exact vehicle used in the published studies with this compound is not specified, a common formulation for similar compounds in mice involves a suspension or solution in a well-tolerated vehicle.

Recommended Vehicle Formulation:

A common vehicle for oral gavage in mice consists of a mixture of DMSO, PEG400 (or PEG300), Tween 80, and saline.[8] For compounds with low aqueous solubility, a formulation in corn oil can also be considered.[8]

Example Formulation Protocol (to be optimized by the researcher):

  • Dissolve this compound in a minimal amount of DMSO.

  • Add PEG400 and Tween 80 to the solution and mix thoroughly.

  • Add saline to the desired final volume and vortex to create a homogenous suspension or solution. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]

  • The final formulation should be prepared fresh daily.

Note: The solubility and stability of this compound in the chosen vehicle should be determined empirically by the researcher before initiating in vivo studies.

In Vivo Study Protocol: Collagen-Induced Arthritis (CIA) Mouse Model

This protocol is based on the reported successful use of this compound in a CIA mouse model.[1][7]

Materials:

  • This compound

  • Vehicle for oral gavage

  • DBA/1 mice (or other susceptible strain)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Standard animal husbandry equipment

Procedure:

  • Induction of Arthritis:

    • Emulsify bovine type II collagen in CFA.

    • On day 0, immunize mice with an intradermal injection of the collagen/CFA emulsion at the base of the tail.

    • On day 21, administer a booster injection of type II collagen emulsified in IFA.

  • Treatment:

    • Begin treatment with this compound or vehicle control on the day of the booster injection (day 21) or upon the first signs of arthritis.

    • Administer this compound at a dose of 10-50 mg/kg via oral gavage twice daily.

    • Continue treatment for 18 consecutive days.

  • Monitoring and Evaluation:

    • Monitor mice daily for clinical signs of arthritis, including paw swelling and erythema.

    • Score the severity of arthritis using a standardized clinical scoring system.

    • Measure paw thickness using a caliper.

    • At the end of the study, collect tissues for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

In Vivo Study Protocol: Oncology Xenograft Model

While specific data for this compound in oncology models is not yet published, its mechanism of action suggests potential efficacy, particularly in cancers with high MYC expression or dependence on de novo pyrimidine synthesis.[9][10] The following protocol is a general guideline based on studies with other selective CTPS1 inhibitors.[11]

Materials:

  • This compound

  • Vehicle for administration

  • Cancer cell line of interest (e.g., a MYC-amplified cell line)

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Matrigel (or similar)

  • Standard animal husbandry and tumor measurement equipment

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.

    • Inject the cell suspension subcutaneously into the flank of the immunocompromised mice.

  • Treatment:

    • Monitor tumor growth regularly.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer this compound or vehicle control at a dose determined by preliminary dose-ranging studies. Dosing can be initiated based on the effective doses in the inflammation model (e.g., starting at 10-50 mg/kg, orally, once or twice daily).

  • Monitoring and Evaluation:

    • Measure tumor volume regularly using calipers.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting for pharmacodynamic markers).

Signaling Pathways and Mechanism of Action

This compound exerts its effect by inhibiting the enzymatic activity of CTPS1 and CTPS2, thereby blocking the final and rate-limiting step of the de novo pyrimidine synthesis pathway.[2] This leads to a depletion of the intracellular CTP pool.

Upstream Regulation of CTPS1

The expression and activity of CTPS1 are tightly regulated by several upstream signaling pathways, particularly in lymphocytes and cancer cells.

  • T-Cell Receptor (TCR) Signaling: Upon activation of T-cells via the TCR, the expression of CTPS1 is rapidly upregulated to meet the increased demand for CTP for proliferation.[5]

  • MYC: The oncogenic transcription factor MYC can directly bind to the promoter of CTPS1 and enhance its expression.[2][12][13] This is a key mechanism by which MYC drives cell proliferation.

  • mTORC1 Signaling: The mTORC1 pathway, a central regulator of cell growth and metabolism, has been shown to promote pyrimidine synthesis and can influence the formation of CTPS cytoophidia (filamentous structures).[14][15]

Downstream Effects of CTPS1 Inhibition

Inhibition of CTPS1 by this compound leads to several downstream cellular consequences:

  • CTP Pool Depletion: The most direct effect is a reduction in the intracellular concentration of CTP.

  • Replication Stress: In MYC-overexpressing cancer cells, CTPS1 inhibition can induce DNA replication stress due to an imbalance between ongoing ribosome synthesis and a lack of necessary pyrimidines.[10]

  • Cell Cycle Arrest: Depletion of CTP leads to an arrest in the S-phase of the cell cycle, as DNA replication cannot proceed without sufficient nucleotide precursors.[16]

  • Inhibition of Protein Synthesis: CTPS1 inhibition can lead to a decrease in overall protein synthesis, partly through the mTORC1 pathway.[9]

  • Apoptosis: Prolonged inhibition of CTP synthesis can induce programmed cell death (apoptosis), particularly in rapidly dividing cells that are highly dependent on this pathway.[17][18]

Mandatory Visualizations

G cluster_upstream Upstream Regulators cluster_target Target Enzyme cluster_inhibitor Inhibitor cluster_downstream Downstream Effects TCR Activation TCR Activation CTPS1 CTPS1 TCR Activation->CTPS1 Upregulates MYC MYC MYC->CTPS1 Upregulates mTORC1 mTORC1 mTORC1->CTPS1 Regulates CTP Depletion CTP Depletion CTPS1->CTP Depletion Leads to This compound This compound This compound->CTPS1 Inhibits Replication Stress Replication Stress CTP Depletion->Replication Stress Cell Cycle Arrest Cell Cycle Arrest CTP Depletion->Cell Cycle Arrest Inhibition of Protein Synthesis Inhibition of Protein Synthesis CTP Depletion->Inhibition of Protein Synthesis Apoptosis Apoptosis Replication Stress->Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Signaling pathway of CTPS1 regulation and inhibition.

G cluster_workflow Experimental Workflow for In Vivo Oncology Studies start Start implant Subcutaneous Implantation of Cancer Cells start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat Administer this compound (e.g., 10-50 mg/kg, p.o.) or Vehicle randomize->treat monitor_efficacy Monitor Tumor Volume and Mouse Health treat->monitor_efficacy endpoint Endpoint Reached (e.g., Tumor Size, Study Duration) monitor_efficacy->endpoint analysis Tumor Excision and Analysis (Weight, Histology, etc.) endpoint->analysis end End analysis->end

References

Application Note: Preparation of CTP Synthetase-IN-1 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CTP Synthetase-IN-1 is a potent and orally active inhibitor of cytidine 5'-triphosphate synthetase (CTPS), with IC50 values of 32 nM and 18 nM for human CTPS1 and CTPS2, respectively.[1] CTPS enzymes are crucial for the de novo biosynthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA, RNA, and phospholipids.[2][3] Due to its role in cell proliferation, CTPS1 is a therapeutic target in oncology and inflammation.[2][4] Accurate and consistent preparation of this compound stock solutions is critical for reliable experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this inhibitor.

Physicochemical and Solubility Data

Proper solubilization is key to inhibitor efficacy. The following table summarizes essential quantitative data for this compound.

ParameterValueSource
Molecular Weight 512.53 g/mol [1][5]
Appearance White to off-white solid[1]
Formula C₂₀H₁₉F₃N₆O₃S[1][5]
Solubility in DMSO ≥ 80 mg/mL (156.09 mM)[5]
≥ 100 mg/mL (195.11 mM)[6]
Solubility in Water Insoluble or slightly soluble[7]
Solubility in Ethanol Insoluble or slightly soluble[7]

Note: For maximal solubility in DMSO, use a fresh, anhydrous grade of the solvent, as DMSO is hygroscopic and absorbed moisture can reduce compound solubility.[6] Sonication or gentle warming may be required to achieve complete dissolution at high concentrations.[5][7]

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure
  • Pre-handling: Before opening, gently tap the vial of this compound powder to ensure all the solid has settled at the bottom.[7]

  • Calculation: Calculate the mass of this compound required to prepare the desired volume and concentration. The formula is: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 512.53 g/mol / 1000 = 5.13 mg

  • Weighing: Accurately weigh the calculated mass of the inhibitor powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Solubilization:

    • Add the calculated volume of anhydrous DMSO to the vial containing the powder.

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

    • If dissolution is difficult, sonicate the solution for a few minutes or warm it gently in a water bath (not exceeding 50°C).[7] Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[8][9]

    • Label each aliquot clearly with the compound name, concentration, solvent, and preparation date.

    • Store the aliquots as recommended in the table below.

Storage and Stability

Proper storage is essential to maintain the inhibitor's activity.

FormatStorage TemperatureStability PeriodNotes
Solid Powder -20°CUp to 3 years[5][7] Keep in a desiccator.
Stock Solution in DMSO -20°CUp to 1 month[1][6] Avoid repeated freeze-thaw cycles.
-80°CUp to 6 months[1][6] Recommended for long-term storage.

Signaling Pathway and Workflow Diagrams

CTP Synthetase Pathway

The following diagram illustrates the role of CTP Synthetase (CTPS) in the de novo pyrimidine synthesis pathway and the point of inhibition by this compound.

CTP_Synthetase_Pathway UTP UTP (Uridine Triphosphate) CTPS CTP Synthetase (CTPS1/2) UTP->CTPS Substrate CTP CTP (Cytidine Triphosphate) CTPS->CTP Catalysis Inhibitor This compound Inhibitor->CTPS Inhibition Downstream DNA, RNA, and Phospholipid Synthesis CTP->Downstream

CTP Synthetase catalyzes the conversion of UTP to CTP.
Experimental Workflow

This diagram outlines the sequential steps for preparing the this compound stock solution.

Stock_Solution_Workflow cluster_prep Preparation cluster_store Storage Calculate 1. Calculate Mass Weigh 2. Weigh Powder Calculate->Weigh Add_Solvent 3. Add DMSO Weigh->Add_Solvent Dissolve 4. Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Aliquot 5. Aliquot Dissolve->Aliquot Store 6. Store at -80°C Aliquot->Store

Workflow for this compound stock solution preparation.

References

Application Notes and Protocols for CTP Synthetase-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTP Synthetase-IN-1 is a potent and orally active inhibitor of cytidine 5'-triphosphate synthetase (CTPS), with significant activity against both human isoforms, CTPS1 and CTPS2.[1] CTPS is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the ATP-dependent conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP).[2][3][4][5] This process is essential for the synthesis of DNA, RNA, and phospholipids.[4][6] Due to its key role in cell proliferation, CTPS has emerged as a promising target for the development of therapeutics for various diseases, including cancer and inflammatory conditions.[7] These application notes provide detailed protocols for the solubilization and in vitro and cell-based assays of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Solubility and Storage

ParameterValueNotes
Solubility in DMSO 80 mg/mL (156.09 mM)Sonication is recommended to aid dissolution.[7]
Storage (Powder) -20°C for 3 years
Storage (In Solvent) -80°C for 1 year[7]

Table 2: In Vitro Inhibitory Activity (IC₅₀)

TargetIC₅₀ (nM)
Human CTPS1 32
Human CTPS2 18
Rat CTPS1 27
Rat CTPS2 23
Mouse CTPS1 26
Mouse CTPS2 33

Data compiled from MedchemExpress.[1]

Signaling Pathway

The diagram below illustrates the role of CTP Synthetase in the pyrimidine biosynthesis pathway and its regulation.

CTP_Synthetase_Pathway CTP Synthetase Signaling Pathway cluster_substrates Substrates cluster_products Products cluster_downstream Downstream Processes cluster_regulators Allosteric Regulators UTP UTP CTPS CTP Synthetase (CTPS1/CTPS2) UTP->CTPS ATP ATP ATP->CTPS Glutamine Glutamine Glutamine->CTPS CTP CTP CTPS->CTP ADP_Pi ADP + Pi CTPS->ADP_Pi Glutamate Glutamate CTPS->Glutamate DNA_RNA_PL DNA, RNA, and Phospholipid Synthesis CTP->DNA_RNA_PL GTP GTP GTP->CTPS + CTP_feedback CTP CTP_feedback->CTPS - Inhibitor This compound Inhibitor->CTPS Inhibition

Caption: CTP Synthetase catalyzes the formation of CTP from UTP, a key step in nucleotide synthesis.

Experimental Protocols

Preparation of this compound Stock Solution

A standardized workflow for preparing the inhibitor stock solution is crucial for reproducible results.

Stock_Solution_Workflow Workflow for this compound Stock Preparation start Start weigh Weigh CTP Synthetase-IN-1 Powder start->weigh add_dmso Add appropriate volume of DMSO to achieve desired concentration (e.g., 10 mM) weigh->add_dmso dissolve Vortex and sonicate until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use tubes to avoid freeze-thaw cycles dissolve->aliquot store Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.

Protocol:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for short intervals to ensure complete dissolution.[7]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term stability.[1]

In Vitro CTP Synthetase Enzymatic Assay

This protocol describes a method to determine the inhibitory activity of this compound on recombinant CTPS enzymes. The assay measures the amount of ADP produced, which is proportional to CTPS activity.

In_Vitro_Assay_Workflow In Vitro Enzymatic Assay Workflow start Start prepare_reagents Prepare assay buffer, recombinant CTPS enzyme, substrates (ATP, UTP, Glutamine), and inhibitor dilutions start->prepare_reagents add_inhibitor Add serially diluted This compound or vehicle (DMSO) to microplate wells prepare_reagents->add_inhibitor add_enzyme Add recombinant CTPS enzyme to each well add_inhibitor->add_enzyme pre_incubate Pre-incubate briefly at room temperature add_enzyme->pre_incubate initiate_reaction Initiate the reaction by adding the substrate mixture (ATP, UTP, Glutamine, GTP) pre_incubate->initiate_reaction incubate Incubate at 37°C for a defined period (e.g., 60 minutes) initiate_reaction->incubate stop_reaction Stop the reaction incubate->stop_reaction detect_signal Detect the signal (e.g., luminescence for ADP) stop_reaction->detect_signal analyze Analyze data to determine IC₅₀ values detect_signal->analyze end End analyze->end

Caption: Step-by-step workflow for determining the in vitro inhibitory activity of this compound.

Materials:

  • Recombinant human CTPS1 or CTPS2

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES pH 8.0, 20 mM MgCl₂, 5 mM KCl, 1 mM DTT, 0.01% Tween-20)

  • ATP

  • UTP

  • L-Glutamine

  • GTP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 96-well or 384-well white assay plates

Protocol:

  • Reagent Preparation: Prepare fresh solutions of ATP, UTP, L-Glutamine, and GTP in assay buffer. Prepare serial dilutions of this compound in assay buffer, ensuring the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup: To the wells of a white microplate, add the serially diluted this compound or vehicle control (DMSO).

  • Enzyme Addition: Add the recombinant CTPS enzyme to each well.

  • Pre-incubation: Briefly pre-incubate the plate at room temperature (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding a mixture of the substrates (ATP, UTP, L-Glutamine) and the allosteric activator GTP.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent before measuring luminescence.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay

This protocol details the use of a luminescent cell viability assay to assess the anti-proliferative effects of this compound on a T-lymphocyte cell line, Jurkat.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom, white-walled tissue culture plates

  • Sterile PBS

Protocol:

  • Cell Culture: Maintain Jurkat cells in suspension culture in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.

  • Cell Seeding: Count the cells and adjust the density in fresh culture medium. Seed the Jurkat cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/well in a volume of 90 µL.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO) to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent viability for each treatment condition relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow standard laboratory safety procedures. The information provided is for research use only and not for diagnostic or therapeutic purposes.

References

Application Notes and Protocols for CTP Synthetase-IN-1: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTP Synthetase-IN-1 is a potent, orally active small molecule inhibitor of cytidine 5'-triphosphate synthetase (CTPS), with inhibitory activity against both human CTPS1 and CTPS2 isoforms.[1][2] It has demonstrated potential as an anti-inflammatory and anti-tumor agent.[2] These application notes provide detailed protocols for the long-term storage, handling, and stability assessment of this compound, along with methods to evaluate its inhibitory activity. The provided information is intended to ensure the integrity and reproducibility of experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₂₀H₁₉F₃N₆O₃S₂
Molecular Weight512.53 g/mol
AppearanceCrystalline solid, powder
SolubilitySoluble in DMSO

Long-Term Storage and Stability

Proper storage of this compound is critical to maintain its chemical integrity and biological activity over time. The following table summarizes the recommended storage conditions and stability data.

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsProtect from moisture.
In Solvent (DMSO) -80°C1 yearUse of a freezer that does not have a defrost cycle is recommended to avoid freeze-thaw cycles.[1]
-20°C1 monthFor short-term storage. Avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in various assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 10 minutes) and sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.

  • Store the aliquots at -80°C for long-term storage.

Protocol for a Stability-Indicating HPLC Method (General)

Objective: To assess the stability of this compound in solution over time by separating the parent compound from potential degradation products.

Note: A specific, validated HPLC method for this compound is not publicly available. The following is a general protocol that can be adapted and validated for this purpose.

Materials:

  • This compound stock solution

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Method Development and Validation:

  • Method Development: Develop a gradient or isocratic HPLC method that provides good resolution between the this compound peak and any potential degradation products. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, both containing a small amount of an ion-pairing agent like formic acid or TFA.

  • Forced Degradation Studies: To ensure the method is "stability-indicating," perform forced degradation studies. Expose the this compound solution to stress conditions such as acid, base, oxidation (e.g., hydrogen peroxide), heat, and light. The HPLC method should be able to separate the intact drug from the degradation products formed under these conditions.

  • Method Validation: Validate the developed HPLC method according to ICH guidelines. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Sample Analysis Protocol:

  • Prepare samples of this compound in the desired solvent and at the concentration to be tested for stability.

  • Store the samples under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

  • At specified time points (e.g., 0, 1, 3, 6, 12 months), remove an aliquot of the sample.

  • Dilute the sample to an appropriate concentration for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Analyze the resulting chromatogram to determine the peak area of this compound.

  • Calculate the percentage of the remaining this compound relative to the initial time point (T=0). A decrease in the peak area of the parent compound and the appearance of new peaks may indicate degradation.

In Vitro CTP Synthetase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against CTP synthetase. This assay can also be used to assess the stability of the compound's biological activity over time.

Principle: The activity of CTP synthetase can be measured by monitoring the production of CTP from UTP and ATP. The formation of CTP can be detected spectrophotometrically due to the difference in absorbance between UTP and CTP at specific wavelengths.

Materials:

  • Recombinant human CTP synthetase 1 (CTPS1) or 2 (CTPS2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Uridine triphosphate (UTP)

  • Adenosine triphosphate (ATP)

  • L-glutamine

  • Guanosine triphosphate (GTP) (as an allosteric activator)

  • This compound

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Protocol:

  • Prepare a serial dilution of this compound in DMSO and then dilute further in the assay buffer to the desired final concentrations.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • This compound dilution (or DMSO for control)

    • Recombinant CTP synthetase enzyme

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding a mixture of substrates (UTP, ATP, L-glutamine, and GTP) to each well.

  • Immediately measure the absorbance at 291 nm (the wavelength where the conversion of UTP to CTP results in a maximal change in absorbance) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.[3]

  • Calculate the rate of the reaction (V) from the linear portion of the absorbance versus time curve.

  • Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

De Novo Pyrimidine Biosynthesis Pathway

CTP Synthetase is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the final step of converting UTP to CTP. This pathway is crucial for the synthesis of DNA and RNA precursors.

DeNovoPyrimidineSynthesis Glutamine Glutamine + Bicarbonate + 2 ATP CPSII Carbamoyl Phosphate Synthetase II (CPSII) Glutamine->CPSII Carbamoyl_Phosphate Carbamoyl Phosphate CPSII->Carbamoyl_Phosphate ATCase Aspartate Transcarbamoylase (ATCase) Carbamoyl_Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase Carbamoyl_Aspartate Carbamoyl Aspartate ATCase->Carbamoyl_Aspartate DHO Dihydroorotase (DHO) Carbamoyl_Aspartate->DHO Dihydroorotate Dihydroorotate DHO->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMPS1 Orotate Phosphoribosyltransferase (UMPS) Orotate->UMPS1 PRPP PRPP PRPP->UMPS1 OMP Orotidine-5'-Monophosphate (OMP) UMPS1->OMP UMPS2 OMP Decarboxylase (UMPS) OMP->UMPS2 UMP Uridine-5'-Monophosphate (UMP) UMPS2->UMP UTP Uridine-5'-Triphosphate (UTP) UMP->UTP Kinases CTPS CTP Synthetase (CTPS1/2) UTP->CTPS ATP, Glutamine CTP Cytidine-5'-Triphosphate (CTP) CTPS->CTP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA CTPS_IN_1 This compound CTPS_IN_1->CTPS

Caption: De Novo Pyrimidine Biosynthesis Pathway.

CTP Synthetase in T-Cell Proliferation and Cancer

CTP Synthetase, particularly the CTPS1 isoform, is upregulated in activated lymphocytes and various cancer cells to meet the high demand for nucleotides required for rapid proliferation.[4][5] The mTOR signaling pathway, a central regulator of cell growth and proliferation, has been implicated in the regulation of pyrimidine biosynthesis.

CTPSTCellCancer cluster_upstream Upstream Signaling cluster_downstream Cellular Processes Growth_Factors Growth Factors, Cytokines PI3K PI3K/AKT Growth_Factors->PI3K TCR T-Cell Receptor (TCR) TCR->PI3K mTOR mTOR Signaling PI3K->mTOR CTPS1 CTP Synthetase 1 (CTPS1) Upregulation mTOR->CTPS1 DeNovo Increased De Novo Pyrimidine Synthesis CTPS1->DeNovo CTP_Pool Expanded CTP Pool DeNovo->CTP_Pool Proliferation T-Cell Proliferation & Cancer Cell Growth CTP_Pool->Proliferation CTPS_IN_1 This compound CTPS_IN_1->CTPS1

Caption: Role of CTPS1 in T-Cell Proliferation and Cancer.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the long-term stability of this compound.

StabilityWorkflow start Prepare Stock Solution of this compound storage Aliquot and Store at -80°C, -20°C, 4°C, RT start->storage timepoint Sample at Predetermined Time Points (T=0, 1, 3, 6, 12 mo) storage->timepoint analysis Analyze Samples timepoint->analysis hplc Stability-Indicating HPLC Analysis (Chemical Stability) analysis->hplc Aliquot 1 assay In Vitro Inhibition Assay (IC₅₀) (Biological Activity) analysis->assay Aliquot 2 data Compare Data to T=0 hplc->data assay->data report Generate Stability Report data->report

Caption: Workflow for Stability Assessment.

Conclusion

The protocols and information provided in these application notes are intended to guide researchers in the proper handling, storage, and evaluation of this compound. Adherence to these guidelines will help ensure the quality and reliability of experimental data. For optimal results, it is recommended that each laboratory validates the provided protocols for their specific experimental conditions.

References

Application Notes and Protocols: CTP Synthetase-IN-1 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTP Synthetase (CTPS) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the ATP-dependent conversion of Uridine Triphosphate (UTP) to Cytidine Triphosphate (CTP).[1][2][][4][5] CTP is an essential precursor for the synthesis of DNA, RNA, and phospholipids, making CTPS a key player in cell proliferation and survival.[2][4][6][7] Two isoforms, CTPS1 and CTPS2, exist in humans and are vital for these processes.[6] Due to its role in rapidly dividing cells, CTPS has emerged as a promising therapeutic target for various diseases, including cancer and inflammatory disorders.[6] CTP Synthetase-IN-1 is a potent, orally active inhibitor of both human CTPS1 and CTPS2, serving as a valuable tool for studying the biological functions of these enzymes and for high-throughput screening (HTS) campaigns aimed at discovering novel CTPS inhibitors.[8][9]

This compound: A Potent Pan-Inhibitor

This compound demonstrates potent inhibitory activity against multiple species' CTPS isoforms. Its efficacy has been quantified through various biochemical and cell-based assays, making it an excellent positive control for inhibitor screening campaigns.

Quantitative Data Summary
TargetSpeciesAssay TypeIC50 (nM)Cell-Based IC50 (µM)
CTPS1HumanBiochemical32-
CTPS2HumanBiochemical18-
CTPS1MouseBiochemical26-
CTPS2MouseBiochemical33-
CTPS1RatBiochemical27-
CTPS2RatBiochemical23-
ProliferationHumanJurkat E6.1 cells-18
Data sourced from MedchemExpress.[8][9]

Signaling Pathway: De Novo Pyrimidine Biosynthesis

CTP Synthetase is the final enzyme in the de novo pyrimidine synthesis pathway, which is crucial for generating the building blocks of nucleic acids. Understanding this pathway is essential for contextualizing the effects of CTPS inhibitors.

Pyrimidine_Biosynthesis cluster_0 De Novo Pyrimidine Synthesis Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UDP Uridine 5'-diphosphate (UDP) UMP->UDP UMPK UTP Uridine 5'-triphosphate (UTP) UDP->UTP NDPK CTP Cytidine 5'-triphosphate (CTP) UTP->CTP CTP Synthetase DNA_RNA DNA, RNA, and Phospholipid Synthesis CTP->DNA_RNA

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of CTP Synthetase.

High-Throughput Screening Protocol for CTPS Inhibitors

This protocol describes a robust and reliable HTS assay for identifying inhibitors of CTP Synthetase. The assay is based on the quantification of ADP produced during the CTPS-catalyzed reaction using a commercially available luminescent assay, such as ADP-Glo™.

Experimental Workflow

HTS_Workflow cluster_workflow HTS Workflow for CTPS Inhibitors Plate_Prep Prepare 384-well assay plates Compound_Dispense Dispense compound library and controls (this compound) Plate_Prep->Compound_Dispense Enzyme_Addition Add CTP Synthetase (CTPS1 or CTPS2) Compound_Dispense->Enzyme_Addition Incubation_1 Pre-incubate enzyme and compound Enzyme_Addition->Incubation_1 Reaction_Start Initiate reaction with substrate mix (UTP, ATP, Glutamine, GTP) Incubation_1->Reaction_Start Incubation_2 Incubate at room temperature Reaction_Start->Incubation_2 Reaction_Stop Stop reaction and deplete ATP (Add ADP-Glo™ Reagent) Incubation_2->Reaction_Stop Incubation_3 Incubate at room temperature Reaction_Stop->Incubation_3 Signal_Generation Generate luminescent signal (Add Kinase Detection Reagent) Incubation_3->Signal_Generation Incubation_4 Incubate at room temperature Signal_Generation->Incubation_4 Read_Plate Read luminescence Incubation_4->Read_Plate Data_Analysis Analyze data and identify hits Read_Plate->Data_Analysis

Caption: A typical workflow for a high-throughput screening campaign to identify CTP Synthetase inhibitors.

Materials and Reagents
  • Enzyme: Recombinant human CTP Synthetase 1 (CTPS1) or CTP Synthetase 2 (CTPS2)

  • Substrates: ATP, UTP, L-Glutamine, GTP

  • Inhibitor: this compound (for positive control)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM KCl, 2 mM DTT, 0.01% Pluronic F-127

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • Plates: White, opaque 384-well assay plates

  • Instrumentation: Luminometer plate reader

Detailed Protocol
  • Compound Plating:

    • Prepare serial dilutions of this compound in DMSO to be used as a positive control (e.g., 10-point, 3-fold dilution series with a top concentration of 10 µM).

    • Dispense 50 nL of each compound from the screening library, this compound dilutions, and DMSO (negative control) into the appropriate wells of a 384-well plate.

  • Enzyme Addition:

    • Prepare a solution of CTP Synthetase (e.g., 100 nM CTPS1 or CTPS2) in assay buffer.

    • Add 5 µL of the enzyme solution to each well of the assay plate.

    • Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are mixed.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation:

    • Prepare a 2X substrate mix in assay buffer containing:

      • 240 µM ATP

      • 320 µM UTP

      • 200 µM L-Glutamine

      • 120 µM GTP

    • Add 5 µL of the 2X substrate mix to each well to initiate the enzymatic reaction.

    • Centrifuge the plate briefly.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay, add 10 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound relative to the positive (this compound) and negative (DMSO) controls.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

    • Perform dose-response experiments for the identified hits to determine their IC50 values.

Conclusion

This compound is an indispensable tool for researchers investigating the role of CTP synthetase in health and disease. Its well-characterized potency and pan-inhibitory profile make it an ideal reference compound for HTS campaigns. The provided protocols and diagrams offer a comprehensive guide for the application of this compound in the discovery and development of novel CTPS inhibitors.

References

Application of CTP Synthetase-IN-1 in Viral Replication Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids, making it a critical component for cellular proliferation and viral replication.[1][2] The de novo synthesis of CTP is catalyzed by CTP synthetase (CTPS), which exists in two isoforms in humans, CTPS1 and CTPS2.[3] Viruses, particularly RNA viruses, are highly dependent on the host cell's nucleotide pool to replicate their genomes and transcribe their genes.[4] Recent studies have highlighted the dual role of host CTPS1 in viral infections, not only in providing CTP for viral replication but also in modulating the host's innate immune response.[5][6] This makes CTPS1 a promising target for broad-spectrum antiviral therapies.

CTP Synthetase-IN-1 is a potent inhibitor of both human CTPS1 and CTPS2.[5] Its application in viral replication studies, particularly against SARS-CoV-2, has demonstrated its potential to both deplete the necessary nucleotide pools for viral synthesis and restore the host's antiviral interferon (IFN) response.[6][7] These application notes provide a comprehensive overview of the use of this compound in virology research, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action in Viral Replication

During a viral infection, such as with SARS-CoV-2, the virus can hijack the host cell's metabolic machinery to fuel its replication.[5][8] Several SARS-CoV-2 proteins, including ORF7b and ORF8, have been shown to interact with and activate host CTPS1.[6][7] This activation serves a dual purpose for the virus:

  • Increased CTP Production: Enhanced CTPS1 activity leads to a greater supply of CTP, which is essential for the synthesis of the viral RNA genome.[4][9]

  • Suppression of the Innate Immune Response: Activated CTPS1 can deamidate Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the type I interferon signaling pathway.[6][7][10] Deamidation of IRF3 prevents its binding to the promoters of interferon genes, thereby muting the host's primary antiviral defense mechanism.[5][10]

This compound acts as a competitive inhibitor of CTPS1, leading to two key antiviral effects:

  • Depletion of CTP Pools: By inhibiting CTPS1, the inhibitor reduces the intracellular concentration of CTP, thereby limiting the building blocks available for viral RNA synthesis and impeding viral replication.[6][7]

  • Restoration of the Interferon Response: Inhibition of CTPS1 prevents the deamidation of IRF3, allowing for the normal induction of the interferon signaling pathway and the expression of antiviral genes.[6][7]

This dual mechanism of action makes this compound and other CTPS inhibitors attractive candidates for host-directed antiviral therapies, which are less likely to be affected by viral mutations.[5][8]

Quantitative Data

The following tables summarize the inhibitory activity of this compound and related compounds against CTP synthetase enzymes and SARS-CoV-2 replication.

Table 1: In Vitro Inhibitory Activity of this compound against CTP Synthetase Isoforms [5]

Target EnzymeSpeciesIC50 (nM)
CTPS1Human32
CTPS2Human18
CTPS1Rat27
CTPS2Rat23
CTPS1Mouse26
CTPS2Mouse33

Table 2: Antiviral Activity of CTPS1 Inhibitors Against SARS-CoV-2 in Caco-2 Cells [11]

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Compound 10.172.4214.2
Compound 60.142.8220.1
Compound 100.116.1756.1

Signaling Pathways and Experimental Workflows

Signaling Pathway of CTPS1 in Viral Infection

CTPS1_Signaling_Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_inhibitor Therapeutic Intervention ORF8 ORF8 CTPS1 CTPS1 ORF8->CTPS1 activates ORF7b ORF7b ORF7b->CTPS1 activates CTP CTP CTPS1->CTP synthesizes IRF3 IRF3 CTPS1->IRF3 deamidates UTP UTP UTP->CTPS1 substrate viral_replication Viral Replication CTP->viral_replication fuels deam_IRF3 Deamidated IRF3 (Inactive) IFN_genes Interferon Genes IRF3->IFN_genes activates deam_IRF3->IFN_genes fails to bind antiviral_response Antiviral Response IFN_genes->antiviral_response induces CTPS_IN_1 This compound CTPS_IN_1->CTPS1 inhibits Experimental_Workflow cluster_assays Assays start Start cell_culture Cell Culture (e.g., Caco-2, Vero E6) start->cell_culture treatment Treatment with This compound cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., XTT) cell_culture->cytotoxicity Mock Infection infection Viral Infection (e.g., SARS-CoV-2) treatment->infection incubation Incubation infection->incubation plaque_assay Plaque Assay (Viral Titer) incubation->plaque_assay qpcr RT-qPCR (Viral RNA & IFN Genes) incubation->qpcr luciferase_assay Luciferase Assay (IFN Promoter Activity) incubation->luciferase_assay western_blot 2D Gel/Western Blot (IRF3 Deamidation) incubation->western_blot data_analysis Data Analysis (IC50, CC50, Gene Expression) plaque_assay->data_analysis qpcr->data_analysis luciferase_assay->data_analysis western_blot->data_analysis cytotoxicity->data_analysis conclusion Conclusion data_analysis->conclusion

References

Troubleshooting & Optimization

CTP Synthetase-IN-1 not dissolving properly in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dissolving CTP Synthetase-IN-1 in cell culture media.

Troubleshooting Guide: this compound Dissolution in Media

Issue: this compound is not dissolving properly or is precipitating when added to cell culture medium.

This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound in your experiments.

Initial Assessment: Understanding the Compound's Properties

This compound is a hydrophobic small molecule. Its solubility characteristics are crucial for preparing stable, effective working solutions for in vitro assays.

Table 1: Chemical and Solubility Properties of this compound

PropertyValueSource
Molecular Weight 512.53 g/mol N/A
Solubility in DMSO 80 mg/mL (156.09 mM)[1]
Appearance PowderN/A
Storage of Powder -20°C for 3 years[1]
Storage of Stock Solution -80°C for 1 year[1]
Recommended Protocol for Preparing a Working Solution

This protocol is designed to minimize precipitation and ensure a homogenous solution of this compound in your cell culture medium.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Complete cell culture medium (pre-warmed to 37°C)

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). To achieve a 10 mM stock, dissolve 5.13 mg of the compound in 1 mL of DMSO.

    • Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, sonicate the solution in a water bath for short intervals to aid dissolution.[1]

  • Prepare Intermediate Dilutions (Optional but Recommended):

    • To minimize the risk of precipitation upon final dilution, it is advisable to perform an intermediate dilution of the high-concentration stock solution in 100% DMSO. For example, dilute your 50 mM stock to 10 mM or 1 mM in DMSO.

  • Prepare the Final Working Solution in Pre-Warmed Media:

    • Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.

    • Gently vortex the pre-warmed medium.

    • While the medium is vortexing, add the required volume of the this compound stock solution dropwise to the vortex. This ensures rapid and even dispersion of the compound.

    • Crucially, ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, ideally below 0.1% to avoid cellular toxicity. Some robust cell lines may tolerate up to 0.5%, but this should be determined empirically for your specific cell line.[2][3]

  • Final Quality Control:

    • After preparing the final working solution, visually inspect it for any signs of precipitation or cloudiness.

    • For a more sensitive check, you can take a small aliquot and examine it under a microscope.

Troubleshooting Common Problems

Q1: I followed the protocol, but the compound still precipitated immediately upon addition to the media.

Possible Causes and Solutions:

  • Final Concentration is Too High: The final concentration of this compound in the media may exceed its aqueous solubility limit.

    • Solution: Try lowering the final working concentration of the inhibitor in your experiment.

  • Improper Mixing: Adding the DMSO stock too quickly or to non-agitated media can create localized high concentrations, leading to precipitation.

    • Solution: Ensure you are adding the stock solution dropwise into the vortex of the gently swirling media.

  • Cold Media: Using cold media will decrease the solubility of the compound.

    • Solution: Always use media that has been pre-warmed to 37°C.

Q2: The media was clear initially, but a precipitate formed over time in the incubator.

Possible Causes and Solutions:

  • Compound Instability: The compound may have limited stability in the aqueous environment of the culture medium at 37°C over extended periods.

    • Solution: Prepare fresh working solutions immediately before each experiment.

  • Interaction with Media Components: Components in the media, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause it to precipitate.

    • Solution: Test the solubility in your basal medium (without FBS) and complete medium to see if serum is a contributing factor. If your experimental design allows, you could consider using serum-free media or reducing the serum concentration.

  • pH Shift: Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of the compound.

    • Solution: Ensure your culture medium is adequately buffered and monitor the pH of your cultures.

Mandatory Visualizations

Troubleshooting_Workflow start Start: this compound not dissolving in media check_stock Is the stock solution in 100% DMSO clear? start->check_stock prepare_stock Prepare a fresh stock solution in anhydrous DMSO. Vortex and/or sonicate. check_stock->prepare_stock No check_media_temp Is the cell culture medium pre-warmed to 37°C? check_stock->check_media_temp Yes prepare_stock->check_stock warm_media Warm media to 37°C. check_media_temp->warm_media No check_dilution_method Are you adding the stock dropwise to vortexing media? check_media_temp->check_dilution_method Yes warm_media->check_media_temp correct_dilution Add stock solution slowly and dropwise to gently vortexing media. check_dilution_method->correct_dilution No check_final_dmso Is the final DMSO concentration ≤ 0.1%? check_dilution_method->check_final_dmso Yes correct_dilution->check_dilution_method adjust_dmso Adjust stock concentration or final volume to lower DMSO %. check_final_dmso->adjust_dmso No observe_precipitation Observe for precipitation immediately and over time. check_final_dmso->observe_precipitation Yes adjust_dmso->check_final_dmso precipitation_immediate Immediate Precipitation observe_precipitation->precipitation_immediate precipitation_over_time Precipitation Over Time observe_precipitation->precipitation_over_time solution_clear Solution is Clear: Proceed with Experiment observe_precipitation->solution_clear No Precipitation lower_concentration Lower the final working concentration of the inhibitor. precipitation_immediate->lower_concentration prepare_fresh Prepare fresh working solution before each use. precipitation_over_time->prepare_fresh test_serum Test solubility in media with and without serum. precipitation_over_time->test_serum lower_concentration->observe_precipitation prepare_fresh->observe_precipitation test_serum->observe_precipitation

Caption: Troubleshooting workflow for this compound dissolution.

CTP_Synthetase_Pathway cluster_DeNovo De Novo Pyrimidine Synthesis cluster_Downstream Downstream Cellular Processes Glutamine Glutamine CTPS1 CTP Synthetase 1 (CTPS1) Glutamine->CTPS1 CTPS2 CTP Synthetase 2 (CTPS2) Glutamine->CTPS2 UTP Uridine Triphosphate (UTP) UTP->CTPS1 UTP->CTPS2 ATP ATP ATP->CTPS1 ATP->CTPS2 CTP Cytidine Triphosphate (CTP) CTPS1->CTP ADP_Pi ADP + Pi CTPS1->ADP_Pi Glutamate Glutamate CTPS1->Glutamate CTPS2->CTP CTPS2->ADP_Pi CTPS2->Glutamate DNA_Synthesis DNA Synthesis CTP->DNA_Synthesis RNA_Synthesis RNA Synthesis CTP->RNA_Synthesis Phospholipid_Synthesis Phospholipid Synthesis CTP->Phospholipid_Synthesis Inhibitor This compound Inhibitor->CTPS1 Inhibitor->CTPS2

Caption: CTP Synthetase signaling pathway and inhibition.

Frequently Asked Questions (FAQs)

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A: The tolerance to DMSO varies significantly between different cell lines. As a general rule, it is recommended to keep the final DMSO concentration at or below 0.1% to minimize any off-target effects.[3] Some less sensitive cell lines may tolerate up to 0.5%. It is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO as used for the inhibitor) to determine the effect of the solvent on your specific cell line.[2]

Q4: Can I use other solvents besides DMSO to dissolve this compound?

A: While this compound is reported to be highly soluble in DMSO, its solubility in other common laboratory solvents like ethanol or methanol is not well-documented in the provided search results. For cell-based assays, DMSO is the most commonly used solvent for hydrophobic compounds. If you must avoid DMSO, extensive solubility testing with alternative solvents would be required, and the compatibility of these solvents with your cell line would also need to be validated.

Q5: Should I filter-sterilize the this compound working solution?

A: It is generally recommended to prepare the stock solution and perform dilutions under sterile conditions (e.g., in a laminar flow hood) to avoid the need for filter sterilization of the final working solution. Filter sterilization of a solution containing a hydrophobic compound can sometimes lead to loss of the compound due to its adsorption to the filter membrane. If you must filter, use a low protein-binding filter (e.g., PVDF) and consider testing the concentration of the compound before and after filtration.

Q6: How does this compound work?

A: this compound is a potent inhibitor of CTP synthetase 1 (CTPS1) and CTP synthetase 2 (CTPS2). These enzymes catalyze the final and rate-limiting step in the de novo synthesis of pyrimidine nucleotides, specifically the conversion of Uridine Triphosphate (UTP) to Cytidine Triphosphate (CTP).[4][5] CTP is an essential precursor for the synthesis of DNA, RNA, and phospholipids, which are all critical for cell proliferation.[6][7] By inhibiting CTPS1 and CTPS2, this compound blocks the production of CTP, thereby impeding cell division and growth. This makes it a compound of interest for studying diseases characterized by aberrant cell proliferation, such as cancer and certain inflammatory conditions.

References

troubleshooting CTP Synthetase-IN-1 in vitro experiment variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CTP Synthetase-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting in vitro experiments and to answer frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound, presented in a question-and-answer format.

Q1: My this compound is not showing any inhibition, or the IC50 value is significantly higher than expected. What are the common initial checks?

A: A lack of expected inhibition is a frequent issue. The initial steps in troubleshooting should focus on the inhibitor itself, the assay conditions, and the enzyme's integrity. Key areas to verify include:

  • Inhibitor Solubility and Degradation: this compound is typically soluble in DMSO.[1] Visually inspect your stock solution for any signs of precipitation.[2] Ensure that the final concentration of DMSO in your assay is low (generally ≤0.5%) and consistent across all wells, as high concentrations can impact enzyme activity.[3]

  • Incorrect Assay Conditions: Enzymes are highly sensitive to their environment. Verify that the pH and temperature of your assay buffer are optimal for CTP synthetase activity.[2][4]

  • Enzyme and Substrate Integrity: Confirm that the enzyme has been stored correctly to maintain its activity and that the substrates (UTP, ATP, glutamine) have not degraded.[2][3]

Q2: How can I confirm that this compound is soluble in my assay buffer?

A: It is crucial to ensure that the inhibitor is fully dissolved in the assay buffer at the tested concentrations. Small molecule inhibitors are often first dissolved in an organic solvent like DMSO to create a stock solution, which is then diluted into the aqueous assay buffer.[2] Visually check for any cloudiness or precipitate in the wells after adding the inhibitor. If solubility is a concern, you can try preparing a fresh stock solution and ensuring thorough mixing. Sonication may be recommended to aid dissolution.[5]

Q3: I'm observing high variability in my results between experiments. What could be the cause?

A: High variability in IC50 values or percent inhibition can stem from several factors:

  • Inconsistent Reagent Preparation: Ensure all buffers, enzyme, substrate, and inhibitor solutions are prepared fresh and consistently for each experiment.[4]

  • Pipetting Errors: Use calibrated pipettes and be meticulous with your technique to avoid errors, especially when working with small volumes.[6]

  • Enzyme Concentration: The concentration of CTP synthetase can affect its activity, as it can exist in different oligomeric states (dimer, tetramer, filament).[7][8] Higher concentrations can lead to the formation of inactive filaments.[9] It is important to use an enzyme concentration that results in a linear reaction rate over the course of your measurement.[2]

  • Pre-incubation Time: Inconsistent pre-incubation of the enzyme with the inhibitor before adding the substrate can lead to variable results. It is important to standardize this step across all experiments.[3]

Q4: Could there be an issue with my experimental controls?

A: Proper controls are essential for interpreting your results accurately. Key controls for an enzyme inhibition assay include:

  • No-Inhibitor Control (Vehicle Control): This contains the enzyme, substrates, and the same amount of solvent (e.g., DMSO) used for the inhibitor. This control represents 100% enzyme activity.[2]

  • No-Enzyme Control: This includes the substrate and inhibitor (or vehicle) but no enzyme. This helps to measure any non-enzymatic substrate degradation.[2]

  • Positive Control Inhibitor: If available, using a known inhibitor of CTP synthetase can confirm that your assay is capable of detecting inhibition.[2]

Q5: My results from a biochemical assay and a cell-based assay are not correlating. What could explain this discrepancy?

A: A lack of correlation between biochemical and cell-based assay results is a common challenge in drug discovery. Several factors can contribute to this:

  • Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.[3]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell.[3]

  • Off-Target Effects: In a cellular context, the inhibitor might have off-target effects that are not observed in a purified enzyme assay.

  • Metabolism: The compound may be metabolized by the cells into an inactive form.

Troubleshooting Flowchart

Here is a logical flow for systematically troubleshooting your this compound in vitro experiments.

G A No or Low Inhibition Observed B Check Inhibitor: Solubility, Purity, Concentration A->B Start Here G High Variability Observed A->G If variability is the issue K Biochemical vs. Cell-Based Discrepancy A->K If discrepancy is the issue B->A Issue Found C Check Assay Conditions: pH, Temperature, Buffer B->C Inhibitor OK C->A Issue Found D Check Enzyme: Activity, Concentration, Storage C->D Conditions OK D->A Issue Found E Check Substrates: Purity, Concentration, Degradation D->E Enzyme OK E->A Issue Found F Review Controls: Vehicle, No-Enzyme, Positive E->F Substrates OK F->A Issue Found N Problem Resolved F->N Controls OK H Standardize Reagent Prep & Pipetting G->H I Optimize Enzyme Concentration H->I J Standardize Pre-incubation Time I->J J->N L Investigate Cell Permeability & Efflux K->L M Assess Off-Target Effects & Metabolism L->M M->N

Caption: Troubleshooting logic for this compound assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A: this compound is a potent inhibitor of both human CTP synthetase 1 (CTPS1) and CTP synthetase 2 (CTPS2).[10] These enzymes catalyze the final step in the de novo synthesis of pyrimidine nucleotides, converting uridine triphosphate (UTP) to cytidine triphosphate (CTP).[8] By inhibiting CTPS1 and CTPS2, this compound depletes the intracellular pool of CTP, which is essential for DNA and RNA synthesis, as well as phospholipid biosynthesis.[1][11]

Q2: What are the reported IC50 values for this compound?

A: The inhibitory potency of this compound has been determined against various species' CTP synthetase enzymes.

Target EnzymeIC50 (nM)
Human CTPS132[10]
Human CTPS218[10]
Rat CTPS127[10]
Rat CTPS223[10]
Mouse CTPS126[10]
Mouse CTPS233[10]

Q3: What are the recommended storage conditions for this compound?

A: For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[5] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[10] It is advisable to avoid repeated freeze-thaw cycles.[3]

Q4: What is the role of the different oligomeric states of CTP synthetase?

A: CTP synthetase can exist as inactive dimers, active tetramers, and inactive filaments.[8][9] The formation of the active tetramer is promoted by the substrates ATP and UTP.[12] The product, CTP, can induce the formation of large, inactive filamentous structures, which serves as a mechanism of feedback inhibition.[9][13] This polymerization and subsequent inactivation of the enzyme are important for regulating CTP levels within the cell.[9]

CTP Synthetase Signaling and Inhibition Pathway

The following diagram illustrates the role of CTP synthetase in the pyrimidine biosynthesis pathway and the point of inhibition by this compound.

G cluster_products Products cluster_substrates Substrates UTP UTP CTPS CTP Synthetase (CTPS1/2) UTP->CTPS ATP ATP ATP->CTPS Glutamine Glutamine Glutamine->CTPS CTP CTP CTPS->CTP ADP ADP + Pi CTPS->ADP Glutamate Glutamate CTPS->Glutamate Inhibitor This compound Inhibitor->CTPS Inhibition

Caption: this compound inhibits the conversion of UTP to CTP.

Experimental Protocols

General Protocol for a Biochemical CTP Synthetase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound in a biochemical assay. The production of CTP can be monitored by measuring the increase in absorbance at 291 nm.[14]

1. Reagent Preparation:

  • Assay Buffer: Prepare an assay buffer with a pH optimal for CTP synthetase (e.g., 50 mM Tris-HCl, pH 7.5).[14] Ensure the buffer is at room temperature before use.[6]

  • Enzyme Solution: Dilute the CTP synthetase enzyme to a working concentration that provides a linear signal over the desired time course.

  • Substrate Solution: Prepare stock solutions of UTP, ATP, and L-glutamine.

  • Inhibitor Solution: Prepare a stock solution of this compound in DMSO. Then, create a serial dilution of the inhibitor at the desired concentrations.

2. Assay Procedure:

  • Add the assay buffer, enzyme solution, and inhibitor solution (or vehicle) to the wells of a microplate.

  • Pre-incubate the enzyme and inhibitor for a standardized period (e.g., 15-30 minutes) at a constant temperature.

  • Initiate the reaction by adding the substrate solution (UTP, ATP, and glutamine).

  • Immediately place the plate in a spectrophotometer and monitor the change in absorbance at 291 nm over time.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance curve.

  • Normalize the rates of the inhibitor-treated wells to the vehicle control to determine the percent inhibition for each inhibitor concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Experimental Workflow Diagram

This diagram outlines the typical workflow for an in vitro this compound inhibition assay.

G A Reagent Preparation (Buffer, Enzyme, Substrates, Inhibitor) B Dispense Reagents into Microplate (Enzyme + Inhibitor/Vehicle) A->B C Pre-incubation B->C D Initiate Reaction with Substrates C->D E Monitor Reaction Progress (e.g., Absorbance at 291 nm) D->E F Data Analysis (Calculate Rates, % Inhibition, IC50) E->F G Results F->G

Caption: Workflow for a this compound in vitro assay.

References

Technical Support Center: Optimizing CTP Synthetase-IN-1 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CTP Synthetase-IN-1 in cell culture experiments. Here, you will find troubleshooting advice and frequently asked questions to help you optimize your experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally active small molecule inhibitor of CTP synthetase (CTPS).[1][2] It targets both human isoforms, CTPS1 and CTPS2, with high affinity, thereby blocking the de novo synthesis of cytidine triphosphate (CTP).[1] CTP is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[3][4][5][6] By inhibiting CTPS, this compound effectively halts the proliferation of rapidly dividing cells that are highly dependent on the de novo pyrimidine synthesis pathway, such as activated lymphocytes and various cancer cells.[3][4][7]

Q2: What is a recommended starting concentration for this compound in cell culture?

A good starting point for determining the optimal concentration is to perform a dose-response experiment. Based on available data, the half-maximal inhibitory concentration (IC50) for the antiproliferative activity of a similar CTPS1/2 inhibitor in Jurkat E6.1 cells was found to be 18 µM after a 3-day treatment.[1] Therefore, a concentration range bracketing this value (e.g., from nanomolar to micromolar levels) is recommended for initial experiments.[8] However, the optimal concentration is highly dependent on the cell line and experimental conditions and should be determined empirically.

Q3: How should I prepare and store this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[2] For cell culture experiments, prepare a concentrated stock solution in high-purity DMSO. For example, a 10 mM stock solution is a common starting point. Subsequently, this stock can be diluted in your cell culture medium to achieve the desired final concentrations. To minimize solvent toxicity, ensure the final DMSO concentration in your culture medium is typically below 0.5%, although the tolerance can vary between cell lines.[9] Stock solutions should be stored at -20°C or -80°C for long-term stability.[1]

Q4: How can I be sure that the observed effects are due to the inhibition of CTP synthetase?

To confirm the on-target effect of this compound, a rescue experiment can be performed. The cytotoxic or anti-proliferative effects of the inhibitor should be reversible by supplementing the culture medium with exogenous cytidine.[3][4][7] Cytidine can be utilized by the pyrimidine salvage pathway to produce CTP, thus bypassing the block in the de novo synthesis pathway.[3][4][7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cell death, even at low concentrations Solvent Toxicity: The solvent (e.g., DMSO) used to dissolve the inhibitor may be toxic to your specific cell line at the concentration used.- Ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤ 0.1%).- Run a vehicle control (medium with the same concentration of DMSO but without the inhibitor) to assess the effect of the solvent alone.
Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in nucleotide metabolism.- Perform a thorough dose-response and time-course experiment to find a non-toxic concentration and a suitable treatment duration.- Consider using a more robust cell line if the experimental goals allow.
Inconsistent or no observable effect Sub-optimal Concentration: The concentration of the inhibitor may be too low to effectively inhibit CTP synthetase in your cell line.- Perform a dose-response experiment with a wider range of concentrations to determine the EC50 or IC50 value for your specific cell line and assay.
Compound Instability: The inhibitor may be unstable in the cell culture medium at 37°C over the course of the experiment.- Prepare fresh dilutions of the inhibitor from a frozen stock solution for each experiment.- Minimize the exposure of the stock solution to light and repeated freeze-thaw cycles.
Cellular Efflux: Cells may be actively pumping the inhibitor out, reducing its intracellular concentration.- This is a more complex issue that may require specialized assays to investigate. If suspected, consult relevant literature for potential solutions for your cell type.
Precipitate formation in the culture medium Poor Solubility: The inhibitor may have limited solubility in the aqueous environment of the cell culture medium, especially at higher concentrations.- Ensure the stock solution in DMSO is fully dissolved before diluting it into the medium.- When diluting, add the inhibitor stock to the medium while vortexing or mixing to ensure rapid and even dispersion.- Do not exceed the solubility limit of the compound in the final culture medium.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Dose-Response Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete culture medium from your DMSO stock. A typical concentration range to test would be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[10]

Protocol 2: Assessing Cytotoxicity (LDH Release Assay)

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the Dose-Response Assay protocol.

  • LDH Assay:

    • After the treatment period, carefully collect the cell culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.

  • Data Analysis:

    • Measure the absorbance according to the kit's protocol.

    • Calculate the percentage of cytotoxicity for each treatment condition relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Visualizations

CTP Synthetase Signaling Pathway

CTP_Synthetase_Pathway cluster_0 De Novo Pyrimidine Synthesis UTP UTP CTP_Synthetase CTP_Synthetase UTP->CTP_Synthetase Substrate CTP CTP CTP_Synthetase->CTP Catalyzes DNA_RNA_Phospholipids DNA_RNA_Phospholipids CTP->DNA_RNA_Phospholipids Precursor for CTP_Synthetase_IN-1 CTP_Synthetase_IN-1 CTP_Synthetase_IN-1->CTP_Synthetase Inhibits

Caption: The CTP synthetase pathway and the inhibitory action of this compound.

Experimental Workflow for Optimizing Concentration

experimental_workflow cluster_workflow Optimization Workflow start Start: Prepare this compound Stock dose_response Perform Dose-Response Assay (e.g., MTT) start->dose_response determine_ic50 Determine IC50 Value dose_response->determine_ic50 cytotoxicity_assay Perform Cytotoxicity Assay (e.g., LDH) determine_ic50->cytotoxicity_assay Based on IC50 range analyze_toxicity Analyze Cytotoxicity Data cytotoxicity_assay->analyze_toxicity optimal_concentration Select Optimal Concentration for Experiments analyze_toxicity->optimal_concentration Minimal Toxicity, Maximal Effect

Caption: A typical workflow for determining the optimal concentration of this compound.

Troubleshooting Decision Tree

troubleshooting_tree cluster_troubleshooting Troubleshooting Guide start Experiment Issue? high_cell_death High Cell Death? start->high_cell_death Yes no_effect No/Inconsistent Effect? start->no_effect No check_dmso Check DMSO Control high_cell_death->check_dmso Is DMSO toxic? check_concentration Verify Concentration Range no_effect->check_concentration Is concentration adequate? lower_concentration Lower Inhibitor Concentration check_dmso->lower_concentration No check_stability Check Compound Stability check_concentration->check_stability Yes

Caption: A decision tree to troubleshoot common experimental issues.

References

potential off-target effects of CTP Synthetase-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CTP Synthetase-IN-1. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, orally active pan-inhibitor of cytidine 5'-triphosphate synthetase (CTPS).[1][2] It targets both human isoforms, CTPS1 and CTPS2, which are critical enzymes in the de novo pyrimidine synthesis pathway responsible for converting uridine triphosphate (UTP) to cytidine triphosphate (CTP).[1][3]

Q2: What are the reported IC50 values for this compound?

The inhibitory potency of this compound has been determined against multiple species' CTPS isoforms. A summary of these values is provided in the table below.

Target EnzymeSpeciesIC50 (nM)
CTPS1Human32
CTPS2Human18
CTPS1Rat27
CTPS2Rat23
CTPS1Mouse26
CTPS2Mouse33
Data sourced from MedchemExpress.[2]

Q3: What are the potential off-target effects of this compound?

As a pan-inhibitor of CTPS, the primary "off-target" consideration for this compound, when seeking a CTPS1-selective effect, is its potent inhibition of CTPS2.[1][2] While CTPS1 is essential for the proliferation of activated lymphocytes, CTPS2 is believed to provide CTP for other tissues.[4][5] Therefore, dual inhibition of both isoforms could potentially lead to broader cellular effects than selective CTPS1 inhibition.

At present, comprehensive screening data for this compound against a broad panel of kinases or other cellular targets is not publicly available. The off-target effects of other, structurally distinct nucleoside analog inhibitors of CTP synthetase, such as gemcitabine, are known to be broad, affecting multiple enzymes in nucleotide metabolism.[6] However, this compound belongs to a novel chemotype, and its off-target profile is likely to be distinct.[1]

Q4: Has this compound been tested in vivo?

Yes, this compound (referred to as compound 27 in the primary literature) has demonstrated significant pharmacological activity in a mouse model of collagen-induced arthritis (CIA) when administered orally.[1][2] This indicates that the compound is bioavailable and can exert its anti-inflammatory effects in a whole-animal system.

Q5: What is the rationale for developing selective CTPS1 inhibitors over pan-inhibitors like this compound?

The development of highly selective CTPS1 inhibitors is a promising strategy to minimize off-target effects and potential toxicity.[4][7] The rationale is that CTPS2 can compensate for the CTP synthesis needs of most non-lymphoid cells, so a CTPS1-selective inhibitor could specifically target pathogenic proliferating lymphocytes in autoimmune diseases and certain cancers while sparing other tissues.[8][9]

Troubleshooting Guide

Problem 1: Unexpected cytotoxicity in non-lymphoid cell lines.

  • Possible Cause: As a dual CTPS1/CTPS2 inhibitor, this compound can deplete CTP pools in a wide variety of cell types, not just lymphocytes. If your non-lymphoid cell line has a high proliferative rate or is particularly dependent on de novo pyrimidine synthesis, you may observe significant cytotoxicity.

  • Troubleshooting Steps:

    • Confirm On-Target Effect: To verify that the observed cytotoxicity is due to the inhibition of CTP synthesis, perform a rescue experiment by supplementing the cell culture medium with cytidine. Cytidine can be utilized by the pyrimidine salvage pathway to produce CTP, bypassing the block in the de novo pathway.[9]

    • Titrate the Concentration: Perform a dose-response curve to determine the EC50 for your specific cell line and use the lowest effective concentration for your experiments.

    • Assess CTPS Isoform Expression: If possible, determine the relative expression levels of CTPS1 and CTPS2 in your cell line (e.g., via qPCR or western blotting). Cells with low CTPS2 expression may be particularly sensitive.[8]

Problem 2: Lack of efficacy in an in vivo model despite demonstrated in vitro potency.

  • Possible Cause: Pharmacokinetic or pharmacodynamic issues may be limiting the exposure of the target tissue to effective concentrations of the inhibitor.

  • Troubleshooting Steps:

    • Review Dosing Regimen: this compound was shown to be effective in a CIA model with twice-daily oral dosing.[2] Ensure your dosing frequency and route of administration are appropriate for maintaining sufficient target engagement.

    • Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to measure the concentration of this compound in plasma and the target tissue over time.

    • Assess Target Engagement in Vivo: Analyze downstream markers of CTPS inhibition in tissue samples from your in vivo model, such as measuring CTP and UTP levels.

Experimental Protocols

1. CTPS Enzymatic Activity Assay (ADP-Glo™ Based)

This protocol is adapted from methodologies used to characterize CTPS inhibitors.[10]

  • Principle: The conversion of UTP to CTP by CTPS is an ATP-dependent reaction that produces ADP. The amount of ADP produced is proportional to CTPS activity and can be quantified using a luciferase-based assay system like ADP-Glo™.

  • Materials:

    • Purified recombinant human CTPS1 or CTPS2

    • This compound

    • ATP, UTP, GTP, Glutamine

    • Assay Buffer (e.g., 70 mM HEPES, pH 8.0, 13 mM MgCl2, 1.7 mM EDTA, 10 mM NaF)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well assay plates

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, UTP, ATP, GTP, and glutamine at desired concentrations (e.g., 200 µM UTP, 600 µM ATP, 30 µM GTP, 100 µM glutamine).[10]

    • Add varying concentrations of this compound to the wells of the assay plate.

    • Initiate the reaction by adding the purified CTPS enzyme.

    • Incubate the reaction at 37°C for a specified time (e.g., 90 minutes).[11]

    • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol.

    • Calculate IC50 values by fitting the dose-response data to a suitable model.

2. Cellular Proliferation Assay with Cytidine Rescue

This protocol determines the on-target effect of this compound on cell growth.[9]

  • Principle: Inhibition of CTPS depletes CTP, leading to cell cycle arrest and inhibition of proliferation. This effect can be reversed by providing an external source of cytidine, which fuels the salvage pathway for CTP synthesis.

  • Materials:

    • Cell line of interest

    • Complete cell culture medium

    • This compound

    • Cytidine

    • Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1, or direct cell counting)

  • Procedure:

    • Seed cells in a multi-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with a dilution series of this compound in the presence or absence of a high concentration of cytidine (e.g., 200 µM).

    • Incubate for a period appropriate for the cell line's doubling time (e.g., 72 hours).

    • Measure cell proliferation using your chosen method.

    • Compare the dose-response curves with and without cytidine. A rightward shift in the curve in the presence of cytidine confirms on-target activity.

Visualizations

G cluster_pathway De Novo Pyrimidine Synthesis Pathway cluster_downstream Downstream Cellular Processes UTP UTP CTPS1_2 CTPS1 / CTPS2 UTP->CTPS1_2 ATP ATP ATP->CTPS1_2 Glutamine Glutamine Glutamine->CTPS1_2 CTP CTP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA Phospholipids Phospholipid Synthesis CTP->Phospholipids CTPS1_2->CTP Inhibitor This compound Inhibitor->CTPS1_2 Proliferation Cell Proliferation DNA_RNA->Proliferation Phospholipids->Proliferation

Caption: Mechanism of action of this compound in the pyrimidine synthesis pathway.

G cluster_workflow Troubleshooting Workflow: Unexpected Cytotoxicity Start Start: Unexpected Cytotoxicity Observed Rescue Perform Cytidine Rescue Experiment Start->Rescue OnTarget Is Cytotoxicity Rescued? Rescue->OnTarget Titrate Titrate Inhibitor Concentration CheckIsoform Assess CTPS1/CTPS2 Expression Levels Conclusion1 Effect is On-Target. Use Lower Concentration or Supplement with Cytidine. OnTarget->Conclusion1 Yes Conclusion2 Consider Potential Off-Target Effects. OnTarget->Conclusion2 No Conclusion1->Titrate Conclusion1->CheckIsoform

Caption: Logic diagram for troubleshooting unexpected cytotoxicity of this compound.

References

Technical Support Center: CTP Synthetase-IN-1 Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the cytotoxicity of CTP Synthetase-IN-1 in primary cell cultures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally active small molecule inhibitor of cytidine 5'-triphosphate synthetase (CTPS). It targets both human isoforms, CTPS1 and CTPS2, which are critical enzymes in the de novo pyrimidine synthesis pathway.[1] This pathway is responsible for the synthesis of cytidine triphosphate (CTP), an essential precursor for DNA and RNA synthesis.[2][3] By inhibiting CTPS1 and CTPS2, this compound depletes the intracellular pool of CTP, which is particularly crucial for the proliferation of rapidly dividing cells, such as activated lymphocytes.[2][3]

Q2: Why is it important to assess the cytotoxicity of this compound in primary cells?

Primary cells are sourced directly from living tissue and are considered more representative of the in vivo environment compared to immortalized cell lines. Assessing cytotoxicity in primary cells is a critical step in preclinical drug development to evaluate potential on-target and off-target toxicities in healthy tissues. Since this compound targets a fundamental cellular process, understanding its impact on various primary cell types is essential for predicting its therapeutic index and potential side effects.

Q3: What are the expected cytotoxic effects of this compound on primary cells?

The cytotoxic effects of this compound are expected to be most pronounced in proliferating primary cells due to their high demand for nucleotides for DNA replication. For instance, activated T and B lymphocytes, which undergo rapid proliferation upon stimulation, are particularly sensitive to CTPS1 inhibition.[2][3][4] Non-proliferating or slowly dividing primary cells may exhibit lower sensitivity. The cytotoxicity is typically dose- and time-dependent.

Q4: What are the key parameters to consider when designing a cytotoxicity experiment with this compound in primary cells?

Several factors should be carefully considered:

  • Cell Type: The sensitivity to this compound will vary between different primary cell types.

  • Concentration Range: A wide range of concentrations should be tested to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

  • Incubation Time: The duration of exposure to the inhibitor will influence the observed cytotoxicity. Common time points for assessment are 24, 48, and 72 hours.

  • Cell Seeding Density: Optimal cell seeding density is crucial for accurate and reproducible results.

  • Controls: Appropriate controls are essential for data interpretation, including untreated cells, vehicle control (e.g., DMSO), and a positive control for cytotoxicity.

Quantitative Data Summary

While specific cytotoxicity data for this compound in a variety of primary cells is not extensively available in public literature, the following tables provide relevant inhibitory concentrations for the target enzymes and data from a selective CTPS1 inhibitor in primary human cells, which can serve as a valuable reference.

Table 1: this compound Inhibitory Activity (IC50)

TargetSpeciesIC50 (nM)
CTPS1Human32
CTPS2Human18
CTPS1Rat27
CTPS2Rat23
CTPS1Mouse26
CTPS2Mouse33

Data sourced from MedChemExpress.[1]

Table 2: Effect of a Selective CTPS1 Inhibitor (STP938) on Stimulated Primary Human Peripheral Blood Mononuclear Cells (PBMCs)

TreatmentEffectObservation
1 µM STP938T Cell ProliferationFull suppression after 72 hours.
1 µM STP938T Cell Cytokine ReleaseSignificant inhibition after 24 hours.

This data demonstrates the potent anti-proliferative and immunomodulatory effects of targeting CTPS1 in primary immune cells.[5]

Signaling Pathway

The diagram below illustrates the de novo pyrimidine synthesis pathway and the point of intervention for this compound.

de_novo_pyrimidine_synthesis cluster_pathway De Novo Pyrimidine Synthesis Pathway cluster_inhibitor Inhibitor Action Bicarbonate Bicarbonate + Glutamine + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Bicarbonate->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP UMPS UMP Uridine 5'-Monophosphate (UMP) OMP->UMP UDP Uridine 5'-Diphosphate (UDP) UMP->UDP UTP Uridine 5'-Triphosphate (UTP) UDP->UTP CTP Cytidine 5'-Triphosphate (CTP) UTP->CTP CTPS1_2 CTP Synthetase 1 & 2 (CTPS1/2) Nucleic_Acids DNA & RNA Synthesis CTP->Nucleic_Acids Inhibitor This compound Inhibitor->CTPS1_2

De novo pyrimidine synthesis pathway and this compound inhibition.

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Primary cells in suspension or adherent culture

  • Complete culture medium

  • This compound

  • 96-well culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight if applicable.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated primary cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation method.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Troubleshooting Guide

References

Technical Support Center: Overcoming Resistance to CTP Synthetase-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CTP Synthetase-IN-1 and investigating mechanisms of resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of CTP Synthetase 1 (CTPS1) and CTP Synthetase 2 (CTPS2).[1] CTPS1 is the rate-limiting enzyme in the de novo synthesis of pyrimidine nucleotides, catalyzing the conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP).[2][3] CTP is an essential precursor for the synthesis of DNA and RNA, and it is crucial for cell proliferation.[2][4] Many cancer cells exhibit increased CTPS activity and are highly dependent on the de novo pyrimidine synthesis pathway, making CTPS1 a therapeutic target.[5][6]

Q2: Why do some cancer cells show intrinsic resistance to this compound?

A2: Intrinsic resistance to this compound can arise from several factors:

  • Expression of CTPS2: The presence of a homologous isoform, CTPS2, can compensate for the inhibition of CTPS1, particularly in non-hematopoietic cells.[7][8] The relative expression levels of CTPS1 and CTPS2 can therefore influence the sensitivity of a cancer cell line to a CTPS1-selective inhibitor.[7]

  • Metabolic Plasticity: Cancer cells can adapt their metabolic pathways to survive under therapeutic pressure. They may upregulate alternative pathways for nucleotide synthesis or salvage pathways to bypass the block in de novo synthesis.

  • Pre-existing Mutations: Although not yet widely documented for this compound, pre-existing mutations in the CTPS1 gene could potentially alter the drug binding site and reduce inhibitor efficacy.

Q3: What are the potential mechanisms of acquired resistance to this compound?

A3: Acquired resistance can develop through various mechanisms, including:

  • Upregulation of CTPS2: Cancer cells may increase the expression of CTPS2 to overcome the inhibition of CTPS1.[7][8]

  • Mutations in the CTPS1 Gene: A single point mutation in the gene encoding CTP synthetase has been shown to confer resistance to a CTPS inhibitor in Chlamydia trachomatis.[9] This suggests that mutations in the CTPS1 gene that alter the drug binding site or affect the enzyme's conformation could be a mechanism of acquired resistance in cancer cells.

  • Activation of Survival Pathways: Inhibition of CTPS1 can induce replication stress and activate the DNA Damage Response (DDR) pathway, particularly the ATR-CHK1 signaling axis.[3][10][11] This can act as a survival mechanism, allowing cells to tolerate the inhibitor.

  • Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, which pump drugs out of the cell, is a common mechanism of multidrug resistance and could potentially contribute to resistance to this compound.

Troubleshooting Guides

Problem: Unexpectedly high resistance of a cancer cell line to this compound in a cell viability assay.

Possible Cause 1: High expression of CTPS2.

  • Troubleshooting Step: Assess the relative mRNA and protein expression levels of CTPS1 and CTPS2 in your cancer cell line using qRT-PCR and Western blotting.

  • Suggested Experiment: Compare the IC50 of this compound in your cell line to a panel of cell lines with known CTPS1 and CTPS2 expression levels.

Possible Cause 2: Activation of the DNA Damage Response (DDR) pathway.

  • Troubleshooting Step: Investigate the activation of key DDR proteins, such as phosphorylated ATR, CHK1, and H2AX, by Western blotting after treatment with this compound.

  • Suggested Experiment: Test for synergistic effects by co-treating the cells with this compound and a CHK1 or ATR inhibitor.[3][10]

Possible Cause 3: Experimental artifacts in the cell viability assay.

  • Troubleshooting Step: Refer to the detailed troubleshooting guide for MTT/XTT assays below to rule out issues with the assay itself.

Problem: Developing a this compound resistant cell line.

Experimental Workflow:

G cluster_0 Developing Resistant Cell Line Start Start Culture Cells Culture cancer cell line in standard medium Start->Culture Cells Initial Treatment Treat with this compound at IC20 concentration Culture Cells->Initial Treatment Monitor Viability Monitor cell viability Initial Treatment->Monitor Viability Increase Concentration Gradually increase drug concentration over several weeks/months Monitor Viability->Increase Concentration if cells recover Isolate Clones Isolate and expand single-cell clones Increase Concentration->Isolate Clones Confirm Resistance Confirm resistance by determining the IC50 of the resistant clones Isolate Clones->Confirm Resistance Characterize Characterize resistance mechanisms Confirm Resistance->Characterize End End Characterize->End

Caption: Workflow for generating a this compound resistant cell line.

Quantitative Data Summary

Table 1: Inhibitory Activity of CTP Synthetase Inhibitors

CompoundTargetIC50 (nM)Cell LineAssay
This compoundHuman CTPS132-Enzymatic Assay
Human CTPS218-Enzymatic Assay
STP-BCTPS1See Table 2Lymphoma Cell LinesCell Viability

Data for this compound from MedchemExpress.[1] Data for STP-B from a study on lymphoma.[12]

Table 2: IC50 Values of a Selective CTPS1 Inhibitor (STP-B) in Lymphoma Cell Lines

Cell LineHistologyIC50 (nM)
JURKATT-ALL3.1
KARPAS-299ALCL1.8
MEC-1B-CLL1.4
OCI-LY3DLBCL2.5
REC-1MCL2.2
SU-DHL-4DLBCL3.7
Z-138MCL2.9

T-ALL: T-cell acute lymphoblastic leukemia; ALCL: Anaplastic large cell lymphoma; B-CLL: B-cell chronic lymphocytic leukemia; DLBCL: Diffuse large B-cell lymphoma; MCL: Mantle cell lymphoma. Data adapted from a preclinical study on a selective CTPS1 inhibitor.[12]

Signaling Pathways

G cluster_0 CTPS1 Regulation and Downstream Effects MYC c-Myc CTPS1 CTPS1 MYC->CTPS1 promotes transcription CTP CTP CTPS1->CTP Replication_Stress Replication Stress CTPS1->Replication_Stress inhibition leads to UTP UTP UTP->CTP catalyzed by DNA_RNA DNA/RNA Synthesis CTP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation ATR ATR Replication_Stress->ATR activates Apoptosis Apoptosis Replication_Stress->Apoptosis can lead to CHK1 CHK1 ATR->CHK1 activates Cell_Cycle_Arrest S-Phase Arrest CHK1->Cell_Cycle_Arrest induces CTPS_IN1 This compound CTPS_IN1->CTPS1

Caption: Regulation of CTPS1 by c-Myc and the downstream effects of its inhibition.

G cluster_1 Potential Resistance Mechanisms CTPS1_inhibition CTPS1 Inhibition Resistance Drug Resistance CTPS1_inhibition->Resistance CTPS2_upregulation CTPS2 Upregulation CTPS2_upregulation->Resistance CTPS1_mutation CTPS1 Mutation CTPS1_mutation->Resistance DDR_activation DDR Pathway Activation (e.g., ATR/CHK1) DDR_activation->Resistance Drug_Efflux Increased Drug Efflux Drug_Efflux->Resistance

Caption: Potential mechanisms of resistance to CTPS1 inhibitors.

Experimental Protocols

Cell Viability Assay (MTT/XTT)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Reagent Addition:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Then, add a solubilization solution (e.g., DMSO or SDS in HCl) and incubate until the crystals are fully dissolved.

    • For XTT assay: Prepare the XTT labeling mixture and add it to each well. Incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Troubleshooting:

ProblemPossible CauseSolution
High Background Contamination of media or reagents; Phenol red in media can interfere.Use fresh, sterile reagents. Use phenol red-free media during the assay.[13]
Inconsistent Results Uneven cell seeding; Edge effects in the 96-well plate.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate.[13]
Low Absorbance Readings Insufficient incubation time with the reagent; Low cell number.Optimize incubation time. Ensure an adequate number of viable cells are seeded.
Incomplete Formazan Dissolution (MTT) Inadequate mixing or insufficient solubilization solution.Ensure complete mixing by gentle pipetting or using a plate shaker.[13][14]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations and a vehicle control for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Troubleshooting:

ProblemPossible CauseSolution
High Percentage of Necrotic Cells (Annexin V+/PI+) in Control Harsh cell handling (e.g., over-trypsinization); Poor cell health.Handle cells gently. Use healthy, log-phase cells for the experiment.[15]
Weak Annexin V Signal Reagents expired or improperly stored; Insufficient incubation time.Use fresh reagents and store them correctly. Optimize the incubation time.
High Background Staining Inadequate washing; Non-specific binding.Increase the number of washing steps. Use a recommended blocking step if necessary.[16]
No Apoptotic Population Detected Drug concentration or treatment time is insufficient.Perform a time-course and dose-response experiment to find the optimal conditions.[15]
Western Blotting for Signaling Pathway Analysis

Objective: To analyze the expression and phosphorylation status of proteins in pathways affected by this compound treatment.

Methodology:

  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-CHK1, CTPS1, CTPS2, β-actin) overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Troubleshooting:

ProblemPossible CauseSolution
High Background Insufficient blocking; Primary antibody concentration too high; Inadequate washing.Increase blocking time or change blocking agent.[17] Titrate the primary antibody.[18] Increase the number and duration of washes.[18]
Weak or No Signal Low protein load; Inefficient protein transfer; Primary antibody not effective.Load more protein.[19] Confirm transfer with Ponceau S staining.[20] Use a positive control and ensure the antibody is validated for Western blotting.[17]
Non-specific Bands Primary or secondary antibody cross-reactivity; Protein degradation.Use a more specific primary antibody or a different secondary antibody.[20] Ensure protease inhibitors are always used during sample preparation.[17]

References

issues with CTP Synthetase-IN-1 oral administration in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CTP Synthetase-IN-1 in oral administration studies in mice.

I. Troubleshooting Guide

This guide addresses common issues encountered during the oral administration of this compound to mice.

Problem Possible Cause(s) Recommended Solution(s)
1. Compound Precipitation or Inconsistent Suspension - Poor Solubility: this compound has low aqueous solubility. - Improper Vehicle: The chosen vehicle may not be suitable for suspending this specific compound. - Incorrect Preparation: The formulation was not prepared correctly (e.g., insufficient mixing, incorrect temperature).- Optimize Vehicle: Use a multi-component vehicle system. A common starting point for poorly soluble compounds is 0.5% (w/v) methylcellulose (MC) with 0.1-0.2% (v/v) Tween 80 in sterile water . - Preparation Technique: Ensure vigorous mixing (e.g., vortexing, sonication) to create a homogenous suspension immediately before each administration. Prepare the formulation fresh daily. - Solubility Enhancement: While this compound is soluble in DMSO, using high concentrations of DMSO for oral gavage is not recommended due to potential toxicity. If a small amount of a solubilizing agent is necessary, ensure it is diluted significantly in the final vehicle.
2. Animal Distress During or After Dosing - Improper Gavage Technique: Incorrect restraint or needle insertion can cause stress, pain, or injury. - Large Dosing Volume: Exceeding the recommended gavage volume for the mouse's weight can cause reflux and discomfort. - Vehicle Irritation: Some vehicles or high concentrations of solubilizing agents can irritate the esophagus or stomach.- Refine Technique: Ensure personnel are properly trained in oral gavage. The mouse should be securely restrained with its head and neck in a straight line. The gavage needle should be inserted gently and without resistance.[1] - Volume Check: The standard oral gavage volume for mice is 10 mL/kg .[2] Do not exceed this unless scientifically justified. - Use Well-Tolerated Vehicles: Aqueous solutions of cellulose derivatives (like methylcellulose) are generally well-tolerated.[1] Minimize the use of co-solvents like DMSO.
3. Aspiration or Misdosing (Fluid from Nose/Mouth) - Accidental Tracheal Entry: The gavage needle was incorrectly inserted into the trachea instead of the esophagus.- Immediate Action: Stop the procedure immediately. Tilt the mouse's head down to help drain the fluid.[1] Closely monitor for respiratory distress. Do not re-dose the animal for at least 24 hours. [1] - Prevention: Ensure proper restraint and a straight alignment of the head and neck. If resistance is felt during needle insertion, withdraw and reposition.[1][3] Using a flexible plastic gavage needle can reduce the risk of trauma.[4]
4. Inconsistent Experimental Results or Lack of Efficacy - Inaccurate Dosing: Due to compound precipitation or misdosing, the animal did not receive the intended dose. - Low Oral Bioavailability: The compound may have poor absorption from the GI tract. - Rapid Metabolism: The compound may be cleared too quickly to exert its effect. - Species-Specific Target Differences: CTPS1 inhibitors may exhibit different selectivity between human and mouse isoforms, potentially affecting efficacy.[5]- Verify Formulation Homogeneity: Ensure the compound is evenly suspended before drawing each dose. - Confirm Dosing Accuracy: Practice the gavage technique to ensure consistent delivery. - Review Dosing Regimen: this compound has been used effectively in mice at 10 mg/kg, administered orally twice daily (BID) .[6][7] A BID schedule may be necessary to maintain sufficient plasma concentrations. - Consider PK/PD Studies: If feasible, conduct a pilot pharmacokinetic (PK) study to determine the compound's concentration profile in your mouse strain and formulation.
5. Observed Toxicity (e.g., Weight Loss) - On-Target Toxicity: Inhibition of CTPS1/2 can impact the proliferation of rapidly dividing cells, such as those in the gastrointestinal tract. Body weight loss has been observed in mice with other selective CTPS1 inhibitors.[6] - Off-Target Effects: The inhibitor may have reduced selectivity for mouse CTPS1 over CTPS2, leading to broader inhibition and potential toxicity.[6] - Vehicle Toxicity: Chronic administration of some vehicles or co-solvents can cause adverse effects.- Monitor Animal Health: Closely monitor body weight, food and water intake, and general appearance daily. - Dose Adjustment: If toxicity is observed, consider reducing the dose. A dose range of 10-50 mg/kg has been reported in the literature.[6] - Control Groups: Ensure the study includes a vehicle-only control group to differentiate compound effects from vehicle effects.

II. Frequently Asked Questions (FAQs)

Formulation and Administration

  • Q1: What is a recommended vehicle for oral administration of this compound in mice? A common and generally well-tolerated vehicle for poorly water-soluble compounds is a suspension in an aqueous solution of a cellulose derivative. A standard formulation is 0.5% (w/v) methylcellulose (or carboxymethylcellulose) with 0.1% (v/v) Polysorbate 80 (Tween 80) in sterile water . The methylcellulose acts as a suspending agent, and the Tween 80 acts as a surfactant to aid in wetting the compound particles.

  • Q2: How should I prepare the oral formulation?

    • Prepare the 0.5% methylcellulose solution according to the manufacturer's instructions (this may involve heating and cooling).

    • Add Tween 80 to a final concentration of 0.1%.

    • Weigh the required amount of this compound powder.

    • Add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while continuously mixing (e.g., vortexing) to achieve the final desired concentration.

    • Use a magnetic stirrer for a few minutes to ensure homogeneity. The result should be a uniform suspension. Always mix well immediately before each gavage.

  • Q3: What is the appropriate gavage needle size for mice? The needle size depends on the mouse's weight. Flexible plastic or smooth, ball-tipped stainless steel needles are recommended to minimize injury.[4]

Mouse Weight (g)Recommended Gauge
15-2022G
20-2520G
25-3518G
(Source: Adapted from standard procedural guidelines)[1]

Dosing and Efficacy

  • Q4: What is a typical oral dose for this compound in mice? A dose of 10 mg/kg, administered orally twice daily (BID) , has been shown to produce significant pharmacological effects in a mouse model of collagen-induced arthritis.[6][7] Doses up to 50 mg/kg have also been reported.[6]

  • Q5: Why is twice-daily (BID) dosing often used? While specific pharmacokinetic data for this compound is not publicly available, a BID dosing regimen is often employed for compounds with a relatively short half-life to maintain plasma concentrations above the minimum effective concentration throughout the day.

Pharmacokinetics and Mechanism

  • Q6: Is there quantitative pharmacokinetic data available for this compound in mice? As of late 2025, detailed public data on the oral bioavailability, Cmax, Tmax, and half-life of this compound in mice has not been published in the primary literature. Researchers may need to perform their own PK studies if this data is critical for their experimental design.

  • Q7: What is the mechanism of action of this compound? this compound is an inhibitor of CTP synthetase 1 (CTPS1) and CTP synthetase 2 (CTPS2). These enzymes catalyze the final, rate-limiting step in the de novo pyrimidine synthesis pathway: the conversion of Uridine Triphosphate (UTP) to Cytidine Triphosphate (CTP). This process is essential for the synthesis of DNA and RNA, and is particularly critical for rapidly proliferating cells, such as activated lymphocytes and cancer cells.[8][9]

III. Experimental Protocols & Data

Protocol: Oral Gavage in Mice

This protocol provides a standardized procedure for administering this compound via oral gavage.

  • Animal Preparation:

    • Weigh each mouse accurately on the day of dosing to calculate the precise volume required.

    • Acclimate mice to handling for several days prior to the experiment to reduce stress.[1]

  • Dose Preparation:

    • Prepare the formulation as described in FAQ Q2.

    • Ensure the formulation is at room temperature.[2]

    • Vortex the suspension vigorously immediately before drawing the dose into the syringe to ensure homogeneity.

  • Administration Procedure:

    • Attach the appropriate size gavage needle to the syringe.

    • Restrain the mouse firmly but gently by the scruff of the neck, ensuring the head and body are in a straight line to straighten the esophagus.[3]

    • Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it slowly and smoothly along the roof of the mouth down the esophagus.

    • Do not force the needle. If resistance is met, withdraw and restart.[3]

    • Once the needle is in the stomach (pre-measured to the last rib), dispense the liquid slowly and steadily.[2]

    • Withdraw the needle smoothly.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for at least 15-30 minutes for any signs of immediate distress, such as gasping or fluid from the nose.[1]

    • Conduct follow-up monitoring for any adverse effects as described in the Troubleshooting Guide.

Data Presentation: Inhibitor Potency
Target Species IC₅₀ (nM) Reference
CTPS1Human32
CTPS2Human18
CTPS1Mouse26
CTPS2Mouse33
CTPS1Rat27
CTPS2Rat23

IV. Visualizations

Diagram 1: De Novo Pyrimidine Synthesis Pathway

DeNovo_Pyrimidine_Synthesis cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Target Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP ...multiple steps... UDP Uridine Diphosphate (UDP) UMP->UDP UTP Uridine Triphosphate (UTP) UDP->UTP CTPS1_2 CTPS1 / CTPS2 UTP->CTPS1_2 Substrate CTP Cytidine Triphosphate (CTP) DNA_RNA DNA, RNA, and Phospholipid Synthesis CTP->DNA_RNA CTPS1_2->CTP Product (Rate-Limiting Step) Inhibitor This compound Inhibitor->CTPS1_2 Glutamine Glutamine Glutamine->CTPS1_2 ATP ATP ATP->CTPS1_2

Caption: Inhibition of CTPS1/2 by this compound.

Diagram 2: Experimental Workflow for Oral Gavage Study

Oral_Gavage_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Dosing Phase Animal_Acclimation 1. Animal Acclimation & Handling Formulation_Prep 2. Prepare Formulation (e.g., 0.5% MC + 0.1% Tween 80) Animal_Acclimation->Formulation_Prep Dose_Calc 3. Weigh Mouse & Calculate Dose Volume Formulation_Prep->Dose_Calc Restraint 4. Restrain Mouse Dose_Calc->Restraint Gavage 5. Perform Oral Gavage Restraint->Gavage Monitoring_Short 6. Immediate Monitoring (15-30 min) Gavage->Monitoring_Short Monitoring_Long 7. Daily Monitoring (Weight, Clinical Signs) Monitoring_Short->Monitoring_Long Endpoint 8. Endpoint Analysis (Efficacy, Toxicity) Monitoring_Long->Endpoint

Caption: Workflow for a typical oral gavage experiment.

Diagram 3: Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Start Inconsistent Results or Lack of Efficacy Check_Formulation Is the formulation a homogenous suspension? Start->Check_Formulation Check_Technique Is the gavage technique consistent and accurate? Check_Formulation->Check_Technique Yes Solution_Formulation Re-optimize vehicle and preparation method. Check_Formulation->Solution_Formulation No Check_Dose Is the dose and frequency (e.g., 10 mg/kg BID) appropriate? Check_Technique->Check_Dose Yes Solution_Technique Re-train personnel on proper gavage procedure. Check_Technique->Solution_Technique No Consider_PK Consider species differences and compound PK/PD. Check_Dose->Consider_PK Yes Solution_Dose Adjust dose/frequency based on literature. Check_Dose->Solution_Dose No Endpoint Pilot PK study may be needed. Consider_PK->Endpoint Investigate further

References

Navigating Inconsistent Results with CTP Synthetase-IN-1: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered when working with CTP Synthetase-IN-1.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I observing variable IC50 values for this compound in my cell-based assays?

Variability in IC50 values can stem from several factors related to the experimental setup and the inherent biology of the system being studied.

  • Troubleshooting Steps:

    • Cell Line-Specific Expression of CTPS1 and CTPS2: The two isoforms of CTP synthetase, CTPS1 and CTPS2, can be differentially expressed across cell lines. This compound inhibits both isoforms, but the cellular response will depend on the relative expression and dependence on each.[1][2] Consider performing qPCR or western blotting to determine the expression levels of CTPS1 and CTPS2 in your cell lines.

    • Cell Proliferation Rate: The inhibitory effect of this compound is most pronounced in rapidly dividing cells due to their high demand for nucleotides for DNA and RNA synthesis.[2][3][4] Ensure that cells are in the exponential growth phase during the experiment. Variations in seeding density and growth conditions can alter the proliferation rate and thus the apparent IC50.

    • Assay Duration: The time of exposure to the inhibitor can significantly impact the observed IC50. Longer incubation times may lead to lower IC50 values as the depletion of the CTP pool becomes more pronounced. It is crucial to maintain consistent incubation times across experiments.

    • Compound Stability and Handling: this compound, like many small molecules, can be sensitive to storage conditions and handling. Ensure the compound is stored as recommended and that stock solutions are not subjected to frequent freeze-thaw cycles.[1]

2. My cells are showing unexpected levels of cytotoxicity. Is this an off-target effect?

While this compound is a potent inhibitor of CTPS1 and CTPS2, high concentrations or prolonged exposure can lead to significant cytotoxicity due to the essential role of CTP in cellular processes.

  • Troubleshooting Steps:

    • Perform a Dose-Response and Time-Course Experiment: Determine the optimal concentration and incubation time that induces the desired biological effect (e.g., inhibition of proliferation) without causing widespread, acute cytotoxicity.

    • Cytidine Rescue Experiment: The on-target effects of this compound can be rescued by supplementing the culture medium with exogenous cytidine.[2][5][6] If the observed cytotoxicity is reversed by the addition of cytidine, it is likely due to the on-target inhibition of CTP synthesis.

    • Assess Cell Cycle Arrest: Inhibition of CTP synthesis is expected to cause cell cycle arrest, typically in the G1 phase, due to the lack of necessary building blocks for DNA replication.[5] Use flow cytometry to analyze the cell cycle profile of treated cells. An accumulation of cells in the G1 phase would be consistent with an on-target effect.

3. I am not observing the expected phenotype (e.g., cell cycle arrest, apoptosis) after treatment. What could be wrong?

Several factors can contribute to a weaker-than-expected phenotype.

  • Troubleshooting Steps:

    • Inhibitor Concentration and Potency: Verify the concentration of your stock solution and prepare fresh dilutions for each experiment. Ensure that the concentration range used is appropriate for the target cell line, as sensitivity can vary.

    • Solubility Issues: this compound is typically dissolved in DMSO.[1] Poor solubility can lead to a lower effective concentration. Ensure the compound is fully dissolved in the stock solution and is not precipitating in the culture medium. Sonication may be recommended for complete dissolution.

    • Cellular Compensation via CTPS2: While this compound inhibits both CTPS1 and CTPS2, some cell types may have a higher reliance on one isoform over the other. In cells with high CTPS2 expression and lower dependence on CTPS1, the effect of an inhibitor might be less pronounced.[2][7]

    • Presence of Salvage Pathways: Cells can also produce CTP through a salvage pathway that recycles cytidine.[2][5][6] If the culture medium has a high concentration of cytidine, it may mask the effects of the inhibitor. Use a dialyzed serum or a custom medium if you suspect this is an issue.

4. What are the best practices for preparing and storing this compound to ensure consistent results?

Proper handling of the inhibitor is critical for reproducibility.

  • Recommendations:

    • Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]

    • Storage: Store the powder and stock solutions at the recommended temperatures. For this compound, storage at -20°C for short-term and -80°C for long-term is generally advised.[1][8]

    • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing dilute solutions for extended periods.

Quantitative Data Summary

Parameter Species Isoform IC50 (nM) Reference
This compoundHumanCTPS132[1]
HumanCTPS218[1]
RatCTPS127[1]
RatCTPS223[1]
MouseCTPS126[1]
MouseCTPS233[1]

Experimental Protocols

General Protocol for a Cell Viability Assay with this compound

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for exponential growth throughout the duration of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (DMSO only).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as an MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

CTP_Synthesis_Pathway cluster_DeNovo De Novo Pyrimidine Synthesis cluster_Salvage Salvage Pathway UTP UTP CTPS1 CTPS1 UTP->CTPS1 CTPS2 CTPS2 UTP->CTPS2 Glutamine Glutamine Glutamine->CTPS1 Glutamine->CTPS2 ATP ATP ATP->CTPS1 ATP->CTPS2 CTP CTP DNA_RNA_synthesis DNA/RNA Synthesis Phospholipid Synthesis CTP->DNA_RNA_synthesis Required for CTPS1->CTP CTPS2->CTP Inhibitor This compound Inhibitor->CTPS1 Inhibitor->CTPS2 Cytidine Cytidine CTP_salvage CTP Cytidine->CTP_salvage Multiple Steps CTP_salvage->DNA_RNA_synthesis

Caption: De novo and salvage pathways for CTP synthesis.

Experimental_Workflow start Start prep Prepare Stock Solution (in DMSO) start->prep seed Seed Cells in Multi-well Plate prep->seed treat Prepare Serial Dilutions & Treat Cells seed->treat incubate Incubate for Defined Period treat->incubate assay Perform Viability/ Functional Assay incubate->assay analyze Analyze Data (Calculate IC50) assay->analyze end End analyze->end

Caption: General experimental workflow for using this compound.

Troubleshooting_Workflow start Inconsistent Results Observed check_compound Check Compound Handling: - Proper Storage? - Fresh Dilutions? - Solubility? start->check_compound check_cells Evaluate Cell Conditions: - Exponential Growth? - Consistent Seeding Density? - Cell Line Authenticated? start->check_cells check_protocol Review Experimental Protocol: - Consistent Incubation Time? - Correct Reagent Concentrations? - Appropriate Assay? start->check_protocol rescue_exp Perform Cytidine Rescue Experiment check_compound->rescue_exp check_cells->rescue_exp check_protocol->rescue_exp on_target Effect is On-Target rescue_exp->on_target Yes off_target Potential Off-Target Effect or Cytotoxicity rescue_exp->off_target No

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: CTP Synthetase-IN-1 & DMSO Controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing CTP Synthetase-IN-1 in experiments, with a specific focus on controlling for the effects of its solvent, Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent?

A1: this compound is a potent and orally active inhibitor of cytidine 5'-triphosphate synthetase (CTPS).[1][2] It targets both human CTPS1 and CTPS2 with high affinity.[1] Due to its hydrophobic nature, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) for experimental use.[1][2]

Q2: Why is it critical to control for the effects of DMSO in my experiments?

A2: DMSO is not an inert solvent and can exert its own biological effects, which can confound experimental results if not properly controlled.[3][4] These effects can include cytotoxicity, induction of cell differentiation, and modulation of inflammatory responses.[3][5][6] Therefore, a "vehicle control" group, containing the same final concentration of DMSO as the experimental groups but without this compound, is mandatory to isolate the inhibitor's specific effects.[7][8]

Q3: What is the recommended maximum concentration of DMSO for cell-based assays?

A3: The appropriate concentration of DMSO depends on the cell type being used, as sensitivity can vary significantly.[7] However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many studies recommending 0.1% or lower to minimize off-target effects.[7][9][10] It is highly recommended to perform a preliminary dose-response experiment with DMSO alone to determine the maximal tolerated concentration for your specific cell line.[7]

Q4: Can DMSO affect CTP synthetase activity directly?

A4: While direct effects of DMSO on CTP synthetase are not extensively documented in the provided search results, DMSO is known to impact the activity of various enzymes.[11][12] Therefore, it is crucial to include a vehicle control in enzymatic assays to account for any potential solvent-induced alterations in enzyme kinetics.

Troubleshooting Guide

Issue 1: I'm observing toxicity in my cell cultures, even at low concentrations of this compound.

  • Potential Cause: The observed toxicity might be due to the DMSO concentration rather than the inhibitor itself.

  • Troubleshooting Steps:

    • Review DMSO Concentration: Calculate the final percentage of DMSO in your cell culture wells. Ensure it is within the recommended non-toxic range for your cell line (typically ≤ 0.5%).[9]

    • Run a DMSO-only Control: Culture your cells with the same concentration of DMSO you are using for your inhibitor experiments, but without the inhibitor. This will help you determine if the solvent is the source of the toxicity.[7]

    • Optimize DMSO Concentration: If the DMSO-only control shows toxicity, reduce the final DMSO concentration in your experiments. This may require preparing a more concentrated stock of this compound.

Issue 2: My this compound solution precipitates when I add it to my aqueous buffer or media.

  • Potential Cause: this compound has limited aqueous solubility, and adding a concentrated DMSO stock directly to an aqueous solution can cause it to precipitate.

  • Troubleshooting Steps:

    • Serial Dilutions in DMSO: Perform initial serial dilutions of your concentrated this compound stock in 100% DMSO.

    • Gradual Addition: Add the final diluted DMSO-inhibitor solution to your aqueous buffer or media slowly while vortexing or stirring to facilitate mixing.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain the inhibitor's solubility at the desired working concentration.

Data Presentation

Table 1: Recommended Final DMSO Concentrations for In Vitro Assays

Cell TypeRecommended Max DMSO ConcentrationNotes
Most Cancer Cell Lines0.5% - 1%Some robust cell lines can tolerate up to 1%, but 0.5% is a safer starting point.[9]
Primary Cells≤ 0.1%Primary cells are generally more sensitive to DMSO-induced toxicity.[9]
Stem Cells≤ 0.1%DMSO can induce differentiation in stem cells.[3]

Table 2: Effects of DMSO on Cellular Processes

DMSO ConcentrationObserved EffectsCitations
> 10%Pore formation in membranes, apoptosis[13]
1% - 5%Inhibition of cell proliferation, potential cytotoxicity[5]
0.5%Generally well-tolerated by most cell lines[9]
0.1% - 0.5%Can have stimulatory or inhibitory effects depending on the cell type[14]
Low ConcentrationsCan stimulate cell growth in some cases[3]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration
  • Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Recommended concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2%.

  • Treatment: Replace the medium in each well with the medium containing the different DMSO concentrations. Include a "no DMSO" control.

  • Incubation: Incubate the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.

  • Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the "no DMSO" control. This is your maximum tolerated concentration.

Protocol 2: Setting Up a Vehicle-Controlled Experiment with this compound
  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[1]

  • Prepare Working Solutions:

    • Inhibitor Group: Dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all inhibitor concentrations and does not exceed the maximum tolerated level.

    • Vehicle Control Group: Prepare a corresponding solution containing the same final concentration of DMSO as the inhibitor groups, but without this compound.

    • Untreated Control Group: This group will receive only cell culture medium.

  • Treatment: Add the prepared solutions to your cells.

  • Incubation and Analysis: Incubate for the desired time and perform your endpoint analysis. Compare the results from the inhibitor group to the vehicle control group to determine the specific effects of this compound.

Visualizations

G cluster_0 Experimental Setup cluster_1 Comparisons for Analysis A Untreated Control (Cells + Medium) D Effect of DMSO (Compare B to A) A->D B Vehicle Control (Cells + Medium + DMSO) B->D Isolate solvent effects E Specific Effect of Inhibitor (Compare C to B) B->E C Experimental Group (Cells + Medium + DMSO + this compound) C->E Isolate compound effects

Caption: Logic diagram for experimental controls.

G UTP UTP CTPS CTP Synthetase (CTPS1/2) UTP->CTPS ATP ATP ATP->CTPS Glutamine Glutamine Glutamine->CTPS CTP CTP CTPS->CTP Catalyzes Inhibitor This compound Inhibitor->CTPS Downstream DNA/RNA/Phospholipid Synthesis CTP->Downstream

Caption: CTP Synthetase pathway and inhibition.

G Start Start: Inconsistent Results CheckDMSO Is final DMSO concentration consistent and non-toxic? Start->CheckDMSO CheckSolubility Did the inhibitor precipitate in aqueous solution? CheckDMSO->CheckSolubility Yes RunControl Run DMSO toxicity dose-response CheckDMSO->RunControl No/Unsure SerialDilute Use serial dilutions in 100% DMSO first CheckSolubility->SerialDilute Yes End Re-run Experiment CheckSolubility->End No AdjustStock Adjust stock concentration to lower final DMSO % RunControl->AdjustStock AdjustStock->End SerialDilute->End

Caption: Troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to CTP Synthetase-IN-1 and Other CTPS1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the landscape of cytidine triphosphate (CTP) synthase 1 (CTPS1) inhibitors is rapidly evolving. This guide provides an objective comparison of CTP Synthetase-IN-1 with other notable CTPS1 inhibitors, supported by experimental data, to aid in the selection of appropriate research tools and potential therapeutic candidates.

CTPS1 is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the formation of CTP from uridine triphosphate (UTP). Its essential role in lymphocyte proliferation has made it an attractive target for therapies aimed at cancers and autoimmune diseases. This guide will delve into the comparative performance of this compound, a potent pan-CTPS inhibitor, against selective CTPS1 inhibitors that have recently emerged.

Performance Comparison of CTPS Inhibitors

The efficacy and selectivity of CTPS inhibitors are paramount for their utility in research and clinical settings. The following tables summarize the quantitative data for this compound and other representative CTPS1 inhibitors.

Table 1: Biochemical Potency of CTPS Inhibitors

InhibitorTargetSpeciesIC50 (nM)Selectivity (CTPS2/CTPS1)
This compound CTPS1Human32[1]~0.6[1]
CTPS2Human18[1]
CTPS1Rat27[1]~0.85
CTPS2Rat23[1]
CTPS1Mouse26[1]~1.27
CTPS2Mouse33[1]
STP-938 CTPS1Human->1,300[2]
CTPS2Human-
R80 CTPS1Human--
T35 CTPS1Human--

Note: IC50 values for STP-938, R80, and T35 were not explicitly found as numerical values in the search results, but their high selectivity is noted.

Table 2: Cellular Activity of CTPS1 Inhibitors

InhibitorCell LineAssay TypeIC50 (nM)
STP-B (preclinical version of STP-938) Myeloma Cell Lines (sensitive)Proliferation Assay19 - 128
Mantle Cell Lymphoma ModelsProliferation AssayNanomolar range[3]
R80 Cultured LymphocytesProliferation AssayNanomolar range[4]
T35 Cultured LymphocytesProliferation AssayNanomolar range[4]

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, it is crucial to visualize the relevant biological pathways and experimental procedures.

CTPS1_Signaling_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_regulation Upstream Regulation cluster_downstream Downstream Effects cluster_inhibition Inhibitor Action UTP UTP CTPS1 CTPS1 UTP->CTPS1 CTP CTP DNA_RNA_synthesis DNA & RNA Synthesis CTP->DNA_RNA_synthesis Phospholipid_synthesis Phospholipid Synthesis CTP->Phospholipid_synthesis CTPS1->CTP Glutamine Glutamine Glutamine->CTPS1 NH3 source ATP ATP ATP->CTPS1 Energy MYC MYC MYC->CTPS1 Upregulates p53 p53 p53->MYC Represses Cell_Proliferation Cell Proliferation DNA_RNA_synthesis->Cell_Proliferation Phospholipid_synthesis->Cell_Proliferation CTPS1_Inhibitor CTPS1 Inhibitor CTPS1_Inhibitor->CTPS1

CTPS1 Signaling and Inhibition Pathway

The diagram above illustrates the central role of CTPS1 in the de novo pyrimidine synthesis pathway, its regulation by oncogenic (MYC) and tumor suppressor (p53) pathways, and the ultimate impact on cellular proliferation. This compound and other inhibitors directly target CTPS1, thereby blocking the production of CTP and inhibiting downstream processes.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay A Recombinant CTPS1/2 Enzyme D Incubation A->D B Substrates (UTP, ATP, Glutamine) B->D C Test Inhibitor (e.g., this compound) C->D E Quantify CTP or ADP production (e.g., Mass Spectrometry, ADP-Glo) D->E F Determine IC50 E->F G Cancer Cell Lines (e.g., Lymphoma) H Culture with Test Inhibitor G->H I Incubation (e.g., 72 hours) H->I J Measure Cell Viability/Proliferation (e.g., CellTiter-Glo, MTT) I->J K Determine IC50 J->K

General Experimental Workflow for CTPS1 Inhibitor Evaluation

This workflow outlines the two primary experimental approaches used to characterize CTPS1 inhibitors. Biochemical assays directly measure the inhibitor's effect on the enzyme's activity, while cellular assays assess the inhibitor's impact on cell proliferation and viability.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

CTPS1 Enzyme Inhibition Assay (RapidFire Mass Spectrometry)

This assay quantifies the enzymatic activity of CTPS1 by measuring the production of CTP.

  • Reaction Setup : The reaction mixture contains recombinant human CTPS1 enzyme, substrates (UTP, ATP, and glutamine), and varying concentrations of the test inhibitor in an appropriate assay buffer.

  • Incubation : The reaction is initiated and allowed to proceed at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60 minutes).

  • Reaction Termination : The reaction is stopped by the addition of an acid (e.g., formic acid).

  • Analysis : The amount of CTP produced is quantified using a high-throughput mass spectrometry system, such as the RapidFire system.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Plating : Cancer cells are seeded in a multi-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with a range of concentrations of the test inhibitor.

  • Incubation : The plate is incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Lysis and Luminescence Measurement : The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. The luminescence is measured using a plate reader.

  • Data Analysis : The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a potent, non-selective inhibitor of both CTPS1 and CTPS2 across multiple species. This makes it a valuable tool for studying the general effects of CTP depletion. In contrast, newer inhibitors like STP-938 demonstrate high selectivity for CTPS1, offering a more targeted approach for investigating the specific roles of this isoform, particularly in the context of lymphocyte-driven diseases.[5][6][7] The choice of inhibitor will therefore depend on the specific research question. For studies requiring broad inhibition of CTP synthesis, this compound is a suitable choice. For investigations into the specific functions of CTPS1 and the development of targeted therapies with potentially fewer off-target effects, selective inhibitors like STP-938 are more appropriate.[5][7] The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other emerging CTPS1 inhibitors.

References

CTP Synthetase-IN-1 efficacy compared to methotrexate in arthritis models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of CTP Synthetase-IN-1 and Methotrexate in Preclinical Arthritis Models

Introduction

Rheumatoid arthritis is a chronic autoimmune disorder characterized by synovial inflammation and progressive joint destruction. Methotrexate (MTX), a folate antagonist, has been the cornerstone of therapy for decades, demonstrating significant efficacy in controlling disease activity.[1][2][3][4][5][6] However, a substantial number of patients either do not respond adequately to MTX or experience dose-limiting side effects, necessitating the exploration of novel therapeutic agents.[7][8] this compound (CTPS1-IN-1) is a novel, potent, and orally active inhibitor of cytidine 5'-triphosphate synthetase (CTPS), an enzyme crucial for nucleotide synthesis and, consequently, for the proliferation of rapidly dividing cells like activated lymphocytes.[9][10][11] This guide provides a comparative overview of the preclinical efficacy of CTPS1-IN-1 and methotrexate in arthritis models, based on available experimental data. It is important to note that a direct head-to-head study comparing the two compounds in the same experimental setting has not been identified in the public domain. The following comparison is therefore based on data from independent studies.

Quantitative Efficacy Data

The following tables summarize the reported efficacy of this compound and Methotrexate in collagen-induced arthritis (CIA) mouse models.

Table 1: Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model

CompoundDosageRoute of AdministrationDurationEfficacy MeasuresResultsReference
This compound10-50 mg/kgOral (p.o.), twice daily18 daysDisease Severity IndicatorsSignificant pharmacological responses and improvements in specific indicators of disease severity were observed.[9]

Specific quantitative data on arthritis scores, paw swelling, or inflammatory markers were not available in the reviewed literature for this compound.

Table 2: Efficacy of Methotrexate in a Collagen-Induced Arthritis (CIA) Mouse Model

CompoundDosageRoute of AdministrationDurationEfficacy MeasuresResultsReference
MethotrexateNot specifiedNot specifiedNot specifiedDisease Activity Score (DAS)Reduction from 9 ± 1 (untreated) to 1 ± 0.4 (treated) (P < 0.001)[12]
Paw VolumeReduction from 0.48 ± 0.02 ml (untreated) to 0.37 ± 0.01 ml (treated) (P < 0.001)[12]
Methotrexate20 mg/kgSubcutaneous (s.c.), once-weekly40 daysJoint Histology ScoreDose-dependent and statistically significant reduction.[13]
Disease Activity ScoreReduction from 13.8 ± 1.3 (control) to 6.5 ± 1.4 (treated group average) (P=0.03)[13]

Experimental Protocols

This compound in Collagen-Induced Arthritis (CIA) Mouse Model

A detailed experimental protocol for the study involving this compound is not fully available. However, the key parameters reported are:

  • Animal Model: Mouse collagen-induced arthritis (CIA) model.[9]

  • Treatment: this compound was administered orally (p.o.).[9]

  • Dosage: 10-50 mg/kg, administered twice daily.[9]

  • Duration: 18 days.[9]

  • Assessment: The study reported "significant pharmacological responses" and "improvements in specific indicators of disease severity."[9]

Methotrexate in Collagen-Induced Arthritis (CIA) Mouse Model

The following protocol is a composite based on typical methodologies described in the literature for evaluating methotrexate in CIA models:

  • Animal Model: DBA/1J mice are commonly used for the induction of collagen-induced arthritis.[13]

  • Induction of Arthritis: Arthritis is induced by immunization with type II collagen emulsified in complete Freund's adjuvant.

  • Treatment: Methotrexate is often administered subcutaneously once weekly.[13]

  • Dosage: Doses can vary, with studies using up to 20 mg/kg.[13]

  • Duration: Treatment typically commences after the onset of arthritis and continues for several weeks (e.g., 40 days).[13]

  • Assessment:

    • Clinical Scoring: Disease activity is monitored regularly using a scoring system that assesses erythema and swelling in the paws.[12][13]

    • Paw Volume/Thickness: Changes in paw volume or thickness are measured using plethysmometers or calipers.[12]

    • Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.[13]

    • Biomarkers: Blood and tissue samples may be analyzed for levels of inflammatory cytokines and other relevant biomarkers.[14]

Visualizations: Signaling Pathways and Experimental Workflow

experimental_workflow Experimental Workflow for Preclinical Arthritis Models cluster_setup Model Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment animal_model Selection of Animal Model (e.g., DBA/1J Mice) cia_induction Induction of Collagen-Induced Arthritis (CIA) animal_model->cia_induction randomization Randomization into Treatment Groups cia_induction->randomization treatment_admin Drug Administration (e.g., CTPS1-IN-1 or Methotrexate) randomization->treatment_admin control_group Vehicle/Control Group randomization->control_group clinical_scoring Clinical Scoring of Arthritis treatment_admin->clinical_scoring paw_measurement Paw Swelling Measurement treatment_admin->paw_measurement histopathology Histopathological Analysis of Joints treatment_admin->histopathology biomarker_analysis Biomarker Analysis (e.g., Cytokines) treatment_admin->biomarker_analysis control_group->clinical_scoring control_group->paw_measurement control_group->histopathology control_group->biomarker_analysis data_analysis Data Analysis and Comparison clinical_scoring->data_analysis paw_measurement->data_analysis histopathology->data_analysis biomarker_analysis->data_analysis methotrexate_pathway Methotrexate Mechanism of Action in Arthritis mtx Methotrexate aicar_t AICAR Transformylase mtx->aicar_t inhibits aicar AICAR Accumulation aicar_t->aicar leads to adenosine_deaminase Adenosine Deaminase aicar->adenosine_deaminase inhibits adenosine Increased Extracellular Adenosine adenosine_deaminase->adenosine promotes adenosine_receptors Adenosine Receptors (e.g., A2A) adenosine->adenosine_receptors activates anti_inflammatory Anti-inflammatory Effects (e.g., ↓ NF-κB, ↓ Cytokines) adenosine_receptors->anti_inflammatory ctps1_pathway This compound Mechanism of Action ctps1_in1 This compound ctps1 CTP Synthetase 1 (CTPS1) ctps1_in1->ctps1 inhibits utp_ctp UTP to CTP Conversion ctps1_in1->utp_ctp blocks ctps1->utp_ctp catalyzes ctp_depletion CTP Depletion utp_ctp->ctp_depletion leads to synthesis_inhibition Inhibition of DNA/RNA Synthesis ctp_depletion->synthesis_inhibition proliferation_inhibition Inhibition of Lymphocyte Proliferation synthesis_inhibition->proliferation_inhibition immune_suppression Immunosuppressive Effects proliferation_inhibition->immune_suppression

References

Comparative Analysis of CTP Synthetase-IN-1 Cross-Reactivity with other Nucleotide Synthases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of CTP Synthetase-IN-1, a potent inhibitor of CTP Synthase (CTPS), with a focus on its cross-reactivity profile against other key nucleotide synthases. The information presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity of this compound for its intended targets, CTPS1 and CTPS2.

Introduction to this compound

This compound is a small molecule inhibitor targeting CTP synthase, a critical enzyme in the de novo biosynthesis of pyrimidine nucleotides. Specifically, CTPS catalyzes the ATP-dependent conversion of Uridine Triphosphate (UTP) to Cytidine Triphosphate (CTP), an essential precursor for the synthesis of DNA, RNA, and phospholipids.[1][2][3] In humans, two isoforms of this enzyme exist, CTPS1 and CTPS2, both of which are inhibited by this compound.[4][5] Due to the crucial role of CTP in proliferating cells, inhibitors of CTPS are of significant interest for the development of therapeutics targeting cancer and inflammatory diseases.[4]

Performance Data: Potency and Isoform Selectivity

This compound demonstrates high potency against both human CTPS1 and CTPS2, with IC50 values in the nanomolar range. The compound also shows comparable activity against rodent orthologs.

Target Enzyme Species IC50 (nM) Reference
hCTPS1Human32[4]
hCTPS2Human18[4]
rCTPS1Rat27[4]
rCTPS2Rat23[4]
mCTPS1Mouse26[4]
mCTPS2Mouse33[4]

Cross-Reactivity with Other Nucleotide Synthases

A critical aspect of a targeted inhibitor's profile is its selectivity over other related enzymes. This section evaluates the cross-reactivity of this compound against other key nucleotide synthases.

Currently, there is no publicly available direct experimental data on the cross-reactivity of this compound against other nucleotide synthases such as GTP synthase, ATP synthase, or thymidylate synthase.

To provide a comparative context, the selectivity profiles of other known CTP synthase inhibitors are discussed below. This information highlights the varying degrees of selectivity observed within this class of inhibitors.

Inhibitor Primary Target(s) Known Off-Target(s) / Cross-Reactivity Mechanism of Action Reference
3-Deazauridine CTPS1 and CTPS2Can be incorporated into RNA.[6]Uridine analog, competitive inhibitor with respect to UTP.[5][7][5][8]
Cyclopentenyl Cytosine (CPEC) CTPSActivated intracellularly to its triphosphate form (CPEC-TP), which is a non-competitive inhibitor.[2][3][9][10]Cytidine analogue.[2][3][9][10][2][3][9]
Acivicin Glutamine-dependent amidotransferases (including CTPS)Carbamoyl-phosphate synthetase II, amidophosphoribosyltransferase, and γ-glutamyltranspeptidase.[11][12][13]Glutamine analog, covalently binds to the active site.[6][11][11][12]

This table illustrates that other inhibitors of CTP synthase exhibit different mechanisms and off-target profiles. For instance, Acivicin's broader activity against glutamine-dependent enzymes underscores the importance of assessing the selectivity of newer compounds like this compound. The lack of such data for this compound represents a key knowledge gap.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures relevant to the study of this compound, the following diagrams are provided.

de_novo_pyrimidine_synthesis cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Bicarbonate Bicarbonate Bicarbonate->Carbamoyl_Phosphate ATP_CPS 2 ATP ATP_CPS->Carbamoyl_Phosphate Aspartate Aspartate Aspartate->Carbamoyl_Phosphate PRPP PRPP OMP OMP PRPP->OMP UTP UTP CTP CTP UTP->CTP CTP Synthase (CTPS1/CTPS2) ATP_CTPS ATP ATP_CTPS->CTP Glutamine_CTPS Glutamine Glutamine_CTPS->CTP DNA_RNA DNA, RNA, Phospholipids CTP->DNA_RNA Orotate Orotate Carbamoyl_Phosphate->Orotate CAD Orotate->OMP UMPS UMP UMP OMP->UMP UDP UDP UMP->UDP UDP->UTP CTPS_IN_1 This compound CTPS_IN_1->UTP Inhibits

Caption: De Novo Pyrimidine Synthesis Pathway and Inhibition by this compound.

experimental_workflow cluster_reagents Reagents cluster_assay Biochemical Assay cluster_analysis Data Analysis Enzyme Recombinant Nucleotide Synthase (e.g., CTPS1, GTP Synthase) Incubation Incubate Enzyme, Substrates, and Inhibitor Enzyme->Incubation Substrates Substrates (e.g., UTP, ATP, Glutamine) Substrates->Incubation Inhibitor This compound (Varying Concentrations) Inhibitor->Incubation Detection Detect Product Formation (e.g., ADP for CTPS) Incubation->Detection Measurement Measure Signal (e.g., Luminescence, Mass Spec) Detection->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Curve Generate Dose-Response Curve and Determine IC50 Calculation->IC50_Curve

References

CTP Synthetase-IN-1: A Comparative Analysis of Isoform Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CTP Synthetase-IN-1's inhibitory activity against its primary targets, CTP Synthetase 1 (CTPS1) and CTP Synthetase 2 (CTPS2), supported by experimental data.

CTP Synthetase (CTPS) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the final rate-limiting step in the synthesis of cytidine triphosphate (CTP) from uridine triphosphate (UTP).[1][2] CTP is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[1][3] In humans, two isoforms of this enzyme, CTPS1 and CTPS2, exist. While they share 74-75% protein sequence homology, they exhibit distinct physiological roles.[1][4] CTPS1 is notably upregulated in proliferating cells, such as activated lymphocytes, making it a key target for immunosuppressive and anti-cancer therapies.[4][5][6] Conversely, CTPS2 is more ubiquitously expressed and is responsible for CTP synthesis in non-proliferating cells.[4][5] This differential expression and role underscore the therapeutic potential of selectively targeting CTPS1 to minimize off-target effects.[4][5]

This compound has emerged as a potent, orally active inhibitor of CTP synthetase.[7] This guide focuses on elucidating its specificity for CTPS1 and CTPS2.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of this compound against human, rat, and mouse CTPS1 and CTPS2 has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.

Target IsoformSpeciesIC50 (nM)
CTPS1Human32[7]
CTPS2Human18[7]
CTPS1Rat27[7]
CTPS2Rat23[7]
CTPS1Mouse26[7]
CTPS2Mouse33[7]

Table 1: IC50 values of this compound against various CTPS isoforms and species.

The data indicates that this compound is a highly potent inhibitor of both human CTPS1 and CTPS2, with IC50 values in the low nanomolar range.[7] It exhibits a slight preference for human CTPS2 over CTPS1.[7] The compound also demonstrates potent inhibition of rat and mouse CTPS isoforms.[7]

Signaling Pathway and Inhibition

The conversion of UTP to CTP is a crucial step in pyrimidine metabolism. This reaction is activated by guanosine triphosphate (GTP) and is subject to feedback inhibition by the product, CTP.[1] this compound acts as a competitive inhibitor, likely at the ATP or UTP binding site, to block the synthesis of CTP.

cluster_pathway De Novo Pyrimidine Synthesis cluster_regulation Allosteric Regulation cluster_inhibition Pharmacological Inhibition UTP UTP CTPS1_2 CTPS1 / CTPS2 UTP->CTPS1_2 Substrate CTP CTP CTP_feedback CTP CTPS1_2->CTP Product GTP GTP GTP->CTPS1_2 Activator CTP_feedback->CTPS1_2 Feedback Inhibitor CTP_Synthase_IN_1 This compound CTP_Synthase_IN_1->CTPS1_2 Inhibitor

Figure 1: CTP synthesis pathway and inhibition by this compound.

Experimental Protocols

The determination of IC50 values for this compound likely involved a biochemical assay measuring the enzymatic activity of purified CTPS1 and CTPS2. A common method for this is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the CTP synthesis reaction.

Biochemical Assay for CTPS Activity (ADP-Glo™ Assay)

Objective: To determine the in vitro inhibitory effect of this compound on the enzymatic activity of purified human CTPS1 and CTPS2.

Materials:

  • Purified recombinant human CTPS1 and CTPS2 enzymes

  • Substrates: UTP, ATP, glutamine

  • Allosteric activator: GTP

  • This compound (various concentrations)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Microplates (e.g., 384-well)

Procedure:

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing the assay buffer, purified CTPS enzyme (e.g., 300 nM), UTP (e.g., 200 µM), ATP (e.g., 600 µM), glutamine (e.g., 100 µM), and GTP (e.g., 30 µM).

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Initiation: Add the various concentrations of this compound to the wells of the microplate. Add the enzyme/substrate mixture to initiate the reaction. Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • ADP Detection: Stop the enzymatic reaction and detect the amount of ADP produced by following the ADP-Glo™ assay protocol. This typically involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of this compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_workflow Experimental Workflow: IC50 Determination A Prepare Reagents: - CTPS1/2 Enzyme - Substrates (UTP, ATP, Gln) - Activator (GTP) - Inhibitor (CTP-IN-1) B Dispense Inhibitor (Serial Dilutions) into Microplate A->B C Add Enzyme/Substrate Mix to Initiate Reaction B->C D Incubate at Controlled Temperature C->D E Stop Reaction & Add ADP-Glo Reagent D->E F Add Kinase Detection Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition & Determine IC50 G->H

Figure 2: Workflow for determining the IC50 of this compound.

Conclusion

This compound is a potent dual inhibitor of both CTPS1 and CTPS2 isoforms across multiple species.[7] While it shows a slight preference for human CTPS2, its low nanomolar potency against both isoforms indicates that it is not highly selective for one over the other.[7] For researchers investigating the cellular roles of CTPS1 and CTPS2, or developing isoform-specific inhibitors, this lack of high selectivity is an important consideration. The potent inhibitory activity of this compound makes it a valuable tool for studying the consequences of blocking the de novo pyrimidine synthesis pathway. Further cellular and in vivo studies are necessary to fully characterize its pharmacological profile and therapeutic potential.

References

Unlocking New Therapeutic Avenues: The Synergistic Potential of CTP Synthetase 1 Inhibition in Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying novel therapeutic strategies that enhance the efficacy of existing cancer treatments is a paramount goal. Emerging evidence points to the inhibition of CTP Synthetase 1 (CTPS1), a key enzyme in the de novo pyrimidine synthesis pathway, as a promising approach to synergize with various chemotherapy agents, particularly in hematological malignancies and solid tumors with specific genetic backgrounds.

This guide provides a comprehensive comparison of the synergistic effects observed when combining selective CTPS1 inhibitors with other anti-cancer drugs. It is important to note that while the focus is on the class of CTPS1 inhibitors, specific preclinical data presented here primarily involves the selective inhibitor STP-B, as robust public data on "CTP Synthetase-IN-1" in combination therapies is not yet available. The findings with STP-B, however, offer a strong rationale for the therapeutic potential of selective CTPS1 inhibition in combination regimens.

Mechanism of Synergy: A Two-Pronged Attack

The rationale behind the synergistic effect of CTPS1 inhibition with other anticancer agents lies in the fundamental role of CTPS1 in nucleotide metabolism, which is crucial for DNA replication and cell proliferation.[1] By inhibiting CTPS1, cancer cells are deprived of a critical building block, cytidine triphosphate (CTP), leading to replication stress and cell cycle arrest.[2][3] This induced vulnerability can be exploited by other therapeutic agents.

Two key synergistic mechanisms have been elucidated:

  • Induction of BCL2 Dependence: In mantle cell lymphoma (MCL), inhibition of CTPS1 has been shown to cause a rapid arrest in the early S-phase of the cell cycle and also inhibit the translation of the anti-apoptotic protein MCL1.[2][4][5] This reduction in MCL1 levels creates a dependency on another anti-apoptotic protein, BCL2, for survival. Consequently, the combination of a CTPS1 inhibitor with a BCL2 inhibitor, such as venetoclax, results in synergistic cell death.[2][4][5]

  • Exploitation of Replication Stress: In cancers with high levels of MYC-driven proliferation, such as certain types of medulloblastoma, there is a strong dependence on de novo pyrimidine synthesis.[3][6] Inhibition of CTPS1 in these tumors leads to significant replication stress, activating the ATR-CHK1 signaling pathway as a survival mechanism.[3][6] The concurrent inhibition of this DNA damage response (DDR) pathway, for instance with a CHK1 inhibitor, prevents the cancer cells from repairing the induced damage, leading to potent synergistic cell death.[3][6]

Quantitative Analysis of Synergistic Effects

The following tables summarize the quantitative data from preclinical studies demonstrating the synergistic potential of selective CTPS1 inhibition.

Table 1: Synergistic Effect of STP-B and Venetoclax in Mantle Cell Lymphoma (MCL) Cell Lines

Cell LineSTP-B IC50 (nM)Venetoclax IC50 (nM)Bliss Synergy Score
Z13850>100015.7
MINO25511.4
JEKO-11001018.2
REC-1>1000259.8

Data extracted from preclinical studies on the combination of STP-B and venetoclax in MCL cell lines. The Bliss synergy score indicates the excess response over the expected additive effect of the two drugs, with higher scores indicating stronger synergy.[2]

Table 2: Synergistic Effect of CTPS1 Inhibition and CHK1 Inhibition in MYC-Amplified Medulloblastoma

Cell LineCTPS1 InhibitorCHK1 InhibitorSynergy Score (Model)
HD-MB03JHU083 (DON prodrug)PrexasertibPotent Synergy (Multiple Models)
D425-MedJHU083 (DON prodrug)PrexasertibSynergistic

Data from studies on MYC-driven medulloblastoma demonstrating synergy between inhibiting de novo pyrimidine synthesis and the ATR-CHK1 pathway. Synergy was confirmed using multiple calculation models.[3][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the synergy data.

In Vitro Synergy Assessment

Objective: To determine the synergistic interaction between a CTPS1 inhibitor and a combination agent in cancer cell lines.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCL lines Z138, MINO, JEKO-1, REC-1) are cultured in appropriate media and conditions.

  • Drug Preparation: The CTPS1 inhibitor (e.g., STP-B) and the combination drug (e.g., venetoclax) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Cell Seeding: Cells are seeded into 96-well or 384-well plates at a predetermined density.

  • Drug Treatment: A dose-response matrix is created by treating the cells with a range of concentrations of the CTPS1 inhibitor, the combination drug, and the two drugs in combination.

  • Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).

  • Viability Assay: Cell viability is assessed using a standard method, such as the CellTiter-Glo® luminescent cell viability assay.

  • Synergy Analysis: The resulting viability data is analyzed using a synergy model, such as the Bliss independence model or the Zero Interaction Potency (ZIP) model, to calculate a synergy score.[7]

In Vivo Synergy Assessment

Objective: To evaluate the synergistic anti-tumor efficacy of a CTPS1 inhibitor and a combination agent in a preclinical animal model.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NSG mice) are subcutaneously or orthotopically implanted with human cancer cells or patient-derived xenografts (PDX).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Groups: Mice are randomized into different treatment groups: vehicle control, CTPS1 inhibitor alone, combination agent alone, and the combination of both drugs.

  • Drug Administration: The drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Tumor growth inhibition is calculated for each treatment group, and statistical analysis is performed to determine the significance of the combination therapy compared to single-agent treatments.

Visualizing the Path to Synergy

The following diagrams illustrate the key concepts and workflows described in this guide.

Synergy_Workflow Experimental Workflow for Synergy Assessment cluster_invitro In Vitro cluster_invivo In Vivo A Cancer Cell Lines B Dose-Response Matrix Treatment (CTPS1i, Chemo, Combination) A->B C 72h Incubation B->C D Cell Viability Assay C->D E Synergy Score Calculation (e.g., Bliss, ZIP) D->E J Tumor Growth Inhibition Analysis E->J Informs F Xenograft/PDX Model G Randomization & Treatment Groups F->G H Drug Administration G->H I Tumor Volume Measurement H->I I->J

Caption: Workflow for assessing synergistic effects of CTPS1 inhibitors in vitro and in vivo.

Synergy_Signaling Signaling Pathways of CTPS1 Inhibition Synergy cluster_ctps1i CTPS1 Inhibition cluster_chemo Chemotherapy / Targeted Therapy CTPS1i CTPS1 Inhibitor CTP_depletion CTP Depletion CTPS1i->CTP_depletion MCL1_down MCL1 Translation Inhibition CTPS1i->MCL1_down Replication_Stress Replication Stress CTP_depletion->Replication_Stress Apoptosis Synergistic Apoptosis Replication_Stress->Apoptosis Unrepaired DNA Damage MCL1_down->Apoptosis Increased BCL2 Dependence BCL2i BCL2 Inhibitor (e.g., Venetoclax) BCL2i->Apoptosis DDRi DDR Inhibitor (e.g., CHK1i) DDRi->Apoptosis

Caption: Mechanistic pathways of synergy with CTPS1 inhibitors.

Conclusion

The inhibition of CTPS1 represents a compelling strategy to enhance the efficacy of targeted and conventional chemotherapies. The preclinical data, particularly with the selective inhibitor STP-B, strongly supports the synergistic potential of this approach in various cancers, most notably in hematological malignancies like mantle cell lymphoma and in MYC-driven solid tumors. By inducing a state of cellular vulnerability through CTP depletion, CTPS1 inhibitors create a favorable context for the action of other anti-cancer agents that target apoptosis pathways or the DNA damage response. Further research and clinical investigation into specific CTPS1 inhibitors, such as this compound, are warranted to translate these promising preclinical findings into effective combination therapies for patients.

References

A Comparative Guide: CTP Synthetase-IN-1 Versus Selective CTPS1 Inhibitors in T-Cell Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The de novo pyrimidine synthesis pathway is a critical metabolic route for proliferating cancer cells, making it an attractive target for therapeutic intervention. Within this pathway, CTP synthetase (CTPS), which catalyzes the final step in cytidine triphosphate (CTP) synthesis, has emerged as a key enzyme for the survival and proliferation of lymphoid malignancies. This guide provides a detailed comparison of two distinct inhibitory strategies against this target in the context of T-cell lymphoma: the pan-CTPS inhibitor, CTP Synthetase-IN-1, and the new class of selective CTPS1 inhibitors.

Introduction to CTPS Isoforms and Their Inhibition

CTP is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[1] The conversion of uridine triphosphate (UTP) to CTP is catalyzed by two homologous enzymes, CTPS1 and CTPS2. While both isoforms are widely expressed, lymphocytes, including malignant T-cells, exhibit a particular dependence on CTPS1 for proliferation.[2] This unique reliance on CTPS1 in lymphoid cells has paved the way for the development of selective inhibitors with the potential for a wider therapeutic window compared to non-selective inhibitors.

This compound is a potent, orally active inhibitor of both human CTPS1 and CTPS2.[3] In contrast, emerging selective CTPS1 inhibitors , such as STP938, demonstrate a high degree of selectivity for CTPS1, sparing CTPS2 activity.[4][5] This guide will delve into the preclinical data available for both approaches, offering a comparative analysis of their efficacy and mechanisms of action in T-cell lymphoma models.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and a representative selective CTPS1 inhibitor, STP938 (also referred to as STP-B in some publications).

Table 1: Inhibitor Potency (IC50)

InhibitorTargetIC50 (nM)Cell LineAssayReference
This compoundHuman CTPS132-Enzymatic Assay[3]
Human CTPS218-Enzymatic Assay[3]
Proliferation18,000Jurkat E6.1 (T-cell leukemia)CellTiter-Glo[3]
STP938 (STP-B)Human CTPS1-->1,300-fold selective over CTPS2[5]
Proliferation2Jurkat (T-cell leukemia)Metabolic Activity[5]
Proliferation183MOLT-4 (T-cell leukemia)Metabolic Activity[5]
Proliferation3 - 356Various B-cell lymphoma linesMetabolic Activity[5]

Table 2: In Vivo Efficacy

InhibitorModelDosingKey FindingsReference
This compoundMouse Collagen-Induced Arthritis (CIA)10-50 mg/kg, p.o., twice dailySignificant anti-inflammatory response[3]
STP938 (STP-B)Jurkat T-cell Neoplasia XenograftSubcutaneous administrationDose-dependent inhibition of tumor growth[5]

Mechanism of Action

Both this compound and selective CTPS1 inhibitors function by depleting the intracellular pool of CTP, a critical building block for nucleic acid synthesis. This CTP starvation leads to cell cycle arrest and, ultimately, apoptosis in rapidly dividing cancer cells.

Selective CTPS1 inhibitors like STP938 have been shown to induce a dose-dependent increase in apoptosis in Jurkat T-ALL cells.[6] The cytotoxic mechanism of action has been confirmed in multiple lymphoid cell lines.[3] The on-target effect of these inhibitors can be rescued by the addition of exogenous cytidine, which replenishes the CTP pool through the salvage pathway.[5]

dot

cluster_pathway De Novo Pyrimidine Synthesis Pathway cluster_inhibitors Inhibitor Action cluster_outcome Cellular Outcome in T-Cell Lymphoma UTP UTP CTPS1 CTPS1 UTP->CTPS1 Glutamine ATP CTP CTP DNA_RNA_PL DNA, RNA, Phospholipids CTP->DNA_RNA_PL CTP_Depletion CTP Depletion CTPS1->CTP CTPS_IN_1 This compound (Pan-Inhibitor) CTPS_IN_1->CTPS1 Inhibits CTPS_IN_1->CTP_Depletion Selective_CTPS1_Inhibitor Selective CTPS1 Inhibitor (e.g., STP938) Selective_CTPS1_Inhibitor->CTPS1 Selectively Inhibits Selective_CTPS1_Inhibitor->CTP_Depletion Cell_Cycle_Arrest Cell Cycle Arrest CTP_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of CTP synthesis and inhibitor action.

Experimental Protocols

Cell Viability and Proliferation Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on the proliferation of T-cell lymphoma cell lines.

Protocol for Selective CTPS1 Inhibitors (e.g., STP938):

  • Cell Culture: T-cell lymphoma cell lines (e.g., Jurkat, MOLT-4) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with serial dilutions of the selective CTPS1 inhibitor or vehicle control (DMSO) for 72 hours.

  • Viability Assessment: Cell viability is assessed using a metabolic assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[7]

  • Data Analysis: Luminescence is measured using a plate reader, and IC50 values are calculated using non-linear regression analysis.

Protocol for this compound:

A similar protocol using the CellTiter-Glo assay was employed to determine the anti-proliferative IC50 of this compound in Jurkat E6.1 cells after 3 days of incubation.[3]

Apoptosis Assays

Objective: To determine if the inhibition of CTPS leads to programmed cell death.

Protocol:

  • Cell Treatment: T-cell lymphoma cells are treated with the inhibitor at various concentrations for a specified period (e.g., 24, 48, 72 hours).

  • Staining: Cells are harvested and stained with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and dead (viability dye positive) cells.

  • Caspase Activity: Alternatively, apoptosis can be assessed by measuring the activity of caspases (e.g., caspase-3/7) using a luminescent or fluorescent assay.[6]

dot

cluster_workflow Comparative Experimental Workflow cluster_treatment Treatment Groups cluster_assays Downstream Assays start T-Cell Lymphoma Cell Lines (e.g., Jurkat, MOLT-4) Vehicle Vehicle (Control) start->Vehicle CTPS_IN_1 This compound start->CTPS_IN_1 Selective_Inhibitor Selective CTPS1 Inhibitor start->Selective_Inhibitor Viability Cell Viability (e.g., CellTiter-Glo) Vehicle->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Vehicle->Apoptosis InVivo In Vivo Xenograft Studies Vehicle->InVivo CTPS_IN_1->Viability CTPS_IN_1->Apoptosis CTPS_IN_1->InVivo Selective_Inhibitor->Viability Selective_Inhibitor->Apoptosis Selective_Inhibitor->InVivo

Caption: Comparative workflow for evaluating CTPS inhibitors.

Discussion and Future Perspectives

The available preclinical data highlights a significant difference in the in vitro potency of this compound and selective CTPS1 inhibitors like STP938 against T-cell lymphoma cell lines. STP938 demonstrates anti-proliferative effects at nanomolar concentrations, whereas this compound requires micromolar concentrations to achieve a similar effect in Jurkat cells.[3][5] This disparity may be attributed to the high selectivity of STP938 for CTPS1, the isoform critical for lymphocyte proliferation.

The rationale for developing selective CTPS1 inhibitors is based on the genetic evidence from individuals with CTPS1 deficiency, who exhibit impaired lymphocyte proliferation but are otherwise healthy.[2] This suggests that selective inhibition of CTPS1 could provide a therapeutic benefit in lymphoid malignancies with a reduced risk of side effects associated with inhibiting CTPS2 in other tissues. The in vivo data, although from different models, supports the anti-proliferative and anti-inflammatory potential of targeting CTPS. The dose-dependent tumor growth inhibition observed with STP938 in a T-cell neoplasia model is particularly promising for its application in T-cell lymphomas.[5]

Further research, including head-to-head in vivo comparison studies in T-cell lymphoma models, is warranted to definitively establish the therapeutic advantages of selective CTPS1 inhibition over a pan-CTPS approach. The ongoing clinical trials for STP938 in patients with relapsed/refractory B-cell and T-cell lymphomas will provide crucial insights into the clinical utility of this selective strategy.[4]

References

Assessing the Therapeutic Window of CTP Synthetase-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic window of CTP Synthetase-IN-1 against other known CTP synthetase inhibitors. The assessment is based on publicly available preclinical and clinical data. Due to the limited availability of comprehensive in vivo toxicity data for all compounds, a direct quantitative comparison of therapeutic indices is challenging. This guide, therefore, presents the existing efficacy and toxicity profiles to offer a qualitative assessment.

Executive Summary

This compound is a potent, orally active, pan-inhibitor of human CTP synthetase 1 (CTPS1) and CTP synthetase 2 (CTPS2), with IC50 values of 32 nM and 18 nM, respectively.[1] It has demonstrated significant anti-inflammatory effects in a preclinical mouse model of collagen-induced arthritis at doses ranging from 10-50 mg/kg administered orally twice daily.[1] However, a comprehensive in vivo safety profile, including maximum tolerated dose (MTD) or LD50, is not publicly available, precluding a definitive assessment of its therapeutic window.

Comparatively, alternative CTP synthetase inhibitors present varied profiles. STP938 (dencatistat), a highly selective CTPS1 inhibitor, has advanced to clinical trials for various cancers, suggesting a favorable preclinical safety profile, though specific toxicity values are not disclosed.[2][3][4] Cyclopentenyl cytosine (CPEC) has shown potent in vitro anti-leukemic activity but is hampered by a narrow therapeutic window, with dose-limiting cardiotoxicity observed in a Phase I clinical trial.[5] 3-Deazauridine, another CTPS inhibitor, has also been noted for its toxicity.[6]

The therapeutic potential of this compound will largely depend on its yet-to-be-disclosed in vivo safety and tolerability profile. Its pan-inhibitory nature against both CTPS1 and CTPS2 might offer broader efficacy but could also contribute to a less favorable safety profile compared to isoform-selective inhibitors like STP938.

Data Presentation

In Vitro Potency of CTP Synthetase Inhibitors
CompoundTarget(s)Human CTPS1 IC50 (nM)Human CTPS2 IC50 (nM)Cell-Based Potency
This compound CTPS1 & CTPS232[1]18[1]Not publicly available
STP938 (dencatistat) CTPS1>1,300-fold selectivity over CTPS2[7]Not publicly availableNanomolar concentrations induce apoptosis in cancer cells[7]
Cyclopentenyl cytosine (CPEC) CTPS1 & CTPS2Not publicly availableNot publicly availableIC50 of 10–20 nM in acute lymphoblastic leukemia cell lines[8]
3-Deazauridine CTPS1 & CTPS2Not publicly availableNot publicly availablePotentiates cytotoxicity of other agents[4]
In Vivo Efficacy and Toxicity of CTP Synthetase Inhibitors
CompoundPreclinical Efficacy ModelEffective DoseObserved ToxicityTherapeutic Window Assessment
This compound Mouse collagen-induced arthritis10-50 mg/kg, p.o., BID[1]Not publicly availableUndetermined
STP938 (dencatistat) In vivo models of hematological malignanciesInhibited tumor growth[7]Well-tolerated in preclinical studies.[7] Dose-dependent, reversible lowering of platelet count in clinical trials.[9]Likely favorable, managed with intermittent dosing in clinic.
Cyclopentenyl cytosine (CPEC) Xenograft model of human acute lymphoblastic leukemiaMinor effect at 10 mg/kgSevere toxicity (weight loss, diarrhea, decreased hemoglobin) at 10 mg/kg in mice. Dose-limiting cardiotoxicity (hypotension) in humans.[5]Narrow
3-Deazauridine Not specifiedNot specifiedToxicity noted, but quantitative data is limited.[6]Undetermined

Experimental Protocols

CTP Synthetase Enzyme Activity Assay

A common method to determine the enzymatic activity of CTP synthetase involves measuring the conversion of UTP to CTP. This can be achieved through various detection methods, including spectrophotometry or mass spectrometry.

Principle: The assay measures the amount of CTP produced from the substrates UTP and ATP in the presence of glutamine and the CTP synthetase enzyme.

Materials:

  • Purified CTP synthetase enzyme (CTPS1 or CTPS2)

  • Assay Buffer: Typically contains HEPES, KCl, MgCl₂, DTT, and a surfactant like Tween-20.

  • Substrates: ATP, UTP, L-glutamine

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit for luminescence-based detection of ADP produced) or LC-MS/MS system for direct CTP quantification.

Procedure (Luminescence-based):

  • Prepare a reaction mixture containing assay buffer, CTP synthetase enzyme, and the inhibitor at various concentrations.

  • Initiate the enzymatic reaction by adding the substrates (ATP, UTP, and L-glutamine).

  • Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a defined period.

  • Stop the reaction.

  • Add the ADP-Glo™ Reagent to deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, which reflects the enzyme activity.

  • Calculate IC50 values by plotting the enzyme activity against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

Cell viability assays are crucial for determining the cytotoxic effects of a compound on cancer or other proliferating cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualization

G CTP Synthesis and Inhibition Pathway cluster_0 De Novo Pyrimidine Synthesis cluster_1 Inhibitors cluster_2 Downstream Effects UTP UTP CTP_Synthetase CTP Synthetase (CTPS1/CTPS2) UTP->CTP_Synthetase ATP ATP ATP->CTP_Synthetase Glutamine Glutamine Glutamine->CTP_Synthetase CTP CTP CTP_Synthetase->CTP DNA_RNA_Synthesis DNA/RNA Synthesis CTP->DNA_RNA_Synthesis CTP_Synthetase_IN_1 This compound CTP_Synthetase_IN_1->CTP_Synthetase Inhibits CTPS1 & CTPS2 STP938 STP938 (dencatistat) STP938->CTP_Synthetase Selectively Inhibits CTPS1 CPEC CPEC CPEC->CTP_Synthetase Inhibits CTPS1 & CTPS2 Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation G Experimental Workflow for Inhibitor Evaluation Start Start Enzyme_Assay CTP Synthetase Enzyme Activity Assay Start->Enzyme_Assay Determine IC50 Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Start->Cell_Viability_Assay Determine Cellular Potency In_Vivo_Efficacy In Vivo Efficacy Study (e.g., Disease Model) Cell_Viability_Assay->In_Vivo_Efficacy Therapeutic_Window Therapeutic Window Assessment In_Vivo_Efficacy->Therapeutic_Window In_Vivo_Toxicity In Vivo Toxicity Study (e.g., MTD Determination) In_Vivo_Toxicity->Therapeutic_Window

References

A Comparative Benchmarking Guide: CTP Synthetase-IN-1 Versus Established Immunosuppressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CTP Synthetase-IN-1, a novel inhibitor of CTP synthetase, against a panel of well-established immunosuppressive agents: Mycophenolate Mofetil, Tacrolimus, Sirolimus, and Azathioprine. This document is intended to serve as a resource for researchers in immunology and drug discovery, offering a comparative overview of their mechanisms of action, in vitro potency, and the experimental protocols used for their evaluation.

Introduction to this compound

This compound is a potent, orally active small molecule inhibitor of both human CTP Synthetase 1 (CTPS1) and CTP Synthetase 2 (CTPS2).[1] These enzymes are critical for the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The proliferation of activated lymphocytes, a key event in the immune response, is highly dependent on the de novo nucleotide synthesis pathway.[2][3] By inhibiting CTPS1 and CTPS2, this compound effectively blocks lymphocyte proliferation, thereby exerting its immunosuppressive and anti-inflammatory effects.[1][2][3] This mechanism positions CTPS1 as a promising therapeutic target for autoimmune diseases and other conditions driven by aberrant immune cell proliferation.

Mechanism of Action Overview

The immunosuppressants benchmarked in this guide employ diverse mechanisms to modulate the immune response. A summary of their primary modes of action is presented below.

ImmunosuppressantPrimary Mechanism of Action
This compound Inhibition of CTP Synthetase 1 and 2, leading to the blockade of de novo pyrimidine synthesis and subsequent inhibition of lymphocyte proliferation.[1]
Mycophenolate Mofetil Inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanine nucleotide synthesis, leading to the suppression of T and B lymphocyte proliferation.[4][5]
Tacrolimus (FK506) Inhibition of calcineurin by binding to FKBP12. This prevents the dephosphorylation of NF-AT, a transcription factor crucial for the expression of IL-2 and other cytokines involved in T-cell activation.[6]
Sirolimus (Rapamycin) Inhibition of the mammalian target of rapamycin (mTOR) by forming a complex with FKBP12. This blocks signal transduction pathways downstream of cytokine receptors, particularly the IL-2 receptor, thereby inhibiting T-cell proliferation.[7][8]
Azathioprine A prodrug that is converted to 6-mercaptopurine (6-MP), which in turn is metabolized to thioguanine nucleotides. These metabolites interfere with purine synthesis and are incorporated into DNA, leading to the inhibition of lymphocyte proliferation.[9]

Comparative In Vitro Potency

The following tables summarize the available quantitative data on the in vitro potency of this compound and the benchmarked immunosuppressants. It is important to note that the IC50 values presented are derived from various studies with different experimental conditions, which may include different cell types, stimulation methods, and assay endpoints. Therefore, a direct comparison of these values should be made with caution.

Enzyme Inhibition
CompoundTarget EnzymeIC50 (nM)
This compound Human CTPS132[1]
Human CTPS218[1]
Mycophenolic Acid (active metabolite of Mycophenolate Mofetil) IMPDHNot specified in the provided results
Inhibition of T-Cell Proliferation
CompoundAssay ConditionsIC50
Sirolimus CMV-specific CD8+ T-cell expansionIC25: 5 ng/mL, IC50: 10 ng/mL, IC75: 40 ng/mL[10]
Azathioprine Mitogen-induced PBMC blastogenesis230.4 ± 231.3 nM[9]
Mycophenolate Mofetil Not specified in the provided resultsStrongly inhibited at clinically relevant concentrations[11][12]
Tacrolimus Not specified in the provided resultsNot specified in the provided results
Inhibition of Cytokine Production
CompoundCytokine(s) InhibitedCell TypeStimulationIC50
Tacrolimus IL-2, IFN-γ, IL-4, IL-5, IL-3, GM-CSFHuman PBMCsanti-CD3/CD20.02-0.11 ng/mL[13]
Mycophenolate Mofetil IL-2, IFN-γHuman T-cellsPHAMildly suppressed at clinically relevant concentrations[11][12]

Experimental Protocols

Detailed methodologies for key in vitro assays used to benchmark immunosuppressants are provided below.

Lymphocyte Proliferation Assay (Phytohemagglutinin-induced)

This assay measures the ability of a compound to inhibit the proliferation of lymphocytes stimulated by the mitogen Phytohemagglutinin (PHA).

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

  • Phytohemagglutinin-L (PHA-L).

  • Test compounds (this compound and other immunosuppressants).

  • [³H]-Thymidine.

  • 96-well flat-bottom microplates.

  • Cell harvester and scintillation counter.

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells and resuspend them in complete RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the test compounds in complete medium. Add 50 µL of each dilution to the respective wells. Include a vehicle control.

  • Add 50 µL of PHA-L solution (final concentration of 5 µg/mL) to all wells except for the unstimulated control wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • Pulse the cells by adding 1 µCi of [³H]-Thymidine to each well.

  • Incubate for an additional 18-24 hours.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the T-cell proliferative response to allogeneic stimulation, mimicking the initial phase of transplant rejection.

Materials:

  • PBMCs from two different healthy donors (responder and stimulator cells).

  • RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

  • Mitomycin C or irradiation source to treat stimulator cells.

  • Test compounds.

  • [³H]-Thymidine.

  • 96-well round-bottom microplates.

  • Cell harvester and scintillation counter.

Procedure:

  • Isolate PBMCs from two donors as described previously.

  • Treat the stimulator cells with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 30 Gy) to prevent their proliferation.

  • Wash the stimulator cells extensively to remove any residual Mitomycin C.

  • Resuspend both responder and stimulator cells in complete medium at 1 x 10⁶ cells/mL.

  • Plate 100 µL of responder cells into each well of a 96-well plate.

  • Add 100 µL of the treated stimulator cells to the wells.

  • Prepare serial dilutions of the test compounds and add 20 µL to the appropriate wells.

  • Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.

  • Pulse the cells with 1 µCi of [³H]-Thymidine and incubate for an additional 18-24 hours.

  • Harvest the cells and measure radioactivity as described for the PHA assay.

  • Calculate the percentage of inhibition and determine the IC50 values.

Cytokine Release Assay

This assay measures the effect of immunosuppressants on the production of key cytokines by activated immune cells.

Materials:

  • PBMCs from healthy donors.

  • RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

  • Stimulating agent (e.g., anti-CD3/anti-CD28 antibodies, PHA, or Lipopolysaccharide (LPS)).

  • Test compounds.

  • 96-well plates.

  • ELISA or multiplex bead array kits for specific cytokines (e.g., IL-2, IFN-γ, TNF-α).

Procedure:

  • Isolate and prepare PBMCs as previously described.

  • Plate 2 x 10⁵ cells in 100 µL of complete medium into each well of a 96-well plate.

  • Add 50 µL of serially diluted test compounds to the wells.

  • Add 50 µL of the stimulating agent to the wells.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Centrifuge the plate and collect the supernatant.

  • Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex bead array system according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition for each compound concentration and determine the IC50 values.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by the benchmarked immunosuppressants and a typical experimental workflow for their evaluation.

G cluster_CTPS1 This compound Pathway cluster_MMF Mycophenolate Mofetil Pathway cluster_Tacro Tacrolimus Pathway cluster_Siro Sirolimus Pathway cluster_Aza Azathioprine Pathway UTP UTP CTP CTP UTP->CTP CTPS1/2 DNA_RNA_Synth DNA/RNA Synthesis CTP->DNA_RNA_Synth Lymph_Prolif Lymphocyte Proliferation DNA_RNA_Synth->Lymph_Prolif CTPS1_IN_1 This compound CTPS1_IN_1->UTP Inhibits IMP IMP GMP GMP IMP->GMP IMPDH Guanine_Synth Guanine Nucleotide Synthesis GMP->Guanine_Synth Lymph_Prolif_MMF Lymphocyte Proliferation Guanine_Synth->Lymph_Prolif_MMF MMF Mycophenolate Mofetil MMF->IMP Inhibits TCR TCR Activation CaN Calcineurin TCR->CaN NFAT_P NF-AT-P CaN->NFAT_P Dephosphorylates NFAT NF-AT NFAT_P->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Activates Tacrolimus Tacrolimus Tacrolimus->CaN Inhibits IL2R IL-2 Receptor mTOR mTOR IL2R->mTOR Cell_Cycle Cell Cycle Progression (G1->S) mTOR->Cell_Cycle Lymph_Prolif_Siro Lymphocyte Proliferation Cell_Cycle->Lymph_Prolif_Siro Sirolimus Sirolimus Sirolimus->mTOR Inhibits Azathioprine Azathioprine _6MP 6-Mercaptopurine Azathioprine->_6MP Thio_Nuc Thioguanine Nucleotides _6MP->Thio_Nuc Purine_Synth Purine Synthesis Thio_Nuc->Purine_Synth Inhibits DNA_Incorp DNA Incorporation Thio_Nuc->DNA_Incorp Lymph_Prolif_Aza Lymphocyte Proliferation Purine_Synth->Lymph_Prolif_Aza DNA_Incorp->Lymph_Prolif_Aza Inhibits

Caption: Simplified signaling pathways of this compound and known immunosuppressants.

G cluster_workflow Immunosuppressant Benchmarking Workflow cluster_assays In Vitro Assays start Isolate Human PBMCs prolif_assay Lymphocyte Proliferation Assay (PHA or MLR) start->prolif_assay cytokine_assay Cytokine Release Assay start->cytokine_assay ic50_prolif Determine IC50 (Proliferation) prolif_assay->ic50_prolif Measure [3H]-Thymidine Incorporation ic50_cytokine Determine IC50 (Cytokine Inhibition) cytokine_assay->ic50_cytokine Measure Cytokine Levels (ELISA/Multiplex) comparison Comparative Analysis ic50_prolif->comparison Compare Potency ic50_cytokine->comparison

Caption: General experimental workflow for in vitro benchmarking of immunosuppressants.

Conclusion

This compound represents a novel approach to immunosuppression by targeting the de novo pyrimidine synthesis pathway, which is essential for the proliferation of activated lymphocytes. The available data indicates its potent inhibitory activity against its target enzymes, CTPS1 and CTPS2. While a direct, side-by-side quantitative comparison with established immunosuppressants in standardized assays is not yet fully available in the public domain, the distinct mechanism of action of this compound suggests it may offer a valuable alternative or complementary therapeutic strategy. Further head-to-head preclinical and clinical studies are warranted to fully elucidate its comparative efficacy and safety profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative evaluations.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of CTP Synthetase-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for Safe Handling and Disposal

This document provides essential safety and logistical information for the proper disposal of CTP Synthetase-IN-1, a potent, orally active cytidine 5'-triphosphate synthetase (CTPS) inhibitor used in research. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance.

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

  • Standard PPE: This includes, but is not limited to, a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles.

  • Ventilation: All handling and preparation for the disposal of this compound, particularly in its solid form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

II. Step-by-Step Disposal Protocol

The proper segregation and containment of this compound waste are fundamental to safe disposal. Never dispose of this compound or its contaminated materials in the regular trash or down the sink.[1]

  • Identify and Segregate Waste Streams:

    • Solid Waste: This includes any unused or expired solid this compound, as well as contaminated disposable labware such as pipette tips, weigh boats, gloves, and vials.

    • Liquid Waste: This category comprises any solutions containing this compound. Do not mix this waste with other chemical waste streams unless their compatibility has been verified.[2]

    • Contaminated Sharps: Needles, syringes, or any other sharps that have come into contact with this compound must be disposed of in a designated, puncture-proof sharps container intended for hazardous chemical waste.[2]

  • Container Selection and Labeling:

    • Compatibility: Use waste containers that are chemically compatible with this compound and any solvents used.[3] Ensure containers are in good condition and have secure, leak-proof lids.[4]

    • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate concentration and quantity

      • The date when waste was first added to the container

      • Any other information required by your institution's EHS department.

  • Waste Accumulation and Storage:

    • Designated Area: Store hazardous waste containers in a designated, secure, and well-ventilated area within the laboratory, away from incompatible materials.[5]

    • Secondary Containment: It is best practice to use secondary containment, such as a tray, for liquid waste containers to mitigate potential spills or leaks.[4]

    • Keep Containers Closed: Waste containers should remain sealed at all times, except when actively adding waste.[4]

  • Final Disposal:

    • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.

    • Documentation: Complete any required hazardous waste pickup forms, providing accurate details about the waste's composition and volume.

III. Decontamination and Spill Management

  • Decontamination: Thoroughly decontaminate all non-disposable equipment and surfaces that have been in contact with this compound. Use a suitable solvent, followed by a thorough cleaning. Collect all decontamination materials, such as wipes and rinsate, as hazardous waste.[2]

  • Spill Response: In the event of a spill, evacuate the immediate area if necessary. Wearing full PPE, contain the spill using appropriate absorbent materials. Collect the contaminated materials and place them in a sealed, labeled hazardous waste container. Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not available, the following table summarizes general guidelines for handling small molecule inhibitors in a laboratory setting.

ParameterGuidelineSource
Waste Segregation Segregate solid, liquid, and sharp waste streams. Do not mix with incompatible chemicals.[6]
Container Type Chemically compatible, leak-proof, with a secure lid.[3][4]
Labeling Must include "Hazardous Waste," full chemical name, and accumulation start date.[5]
Storage Location Designated, secure, and well-ventilated area within the lab.[5]
Final Disposal Through the institution's certified hazardous waste disposal program (EHS).[5]

Experimental Protocols

Specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes are not publicly available. Therefore, the recommended disposal method is collection and treatment as hazardous chemical waste by a certified entity.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Start: this compound Waste Generation ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste by Type fume_hood->segregate solid_waste Solid Waste (Contaminated Labware, Gloves) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the inhibitor) segregate->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, Syringes) segregate->sharps_waste Sharps container_solid Place in Labeled Hazardous Solid Waste Container solid_waste->container_solid container_liquid Place in Labeled Hazardous Liquid Waste Container liquid_waste->container_liquid container_sharps Place in Labeled Hazardous Sharps Container sharps_waste->container_sharps storage Store in Designated Secondary Containment Area container_solid->storage container_liquid->storage container_sharps->storage ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling CTP Synthetase-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of CTP Synthetase-IN-1.

This document provides crucial safety protocols and logistical plans for the handling of this compound, a potent, orally active inhibitor of cytidine 5'-triphosphate synthetase (CTPS). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE, categorized by the level of protection for different laboratory operations.

OperationRequired Personal Protective Equipment
Receiving and Unpacking - Chemotherapy-rated gloves
Weighing and Aliquoting (Solid Form) - Double chemotherapy-rated gloves- Impermeable, disposable gown (long-sleeved, back-closing)- Safety goggles with side shields- N95 respirator or higher
Preparation of Solutions - Double chemotherapy-rated gloves- Impermeable, disposable gown (long-sleeved, back-closing)- Safety goggles with side shields or a face shield- Work within a certified chemical fume hood
Cell Culture and In Vitro Assays - Nitrile gloves- Standard laboratory coat- Safety glasses
Spill Cleanup - Double chemotherapy-rated gloves- Impermeable, disposable gown- Safety goggles with side shields- N95 respirator or higher

Operational Plans: From Receipt to Disposal

A systematic workflow is critical for the safe management of this compound in the laboratory. This includes proper procedures for receiving, storing, handling, and ultimately disposing of the compound and any contaminated materials.

Receiving and Storage

Upon receipt, immediately inspect the packaging for any signs of damage or leakage. If the integrity of the packaging is compromised, consult your institution's environmental health and safety (EHS) office. This compound is typically shipped at room temperature as a solid. For long-term storage, the following conditions are recommended:

FormStorage TemperatureShelf Life
Solid (Powder) -20°CUp to 3 years
Stock Solution (in DMSO) -80°CUp to 1 year
Handling and Preparation of Solutions

All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation. When preparing stock solutions, which are commonly made in dimethyl sulfoxide (DMSO), it is advisable to do so in a well-ventilated area, wearing the appropriate PPE. For many cell-based assays, a stock solution of 10 mM in DMSO is a common starting point.

Disposal Plan

The disposal of this compound and any materials that have come into contact with it must be handled in accordance with local, state, and federal regulations.

  • Solid Waste: Unused solid this compound should be disposed of as hazardous chemical waste.

  • Liquid Waste: Solutions of this compound in DMSO, as well as any contaminated media or buffers, should be collected in a designated, labeled hazardous waste container. Do not pour this waste down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as pipette tips, gloves, and gowns, should be collected in a sealed bag and disposed of as hazardous waste.

Consult with your institution's EHS department for specific guidance on waste stream management.

Experimental Protocol: Cell Proliferation Assay

This protocol provides a general method for assessing the effect of this compound on the proliferation of cancer cell lines, a common application for this type of inhibitor.

1. Cell Seeding:

  • Culture your cell line of interest in the appropriate complete growth medium.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of media.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of your this compound stock solution in complete growth medium. A common concentration range to test is from 0.01 µM to 100 µM.

  • Include a vehicle control (medium with the same final concentration of DMSO as your highest inhibitor concentration) and a no-treatment control (medium only).

  • Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

3. Viability Assessment (Resazurin-based Assay):

  • Following the incubation period, add 10 µL of a resazurin-based cell viability reagent to each well.

  • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of around 590 nm.

4. Data Analysis:

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in cell viability).

Visualizing the Workflow

The following diagram illustrates the key stages in the safe handling and use of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Experimentation cluster_2 Disposal A Receiving and Inspection B Secure Storage (Solid: -20°C, Solution: -80°C) A->B Store Appropriately C Weighing and Aliquotting (in Fume Hood) B->C Retrieve for Use D Solution Preparation (e.g., in DMSO) C->D Dissolve in Solvent H Segregate Contaminated Materials C->H Dispose Contaminated PPE E Cell-Based Assay (e.g., Proliferation Assay) D->E Treat Cells D->H Dispose Contaminated Supplies F Data Analysis E->F Measure Viability G Collect Solid and Liquid Waste E->G Collect Waste I Dispose as Hazardous Waste (Consult EHS) G->I H->I

Caption: A flowchart outlining the key steps for the safe handling of this compound.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。